4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-N-(3-methoxypropyl)-2-methylsulfanylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3OS/c1-14-5-3-4-11-8-6-7(10)12-9(13-8)15-2/h6H,3-5H2,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFIIZKQYAPLBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=CC(=NC(=N1)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650090 | |
| Record name | 6-Chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-56-3 | |
| Record name | 6-Chloro-N-(3-methoxypropyl)-2-(methylthio)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine, a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The information presented herein is intended to equip researchers with the foundational knowledge required for the effective handling, application, and further investigation of this compound.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine. Its inherent electronic properties and the versatility with which it can be functionalized have made it a privileged scaffold in the design of therapeutic agents. Substituted pyrimidines are known to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The subject of this guide, this compound, combines several key structural features that make it a valuable building block for the synthesis of novel bioactive compounds. The chloro substituent at the 4-position serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. The 2-methylthio group can also be modified, for instance, through oxidation to the corresponding sulfoxide or sulfone, which can modulate the electronic properties of the pyrimidine ring and provide additional points for structural elaboration. The 6-(3-methoxypropylamino) side chain can influence the compound's pharmacokinetic properties, such as solubility and membrane permeability, and can also participate in key binding interactions with biological targets.
Physicochemical Properties
Precise experimental data for this compound is not extensively available in public literature. However, based on its chemical structure and data from commercial suppliers, the following properties are established. Further empirical characterization is recommended for any downstream applications.
| Property | Value | Source |
| IUPAC Name | 6-chloro-N-(3-methoxypropyl)-2-methylsulfanylpyrimidin-4-amine | N/A |
| CAS Number | 951884-56-3 | [1] |
| Molecular Formula | C9H14ClN3OS | [1] |
| Molecular Weight | 247.75 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | Inferred from related compounds |
| Melting Point | Not publicly available | N/A |
| Boiling Point | Not publicly available | N/A |
Synthesis and Purification
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction, a common and effective method for the functionalization of halopyrimidines. The proposed synthetic route starts from the commercially available 4,6-dichloro-2-methylthiopyrimidine.
Synthetic Pathway
The primary synthetic route involves the regioselective displacement of one of the chlorine atoms of 4,6-dichloro-2-methylthiopyrimidine with 3-methoxypropylamine. The reactivity of the chlorine atoms on the pyrimidine ring is influenced by the electronic effects of the other substituents. In this case, the two chlorine atoms are in electronically similar environments, and a statistical mixture of mono-substituted products might be expected. However, by carefully controlling the reaction conditions, such as temperature and stoichiometry of the amine, a high yield of the desired mono-substituted product can be achieved.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for the amination of chloropyrimidines. Optimization of reaction conditions may be necessary to achieve the best results.
Materials:
-
4,6-Dichloro-2-methylthiopyrimidine
-
3-Methoxypropylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous ethanol (or an alternative polar aprotic solvent like DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloro-2-methylthiopyrimidine (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous ethanol. Add triethylamine (1.1 eq) to the solution.
-
Nucleophile Addition: Slowly add 3-methoxypropylamine (1.0 eq) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Analytical Characterization
Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this compound are not publicly available, the expected data from key analytical techniques are outlined below. Commercial suppliers indicate that NMR, HPLC, and GC data are available upon purchase, confirming the compound has been well-characterized.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. Key expected signals include:
-
A singlet for the methyl protons of the methylthio group.
-
A singlet for the aromatic proton on the pyrimidine ring.
-
Multiplets for the methylene protons of the methoxypropyl chain.
-
A singlet for the methoxy protons.
-
A broad signal for the amine proton, which may exchange with deuterium oxide.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Distinct signals are expected for each unique carbon atom, including the carbons of the pyrimidine ring, the methylthio group, and the methoxypropyl chain.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The mass spectrum should exhibit a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated exact mass of C9H14ClN3OS. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (with the presence of M and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Expected key absorptions include:
-
N-H stretching vibrations for the secondary amine.
-
C-H stretching vibrations for the aromatic and aliphatic C-H bonds.
-
C=N and C=C stretching vibrations within the pyrimidine ring.
-
C-O stretching for the methoxy group.
-
C-Cl stretching.
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the chloro substituent and the pyrimidine ring system.
-
Nucleophilic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic displacement by a variety of nucleophiles, such as other amines, alcohols, and thiols. This allows for the synthesis of a diverse library of 4,6-disubstituted-2-methylthiopyrimidine derivatives.
-
Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form C-C bonds and introduce aryl, heteroaryl, or alkynyl substituents.
-
Modification of the Methylthio Group: The methylthio group can be oxidized to a sulfoxide or sulfone, which can alter the electronic properties of the pyrimidine ring and potentially modulate biological activity.
The structural features of this compound make it a promising scaffold for the development of kinase inhibitors, antagonists for G-protein coupled receptors, and other therapeutic agents. The ability to readily modify the 4-position provides a straightforward avenue for structure-activity relationship (SAR) studies.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its synthesis via nucleophilic aromatic substitution is straightforward, and its chemical structure offers multiple points for further functionalization. While detailed public data on its physicochemical properties is limited, this guide provides a solid foundation for its synthesis, characterization, and safe handling, empowering researchers to explore its potential in the development of novel therapeutic agents.
References
Sources
An In-depth Technical Guide to 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine: Synthesis, Characterization, and Potential Applications
Disclaimer: Direct experimental data for 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine is not extensively available in the public domain. This guide is a scientifically-grounded projection based on the well-established chemistry and biological activities of structurally analogous pyrimidine derivatives. All protocols and potential applications are presented as informed hypotheses to guide research and development efforts.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2][3] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][3][4] This guide focuses on a specific, lesser-explored derivative, this compound. We will provide a comprehensive overview of its structure, a proposed synthetic route, and its potential as a valuable intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibition.
Molecular Overview and Physicochemical Properties
This compound is a substituted pyrimidine featuring a chlorine atom at the 4-position, a 3-methoxypropylamino group at the 6-position, and a methylthio group at the 2-position. The presence of these distinct functional groups suggests a molecule with significant potential for further chemical modification and a range of interesting physicochemical properties.
Structural Diagram
Caption: Chemical structure of this compound.
Predicted Physicochemical Data
The following table outlines the predicted physicochemical properties of the target compound, extrapolated from data available for its structural analogs.
| Property | Predicted Value | Rationale / Analog Comparison |
| Molecular Formula | C₉H₁₄ClN₄OS | Based on the constituent atoms of the structure. |
| Molecular Weight | ~247.75 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar pyrimidine derivatives are typically solids at room temperature.[5] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The bulky and somewhat nonpolar side chain suggests solubility in organic solvents. |
| Reactivity | The chlorine at the C4 position is the most reactive site for nucleophilic aromatic substitution. The methylthio group can be oxidized to a sulfone to further activate the ring for substitution.[6] |
Proposed Synthesis Pathway
The synthesis of this compound can be logically achieved through a nucleophilic aromatic substitution reaction. The starting material, 4,6-dichloro-2-methylthiopyrimidine, is a commercially available and versatile building block.[7]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via nucleophilic substitution.
Materials:
-
4,6-dichloro-2-methylthiopyrimidine
-
3-Methoxypropylamine
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4,6-dichloro-2-methylthiopyrimidine (1.0 eq) in anhydrous THF or DMF, add 3-methoxypropylamine (1.1 eq).
-
Add a suitable base, such as DIPEA (1.5 eq) or K₂CO₃ (2.0 eq), to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Biological Activity and Applications
While specific biological data for the title compound is not available, the pyrimidine core with amino substitutions is a well-known pharmacophore, particularly in the context of kinase inhibitors.
Hypothetical Signaling Pathway Involvement
Many 2,4-disubstituted and 2,4,6-trisubstituted pyrimidines have been developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Caption: Hypothetical inhibition of oncogenic signaling pathways.
Rationale for Kinase Inhibitor Potential
The 4-amino substituted pyrimidine motif is a common feature in ATP-competitive kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the substituents at the 2, 4, and 6 positions can be tailored to achieve potency and selectivity for specific kinases. The 3-methoxypropylamino side chain of the title compound could potentially interact with the solvent-exposed region of the ATP-binding site, contributing to its binding affinity.
Future Directions and Research Opportunities
The lack of extensive data on this compound presents a significant opportunity for novel research. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: Performing the proposed synthesis and fully characterizing the compound using modern analytical techniques.
-
Screening for Biological Activity: Evaluating the compound's activity against a panel of protein kinases to identify potential therapeutic targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the 3-methoxypropylamino side chain and the 2-methylthio group to optimize biological activity.
-
Further Functionalization: Utilizing the reactive chlorine at the C4 position for further chemical modifications, such as Suzuki-Miyaura coupling, to generate a library of novel compounds for drug discovery.[6][8]
Conclusion
This compound is a promising, yet underexplored, chemical entity. Based on the well-documented chemistry and pharmacology of its structural analogs, it holds considerable potential as a versatile intermediate for the synthesis of novel, biologically active compounds, particularly in the field of kinase inhibitor development. The experimental protocols and scientific rationale presented in this guide are intended to serve as a solid foundation for researchers and drug development professionals to unlock the full potential of this intriguing molecule.
References
-
Journal of the Chemical Society C: Organic, "Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate," [Link]
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International Journal of Pharmaceutical Sciences and Research, "Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review," [Link]
-
Juniper Publishers, "Biological Activity of Pyrimidine Derivativies: A Review," [Link]
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ACS Publications, "Pyrimidine Derivatives. V. Synthesis of Substituted Pyrimidines from 4-Amino-6-chloro-2-methylthiopyrimidine1-3," [Link]
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PMC, "Significance and Biological Importance of Pyrimidine in the Microbial World," [Link]
-
World Journal of Advanced Research and Reviews, "An overview on synthesis and biological activity of pyrimidines," [Link]
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ResearchGate, "Pyrimidine‐Containing Amino Acid Derivatives as New Anticancer Agents," [Link]
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J&K Scientific, "4-Amino-6-chloro-2-(methylthio)pyrimidine | 1005-38-5," [Link]
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MDPI, "4-Chloro-6-ethoxy-2-(methylthio)pyrimidine," [Link]
-
ResearchGate, "Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...," [Link]
-
ResearchGate, "(PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine," [Link]
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- 2. juniperpublishers.com [juniperpublishers.com]
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- 4. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine (CAS 951884-56-3): A Key Intermediate in Ticagrelor Synthesis
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine (CAS No. 951884-56-3), a critical intermediate in the synthesis of the antiplatelet agent, Ticagrelor. This document is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical manufacturing. It details the compound's physicochemical properties, offers a robust synthetic protocol derived from established chemical principles, and contextualizes its application within the broader synthetic route of Ticagrelor. Furthermore, a comparative analysis with structural analogs is presented to illuminate structure-reactivity relationships, alongside essential safety and handling information.
Introduction and Strategic Importance
This compound is a highly functionalized heterocyclic compound. Its structure, featuring a pyrimidine core with distinct substituents, makes it a bespoke building block designed for a specific and high-value application: the synthesis of Ticagrelor. Ticagrelor is a direct-acting P2Y₁₂ receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. The economic and therapeutic significance of Ticagrelor places a high demand on efficient and scalable synthetic routes, making a thorough understanding of its key intermediates, such as the topic compound, paramount for process optimization and quality control.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals due to its ability to engage in various biological interactions.[1] The specific arrangement of a reactive chlorine atom at the C4 position, a methylthio group at C2, and a tailored amino side chain at C6 gives this molecule the precise reactivity needed for its role in the multi-step synthesis of Ticagrelor.[2][3][4]
Physicochemical Properties and Structural Analysis
The molecule's structure is optimized for subsequent synthetic transformations. The electron-withdrawing nature of the pyrimidine ring, combined with the chloro and methylthio groups, dictates its reactivity profile.
| Identifier | Value |
| CAS Number | 951884-56-3[5] |
| IUPAC Name | 6-chloro-N-(3-methoxypropyl)-2-methylsulfanylpyrimidin-4-amine[6] |
| Molecular Formula | C₉H₁₄ClN₃OS[5] |
| Molecular Weight | 247.74 g/mol |
| Appearance | (Expected) Off-white to pale yellow solid |
Structural Features and Reactivity:
-
C4-Chloro Group: This is the primary reactive site for the subsequent step in Ticagrelor synthesis. It is susceptible to nucleophilic aromatic substitution, which is the key transformation it undergoes.
-
C2-Methylthio Group: The methylthio (-SMe) group is relatively stable under the conditions used for displacing the C4-chloro group. In related pyrimidine chemistry, this group can be oxidized to a sulfone to further activate the ring, but that is not its primary role in this specific pathway.[1][7]
-
C6-(3-Methoxypropylamino) Group: This side chain is integral to the final structure of a related intermediate. The methoxypropyl group can influence the compound's solubility and pharmacokinetic properties in derivatives.[8]
Synthesis and Purification
The synthesis of this compound is a targeted nucleophilic aromatic substitution. The logical disconnection points to a readily available precursor, 4,6-dichloro-2-(methylthio)pyrimidine.
Retrosynthetic Analysis
The most direct synthetic route involves the regioselective displacement of one of the two chlorine atoms on the precursor with 3-methoxypropylamine.
Caption: Retrosynthetic pathway for the target compound.
Recommended Synthetic Protocol
This protocol is based on established methods for the mono-substitution of dichloropyrimidines.[1][9] The key to success is controlling the stoichiometry to favor mono-substitution over di-substitution.
Materials:
-
4,6-Dichloro-2-(methylthio)pyrimidine (1.0 equiv)
-
3-Methoxypropylamine (1.05 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF) (10-20 volumes)
Procedure:
-
Reaction Setup: To a clean, dry, nitrogen-purged reactor, charge 4,6-dichloro-2-(methylthio)pyrimidine and the chosen solvent (e.g., Acetonitrile). Stir to dissolve at room temperature (20-25 °C).
-
Expert Insight: The use of an inert atmosphere is critical to prevent moisture from interfering with the reaction, especially if any reactive intermediates or side products are sensitive.
-
-
Base Addition: Add the non-nucleophilic base (TEA or DIPEA) to the solution. This base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
-
Nucleophile Addition: Slowly add 3-methoxypropylamine dropwise to the stirred solution, maintaining the temperature below 30 °C. An exotherm may be observed.
-
Causality: A controlled, slow addition is crucial. Adding the nucleophile too quickly can lead to localized high concentrations, increasing the risk of the undesired di-substituted byproduct and causing a difficult-to-control exotherm.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting dichloropyrimidine is consumed.
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt precipitate.
-
Concentrate the filtrate under reduced pressure to yield a crude oil or solid.
-
Redissolve the crude material in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with water and brine to remove any remaining salts and water-soluble impurities.
-
-
Purification and Isolation:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under vacuum.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure this compound.
-
Self-Validation: The purity of the final product should be confirmed by HPLC (>98%) and its identity verified by ¹H NMR and Mass Spectrometry.
-
Application in the Synthesis of Ticagrelor
The title compound is not an end product but a stepping stone. Its sole purpose in this context is to serve as the pyrimidine backbone onto which the more complex chiral side chains of Ticagrelor are built.
Overall Synthetic Workflow
The synthesis of Ticagrelor involves several key stages where intermediates are built up before being combined. Our compound of interest enters the pathway to form a more complex triazolopyrimidine core.
Caption: High-level workflow for Ticagrelor synthesis.[3]
The crucial reaction involving our intermediate is the nucleophilic substitution of the C4-chloro group with another amine-containing fragment, followed by cyclization steps to form the fused triazole ring system characteristic of Ticagrelor.[3][4]
Comparative Analysis with Structural Analogs
Understanding related structures provides valuable insight into the specific design of this intermediate. The choice of substituents is not arbitrary and affects reactivity.
| Compound | Structure Difference | Known Reactivity / Properties | Reference |
| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | Ethoxy group at C6 instead of the methoxypropylamino group. | Reacts smoothly with sodium ethoxide at 20°C. Fails to undergo chlorination at the C5 position, likely due to insufficient electron density. | [1][7][9] |
| 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | Methoxy group at C6. | A versatile scaffold for Suzuki-Miyaura coupling and nucleophilic displacement of the chloride. Also fails C5 chlorination. | [1][7] |
| 4,6-Dichloro-2-(methylthio)pyrimidine | Chloro group at C6 (Precursor). | The starting material for the above compounds. Both chlorine atoms are susceptible to nucleophilic substitution. | [9][10] |
This comparison highlights that the electron-donating nature of the alkoxy or amino groups at the C6 position is insufficient to activate the C5 position for electrophilic chlorination, a key piece of information for chemists attempting to further functionalize this scaffold.[7]
Safety, Handling, and Storage
-
Potential Hazards:
-
The precursor, 4-chloro-2-methylthiopyrimidine, is classified as GHS05 (Corrosion) with hazard statement H314 (Causes severe skin burns and eye damage).[13][14] It is prudent to assume the title compound may have similar corrosive or irritant properties.
-
As a chlorinated heterocyclic compound, it may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Heating may release toxic fumes such as nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl).
-
-
Recommended Handling Procedures:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and incompatible materials.
-
Conclusion
This compound is a purpose-built chemical intermediate whose value is intrinsically linked to its role in the efficient synthesis of Ticagrelor. Its structural design facilitates a key regioselective substitution reaction, demonstrating the principles of rational molecular design in process chemistry. The synthetic protocols and safety precautions outlined in this guide are intended to provide researchers and drug development professionals with the foundational knowledge required to handle and utilize this important compound effectively and safely.
References
-
Patsnap. Synthesis method of ticagrelor intermediate - Eureka. [Link]
-
National Institutes of Health. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC. [Link]
-
ChemWhat. 6-Chloro-N-(3-methoxypropyl)-2-(methylthio)pyrimidin-4-amine | 951884-56-3. [Link]
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An In-depth Technical Guide to the Predicted Biological Activity of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the predicted biological activities of the novel compound 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine . While direct experimental data for this specific molecule is not yet prevalent in publicly accessible literature, this document synthesizes the wealth of information available for structurally analogous 4-aminopyrimidine and 2,4-diaminopyrimidine derivatives. By examining the structure-activity relationships (SAR) of these closely related compounds, we can extrapolate and predict the likely biological profile, potential mechanisms of action, and promising therapeutic applications of the title compound. This guide is intended to serve as a foundational resource for researchers initiating studies on this molecule, providing both a theoretical framework and practical experimental guidance.
Introduction: The 4-Aminopyrimidine Scaffold - A Privileged Motif in Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs. The 4-aminopyrimidine and its derivatives, in particular, have garnered significant attention due to their ability to mimic the purine core of ATP, enabling them to act as competitive inhibitors for a wide range of protein kinases.[1][2] The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The subject of this guide, this compound, incorporates several key structural features that suggest a high potential for biological activity:
-
A 4-amino linkage (specifically, a 3-methoxypropylamino group) which is a common feature in many kinase inhibitors and often plays a crucial role in forming hydrogen bonds within the ATP-binding pocket of kinases.
-
A chlorine atom at the 6-position , which can serve as a leaving group for further chemical modification or contribute to the overall electronic properties and binding affinity of the molecule.
-
A methylthio group at the 2-position , which can influence the compound's solubility, metabolic stability, and potential for additional interactions with target proteins.
Based on these structural alerts and the extensive body of research on related compounds, this guide will explore the predicted anticancer, antiviral, and kinase inhibitory activities of this compound.
Predicted Biological Activities and Mechanisms of Action
Anticancer Activity: A Strong Likelihood of Kinase Inhibition
The most probable and potent biological activity of this compound is predicted to be in the realm of oncology, primarily through the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and metastasis.
Numerous studies have demonstrated that 4-aminopyrimidine derivatives are potent inhibitors of various kinase families.[3][4][5] Based on the structural features of the title compound, the following kinases are predicted as high-priority targets for investigation:
-
Cyclin-Dependent Kinases (CDKs): The 2,4-diaminopyrimidine core is a well-established scaffold for potent and selective CDK inhibitors.[2] These kinases are central regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. It is highly probable that this compound will exhibit inhibitory activity against CDK1, CDK2, and CDK4.[2]
-
Polo-Like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a promising target for anticancer therapy. Novel 4-aminopyrimidine derivatives have been successfully designed as potent PLK4 inhibitors.[4] The structural similarities suggest that the title compound could also target this kinase.
-
Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell signaling and is considered an emerging immune checkpoint in cancer therapy. 2,4-diaminopyrimidine derivatives have been identified as potent HPK1 inhibitors.[5]
-
ROS1 Kinase: This receptor tyrosine kinase is a known driver in certain types of non-small cell lung cancer. Pyrimidine-based compounds have been developed as effective ROS1 inhibitors.[6]
-
Adenosine Kinase: 4-aminopyrido[2,3-d]pyrimidines, which are structurally related to the title compound, have been identified as novel non-nucleoside inhibitors of adenosine kinase.[3]
The primary anticancer mechanism of this compound is anticipated to be the induction of cell cycle arrest and apoptosis in cancer cells through the inhibition of key cell cycle and survival signaling kinases.
Figure 1: Predicted anticancer mechanism of action.
Antiviral Activity: A Potential Avenue for Exploration
While the primary predicted activity is anticancer, the pyrimidine scaffold is also present in many antiviral agents.[7][8] Derivatives of 2-(methylthio)pyrimidine have shown activity against a range of RNA viruses.[7]
-
RNA Viruses: Based on studies of similar compounds, potential antiviral activity could be directed against positive-strand RNA viruses like Rubella virus and Sindbis virus, or negative-strand RNA viruses such as Vesicular Stomatitis Virus.[7]
-
Herpesviruses: Some pyrrolo[2,3-d]pyrimidine derivatives have shown slight activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[9]
The antiviral mechanism of pyrimidine derivatives can vary. It may involve the inhibition of viral polymerases, interference with viral replication processes, or modulation of host cell factors required for viral propagation.
Synthesis and Characterization: A Proposed Experimental Workflow
The synthesis of this compound can be readily achieved through a nucleophilic aromatic substitution reaction. The following protocol is a proposed synthetic route based on established methodologies for similar compounds.
Proposed Synthetic Protocol:
-
Starting Material: 4,6-Dichloro-2-(methylthio)pyrimidine.
-
Reagent: 3-Methoxypropylamine.
-
Solvent: A suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or a polar protic solvent like ethanol.
-
Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution of one of the chlorine atoms.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.
Figure 2: Proposed synthetic workflow.
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Proposed Biological Evaluation: A Step-by-Step Guide
To validate the predicted biological activities, a systematic experimental approach is recommended.
In Vitro Anticancer Activity Screening:
-
Cell Line Selection: A panel of human cancer cell lines representing different tumor types should be used (e.g., breast, lung, colon, leukemia).
-
Cytotoxicity Assay (MTT/XTT): To determine the half-maximal inhibitory concentration (IC50) of the compound on the proliferation of cancer cells.
-
Cell Cycle Analysis: Flow cytometry to investigate the effect of the compound on cell cycle distribution (e.g., arrest at G1, S, or G2/M phase).
-
Apoptosis Assays: Annexin V/Propidium Iodide staining and caspase activity assays to confirm the induction of apoptosis.
Kinase Inhibition Assays:
-
Biochemical Kinase Assays: Utilize in vitro kinase activity assays (e.g., radiometric, fluorescence-based, or luminescence-based) to determine the IC50 values against a panel of purified kinases (CDKs, PLK4, etc.).[10]
-
Cell-Based Kinase Inhibition Assays: Western blotting to assess the phosphorylation status of downstream substrates of the target kinases in treated cancer cells.
In Vitro Antiviral Activity Screening:
-
Viral Strains: Select a panel of representative RNA and DNA viruses.
-
Antiviral Assays: Plaque reduction assays or yield reduction assays to determine the concentration of the compound that inhibits viral replication by 50% (EC50).
-
Cytotoxicity Assays in Host Cells: To determine the selectivity index (SI = CC50/EC50), where CC50 is the cytotoxic concentration in the host cell line.
Structure-Activity Relationship (SAR) Insights from Analogs
The biological activity of 4-aminopyrimidine derivatives is highly dependent on the nature of the substituents at the C2, C4, C5, and C6 positions.
| Position | Substituent Type | Predicted Impact on Activity |
| C4-amino | Alkylamino with ether functionality | The 3-methoxypropylamino group is expected to provide a balance of hydrophilicity and lipophilicity, potentially improving cell permeability and target engagement. |
| C6-Chloro | Halogen | The chlorine atom can act as a handle for further derivatization or contribute to binding through halogen bonding. |
| C2-Methylthio | Alkylthio | The methylthio group can influence solubility and may be a site for metabolism. Oxidation to the corresponding sulfoxide or sulfone can modulate activity. |
Conclusion and Future Directions
While direct experimental validation is pending, the structural features of This compound strongly suggest its potential as a biologically active molecule, particularly as an anticancer agent operating through kinase inhibition. This in-depth technical guide provides a solid foundation for initiating research on this compound, from its chemical synthesis to a comprehensive biological evaluation.
Future research should focus on:
-
Synthesis and full characterization of the title compound.
-
Comprehensive in vitro screening to confirm its anticancer and antiviral activities and to identify its primary molecular targets.
-
Lead optimization studies to improve potency, selectivity, and pharmacokinetic properties through systematic modification of the pyrimidine core.
-
In vivo studies in relevant animal models to assess the therapeutic potential of promising derivatives.
The exploration of this compound and its analogs holds significant promise for the discovery of novel therapeutic agents.
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Synthesis and Biological Evaluation of 6,7-disubstituted 4-aminopyrido[2,3-d]pyrimidines as Adenosine Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic Chemistry. [Link]
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Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Unveiling the Therapeutic Potential of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine: A Roadmap for Target Identification and Validation
An In-Depth Technical Guide
Abstract
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in biologically active compounds.[1] This guide provides a comprehensive framework for identifying and validating the potential therapeutic targets of a novel 2,4,6-trisubstituted pyrimidine derivative, 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine. Drawing upon extensive literature on structurally related compounds, we hypothesize that this molecule's primary targets are within the protein kinase family, a class of enzymes frequently dysregulated in cancer and other diseases.[1][2] This document outlines a logical, multi-tiered experimental strategy, from initial biochemical screening to rigorous cell-based target engagement and functional assays, designed to elucidate the mechanism of action and therapeutic potential of this compound.
Introduction: The Pyrimidine Scaffold as a Kinase Inhibitor Template
The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA.[3][4] Its inherent ability to form hydrogen bonds and engage in various non-covalent interactions has made it a highly successful template for the design of enzyme inhibitors.[3][5] A significant body of research has demonstrated that substituted pyrimidines are particularly effective as ATP-competitive inhibitors of protein kinases.[5][6] These compounds mimic the adenine ring of ATP, allowing them to bind to the highly conserved ATP-binding pocket of kinases, thereby blocking the phosphotransfer reaction and disrupting downstream signaling pathways.[5]
The subject of this guide, this compound, is a 2,4,6-trisubstituted pyrimidine. This substitution pattern is a recurring feature in a multitude of potent and selective kinase inhibitors.[7][8] Based on this strong precedent, this guide will focus on a curated set of high-potential kinase targets and provide a detailed roadmap for their experimental validation.
Hypothesized Therapeutic Targets
Based on extensive analysis of pyrimidine derivatives in the scientific literature, we have identified four primary kinase targets with a high probability of being modulated by this compound.
Aurora Kinases (AURK) and Polo-Like Kinase 1 (PLK1)
-
Rationale: Aurora and Polo-like kinases are critical regulators of mitosis.[3][4][9][10] Their overexpression is common in many cancers, making them attractive therapeutic targets. A substantial number of pyrimidine-based inhibitors have been developed against AURK and PLK1, with some advancing to clinical trials.[3][9] The 2,4-diaminopyrimidine and related scaffolds are known to form key hydrogen bonds within the hinge region of these kinases.[3]
-
Signaling Pathway Overview:
Caption: Simplified signaling pathway of Aurora and Polo-like kinases in cell cycle progression.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 / KDR)
-
Rationale: VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[11][12] Inhibiting VEGFR-2 is a clinically validated strategy for blocking tumor angiogenesis. Numerous pyrimidine derivatives have been successfully developed as potent VEGFR-2 inhibitors.[8][13][14] The pyrimidine core effectively occupies the adenine-binding region of the VEGFR-2 kinase domain.[8]
-
Signaling Pathway Overview:
Caption: The VEGF/VEGFR-2 signaling pathway in angiogenesis.
Rearranged during Transfection (RET) Kinase
-
Rationale: Aberrant activation of the RET receptor tyrosine kinase through mutations or fusions is a known driver of several cancers, including thyroid and non-small cell lung cancer.[7][15][16] N-trisubstituted pyrimidines have recently emerged as a potent class of inhibitors for both wild-type and gatekeeper mutant forms of RET.[7][17][18]
-
Signaling Pathway Overview:
Caption: Overview of the RET kinase signaling pathway.
Experimental Validation Workflow
A phased approach is essential for the systematic evaluation of our hypothesized targets. This workflow ensures a logical progression from broad, high-throughput screening to detailed mechanistic and cellular studies.
Caption: A three-phase workflow for kinase target validation.
Detailed Experimental Protocols
Phase 1: Initial Screening & Potency
4.1. Biochemical Kinase Assays (IC50 Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the recombinant purified kinases (AURKA, AURKB, PLK1, VEGFR-2, RET).
-
Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended for its robustness and high-throughput compatibility.[19][20]
-
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in assay buffer (e.g., 11 points, 1:3 dilution, starting from 100 µM).
-
Prepare a solution of recombinant kinase, a suitable biotinylated substrate peptide, and ATP at 2x the final desired concentration in kinase reaction buffer. The ATP concentration should be at or near the Km for each respective kinase.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of the compound dilutions to the assay wells. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).
-
Initiate the kinase reaction by adding 5 µL of the 2x kinase/substrate/ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes (optimize for each kinase).
-
Detection:
-
Prepare a detection solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Add 10 µL of the detection solution to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor/Donor).
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Phase 2: Cellular Target Engagement & Function
4.2. NanoBRET™ Target Engagement Assay
-
Objective: To confirm that the compound binds to its intended kinase target within a live cellular environment and to determine its cellular affinity.[21][22][23]
-
Methodology: The NanoBRET™ assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor.[22][23]
-
Step-by-Step Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.
-
-
Assay Plate Setup (384-well, white):
-
Add the serially diluted test compound to the wells.
-
Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.
-
Add the transfected cell suspension to each well.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Detection:
-
Add the Nano-Glo® substrate/inhibitor solution to all wells.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emission simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor/Donor).
-
Convert the raw BRET ratio to milliBRET units (mBU).
-
Plot the mBU versus the log of the compound concentration and fit to a four-parameter logistic equation to determine the cellular IC50.
-
-
4.3. Cellular Phosphorylation Assays
-
Objective: To assess the functional consequence of target engagement by measuring the inhibition of phosphorylation of a known downstream substrate of the target kinase.[22][24]
-
Methodology: Western blotting or a quantitative ELISA can be used to measure the levels of a specific phospho-substrate in cell lysates after treatment with the compound.
-
Step-by-Step Protocol (Western Blot):
-
Cell Treatment:
-
Plate a relevant cancer cell line known to have active signaling through the target pathway (e.g., a cell line with amplified AURKA or a RET-fusion).
-
Treat the cells with increasing concentrations of the compound for a specified time (e.g., 2-4 hours).
-
-
Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., phospho-Histone H3 for AURKB, phospho-STAT3 for RET).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot.
-
Strip and re-probe the membrane for the total protein of the substrate and a loading control (e.g., GAPDH) to ensure equal loading.
-
Quantify the band intensities to determine the reduction in phosphorylation relative to the total protein.
-
-
Phase 3: Selectivity & Mechanism of Action
4.4. Kinome-Wide Selectivity Profiling
-
Objective: To assess the selectivity of the compound by screening it against a large panel of human kinases.
-
Methodology: This is typically performed as a service by specialized vendors (e.g., Eurofins DiscoverX KINOMEscan®). The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases.[25] The results are reported as percent inhibition. Strong off-target hits can then be followed up with full IC50 determinations.
4.5. Mechanism of Action (MoA) Studies
-
Objective: To determine if the compound inhibits the kinase in an ATP-competitive manner.
-
Methodology: Perform the biochemical kinase assay (as in section 4.1) with varying concentrations of both the inhibitor and ATP.
-
Step-by-Step Protocol:
-
Set up the TR-FRET kinase assay as described previously.
-
Create a matrix of assay conditions where each concentration of the inhibitor is tested against a range of ATP concentrations (e.g., from 0.25x Km to 10x Km).
-
Determine the IC50 of the inhibitor at each ATP concentration.
-
Data Analysis: If the compound is ATP-competitive, the measured IC50 value will increase as the concentration of ATP increases. This can be visualized using a Schild plot or by observing the rightward shift in the dose-response curves.
-
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized for clear comparison and interpretation.
Table 1: Summary of In Vitro and Cellular Potency
| Target Kinase | Biochemical IC50 (nM) | Cellular Target Engagement (NanoBRET™ IC50, nM) | Cellular Functional IC50 (p-Substrate, nM) |
| Aurora A | TBD | TBD | TBD |
| Aurora B | TBD | TBD | TBD |
| PLK1 | TBD | TBD | TBD |
| VEGFR-2 | TBD | TBD | TBD |
| RET | TBD | TBD | TBD |
| TBD: To Be Determined |
A potent and selective inhibitor will ideally show:
-
Low nanomolar biochemical IC50 values for the intended targets.
-
A strong correlation between biochemical IC50 and cellular target engagement/functional IC50 values.
-
Minimal activity against other kinases in the selectivity profile.
Conclusion
The compound this compound possesses a chemical scaffold that is strongly associated with kinase inhibition. The systematic approach detailed in this guide, progressing from broad biochemical screening to specific cellular and mechanistic studies, provides a robust framework for identifying its therapeutic targets. The successful execution of these experiments will not only elucidate the compound's mechanism of action but also pave the way for its further development as a potential therapeutic agent for diseases driven by aberrant kinase activity.
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Guagnano, V., et al. (2011). Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. Journal of Medicinal Chemistry, 54(20), 7066-7083. [Link]
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Chu, X. J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. [Link]
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In vitro studies with 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine
An In-Depth Technical Guide to the In Vitro Evaluation of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine
This guide provides a comprehensive technical framework for the in vitro investigation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust and insightful evaluation of this promising heterocyclic compound.
The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules. This has driven the synthesis and evaluation of a vast array of pyrimidine derivatives, which have shown a wide spectrum of in vitro pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] this compound is a member of this versatile class of compounds. Its unique substitution pattern—featuring a reactive chlorine atom, a flexible amino side chain, and a methylthio group—suggests a high potential for targeted biological interactions.
This guide outlines a strategic in vitro approach to systematically characterize the bioactivity of this compound, providing detailed workflows and the scientific reasoning necessary to interpret the resulting data effectively.
Physicochemical Profile and Synthetic Strategy
A thorough understanding of the molecule's structure and synthesis is fundamental to designing and interpreting biological assays.
Chemical Identity:
-
IUPAC Name: 4-Chloro-N-(3-methoxypropyl)-2-(methylthio)pyrimidin-6-amine
-
Molecular Formula: C₉H₁₄ClN₃OS[4]
-
Molecular Weight: 247.75 g/mol [4]
Synthetic Outline:
The synthesis of this compound can be logically achieved through nucleophilic aromatic substitution. A common precursor, 4,6-dichloro-2-(methylthio)pyrimidine, serves as an excellent starting material. The differential reactivity of the two chlorine atoms allows for a regioselective reaction. The proposed synthetic pathway involves the reaction of the dichloropyrimidine with 3-methoxypropylamine, where one of the chlorine atoms is displaced by the amine nucleophile. This reaction is analogous to established methods for synthesizing similar 4-amino-substituted pyrimidines.[5][6]
Caption: Proposed synthetic route for the target compound.
The remaining chlorine atom at the 4-position, the oxidizable methylthio group, and the secondary amine provide rich opportunities for creating a library of second-generation analogs for structure-activity relationship (SAR) studies.[6][7]
Hypothesized Biological Activities and Potential Molecular Targets
Based on extensive literature on analogous pyrimidine derivatives, we can formulate several primary hypotheses for the biological activity of this compound. These hypotheses form the basis for our proposed in vitro screening cascade.
-
Anticancer Activity: Pyrimidine derivatives are well-documented as kinase inhibitors and cytotoxic agents.[7][8] The 2,4-disubstituted pyrimidine core, in particular, is a known scaffold for inhibiting kinases like KDR, which are crucial in cancer cell proliferation.
-
Anti-inflammatory Properties: Many heterocyclic compounds, including pyrimidines, exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes. High selectivity for COX-2 is a desirable trait to minimize potential side effects.[1][2]
-
Antimicrobial Potential: The pyrimidine nucleus is present in various natural and synthetic antimicrobial agents. Therefore, evaluating the compound's efficacy against a panel of pathogenic bacteria and fungi is a logical exploratory step.[7]
Caption: Hypothesized biological activities and underlying mechanisms.
Core In Vitro Experimental Workflows
The following workflows provide a validated, step-by-step approach to testing the primary hypotheses. The causality behind each step is explained to ensure experimental integrity.
Workflow 1: Assessment of Cytotoxicity in Cancer Cell Lines
Expertise & Experience: The initial evaluation of any potential anticancer agent must begin with a broad assessment of its cytotoxicity. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[1] Choosing a panel of cell lines from diverse tissue origins (e.g., breast, lung, colon) provides a broader understanding of the compound's spectrum of activity.
Caption: Workflow for the MTT cytotoxicity assay.
Trustworthiness (Self-Validating Protocol):
Protocol: MTT Cytotoxicity Assay [8]
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HT-29) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of the test compound in the appropriate cell culture medium. A typical final concentration range would be 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation:
| Cell Line | Tissue Origin | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Cancer | Data | Data |
| A549 | Lung Cancer | Data | Data |
| HT-29 | Colon Cancer | Data | Data |
Workflow 2: COX-2 Enzyme Inhibition Assay
Expertise & Experience: To investigate anti-inflammatory potential, a direct enzyme inhibition assay is superior to cell-based assays for initial screening as it eliminates confounding factors like cell permeability. A colorimetric or fluorometric COX-2 inhibitor screening kit provides a standardized and reliable method to quantify the compound's direct inhibitory effect on the enzyme responsible for prostaglandin synthesis in the inflammatory cascade.[1][2]
Caption: Inhibition of the COX-2 enzymatic pathway.
Trustworthiness (Self-Validating Protocol):
Protocol: COX-2 Inhibition Assay [1]
-
Reagent Preparation: Prepare all buffers, enzymes (COX-2), substrate (arachidonic acid), and detection reagents according to the manufacturer's protocol (e.g., a commercial COX inhibitor screening kit).
-
Compound Dilution: Prepare a dilution series of the test compound and a known COX-2 inhibitor (e.g., Celecoxib) in the assay buffer.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to the appropriate wells. Then, add the test compound dilutions and controls. Allow this mixture to incubate for a specified time (e.g., 10-15 minutes) at room temperature to permit inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Signal Development: Allow the reaction to proceed for a defined period (e.g., 5-10 minutes). The production of prostaglandins is coupled to a peroxidase reaction that generates a quantifiable colorimetric or fluorescent signal.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the uninhibited control. Determine the IC₅₀ value using non-linear regression. For a comprehensive profile, this assay should also be run in parallel with the COX-1 enzyme to determine selectivity.
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Test Compound | Data | Data | Data |
| Celecoxib | Data | Data | Data |
Workflow 3: Antimicrobial Susceptibility Testing
Expertise & Experience: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1] It is a quantitative method that establishes the lowest concentration of the compound that prevents visible growth of a microorganism. Testing against a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a yeast (e.g., Candida albicans), provides a good initial assessment of the antimicrobial spectrum.
Trustworthiness (Self-Validating Protocol):
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for yeast) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. A plate reader can also be used to measure optical density at 600 nm.
-
Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC), plate a small aliquot from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC.
Data Presentation:
| Microorganism | Type | Compound MIC (µg/mL) | Control MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data | Data |
| Escherichia coli | Gram-negative | Data | Data |
| Candida albicans | Yeast | Data | Data |
Data Interpretation and Strategic Next Steps
The interpretation of the initial screening data is crucial for guiding the subsequent stages of research.
-
Potent Cytotoxicity (IC₅₀ < 10 µM): If the compound shows potent and/or selective cytotoxicity against certain cancer cell lines, the next steps should focus on elucidating the mechanism of cell death. This includes assays for apoptosis (e.g., Annexin V/PI staining, caspase activity assays) and cell cycle analysis (flow cytometry).
-
Selective Enzyme Inhibition: If the compound is a potent and selective inhibitor (e.g., high COX-2 selectivity index), further studies should include enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive).
-
Broad-Spectrum Antimicrobial Activity: Promising MIC values warrant further investigation into the mechanism of action, such as cell wall disruption or DNA synthesis inhibition assays, and testing against a broader panel of clinical isolates, including resistant strains.
-
No Significant Activity: A lack of activity in these primary screens does not necessarily mean the compound is inert. It may have other, untested biological activities. Depending on the research goals, it could be derivatized to improve potency or screened in different assay systems (e.g., antiviral, antiparasitic).
Conclusion
This compound represents a promising chemical entity rooted in the well-established biological importance of the pyrimidine scaffold. The in vitro workflows detailed in this guide provide a robust, logical, and scientifically sound strategy for a comprehensive initial evaluation. By systematically assessing its cytotoxic, anti-inflammatory, and antimicrobial properties, researchers can effectively triage this compound, identify its most promising therapeutic potential, and make data-driven decisions for its future development as a lead candidate in drug discovery.
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An In-Depth Technical Guide to the Enzyme Inhibition Profile of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules. Its versatile nature, allowing for substitution at various positions, has led to the development of numerous therapeutic agents. The 2,4,6-trisubstituted pyrimidine scaffold, in particular, has garnered significant interest due to its proven efficacy as an inhibitor of various enzyme classes, most notably kinases.[1][2][3] This guide focuses on a specific derivative, 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine , providing a comprehensive framework for characterizing its enzyme inhibition profile. We will delve into the rationale behind experimental design, present detailed protocols, and offer insights into the interpretation of results, equipping researchers with the necessary tools to unlock the therapeutic potential of this compound.
Molecular Profile and Rationale for Investigation
The structure of this compound suggests a high probability of activity as a kinase inhibitor. The chloro-substituent at the 4-position serves as a reactive handle for nucleophilic substitution, a common feature in the synthesis of kinase inhibitor libraries.[4][5] The presence of the 3-methoxypropylamino group at the 6-position and the methylthio group at the 2-position are key determinants of its potential selectivity and potency against specific enzyme targets.[4] Given the extensive literature on similar pyrimidine derivatives, a primary hypothesis is that this compound will exhibit inhibitory activity against one or more protein kinases. However, the diverse biological activities of pyrimidines also warrant a broader screening approach to identify potential off-target effects or novel therapeutic applications.[6][7][8]
Predicted Enzyme Targets and Therapeutic Areas
Based on the structural characteristics and the established activities of related pyrimidine compounds, the following enzyme families and therapeutic areas are of primary interest for initial investigation:
-
Protein Kinases: This is the most probable target class. Substituted pyrimidines are known to inhibit a wide range of kinases, including:
-
Inflammatory Enzymes: Dual inhibitors of mPGES-1 and 5-lipoxygenase have been developed from pyrimidine scaffolds.[8]
-
Other Potential Targets: The pyrimidine core is also found in inhibitors of enzymes such as BACE-1 (relevant to Alzheimer's disease) and HIV non-nucleoside reverse transcriptase (NNRTIs).[6][12]
Experimental Workflow for Comprehensive Profiling
A systematic, multi-tiered approach is essential for thoroughly characterizing the enzyme inhibition profile of a novel compound. The following workflow provides a logical progression from broad screening to detailed mechanistic studies.
Figure 2: A simplified diagram illustrating different mechanisms of enzyme inhibition.
Protocol 3: Mechanism of Inhibition Studies
-
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Methodology: Enzyme kinetics are studied by varying the concentrations of both the substrate and the inhibitor.
-
Procedure: a. Perform the enzyme assay with a matrix of inhibitor and substrate concentrations. b. Measure the initial reaction velocities. c. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. d. Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mechanism of action and calculate the inhibition constant (Ki).
Tier 4: Cellular and In Vivo Activity
The final stage of profiling involves assessing the compound's activity in a more biologically relevant context.
Protocol 4: Cellular Target Engagement Assay
-
Objective: To confirm that the compound interacts with its intended target in a cellular environment.
-
Methodology: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can be employed.
-
Procedure (CETSA as an example): a. Treat intact cells with the compound or vehicle. b. Heat the cell lysates to a range of temperatures. c. Separate soluble and aggregated proteins by centrifugation. d. Quantify the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods. e. A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.
Protocol 5: Cell-Based Functional Assays
-
Objective: To evaluate the functional consequences of target inhibition in cells.
-
Methodology: The choice of assay depends on the known biological role of the target enzyme. For a kinase inhibitor, this could be a cell proliferation assay. [9][10]3. Procedure (MTT Assay for Cell Proliferation): a. Seed cancer cells known to be dependent on the target kinase in a 96-well plate. b. Treat the cells with a serial dilution of the compound for a specified period (e.g., 72 hours). c. Add MTT reagent to the wells and incubate. d. Solubilize the formazan crystals and measure the absorbance. e. Calculate the GI50 (concentration required to inhibit cell growth by 50%).
Safety and Handling
While a full toxicological profile is not available, related chloropyrimidine compounds are classified as hazardous. [13][14][15]Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a promising compound with a high likelihood of acting as an enzyme inhibitor, particularly within the kinase family. The structured, multi-tiered approach outlined in this guide provides a robust framework for its comprehensive characterization. By systematically progressing from broad screening to detailed mechanistic and cellular studies, researchers can effectively elucidate its biological activity, identify its primary targets, and ultimately assess its therapeutic potential. The insights gained from such a thorough investigation are critical for advancing this and similar pyrimidine-based compounds through the drug discovery and development pipeline.
References
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National Center for Biotechnology Information. (2021). Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. PubMed. Available from: [Link]
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The Discovery of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The pyrimidine scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with significant therapeutic potential. This technical guide delves into the discovery and preclinical evaluation of a promising class of substituted pyrimidines: 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine derivatives. These compounds have emerged as compelling candidates for anticancer drug development, largely due to their predicted activity as kinase inhibitors. This document provides a comprehensive overview of the synthetic rationale, detailed experimental protocols for synthesis and biological characterization, and an exploration of the anticipated mechanism of action. By synthesizing established principles of pyrimidine chemistry with modern drug discovery workflows, this guide aims to equip researchers and drug development professionals with the foundational knowledge to explore this chemical space further. While specific biological data for the title compound is not yet publicly available, this guide provides a robust framework for its synthesis and evaluation based on extensive research of structurally related analogues.
Introduction: The Enduring Promise of the Pyrimidine Scaffold in Oncology
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its inherent ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an ideal framework for designing enzyme inhibitors. In the realm of oncology, the dysregulation of protein kinases is a well-established driver of tumorigenesis and metastasis. Consequently, the development of small molecule kinase inhibitors has become a central paradigm in cancer therapy.
Substituted pyrimidines have a rich history as kinase inhibitors, with numerous derivatives demonstrating potent and selective activity against a range of kinase targets.[2] The strategic placement of various functional groups around the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with the ATP-binding pocket of kinases. The 2,4,6-trisubstituted pyrimidine framework, in particular, offers a versatile platform for generating libraries of diverse compounds for high-throughput screening and lead optimization. This guide focuses on a specific embodiment of this framework: this compound and its derivatives.
Synthetic Strategy and Methodologies
The synthesis of this compound derivatives hinges on a well-established and robust chemical transformation: nucleophilic aromatic substitution (SNAr). The starting material, 4,6-dichloro-2-(methylthio)pyrimidine, possesses two reactive chlorine atoms. The inherent reactivity differences between the C4 and C6 positions allow for a regioselective substitution, which is a critical aspect of the synthetic design.
Proposed Synthetic Pathway
The proposed synthesis of the target compound, 6-chloro-N-(3-methoxypropyl)-2-(methylthio)pyrimidin-4-amine, is a two-step process starting from the commercially available 2,4,6-trichloropyrimidine.
Sources
An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine Analogs as Kinase Inhibitors
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically approved drugs, particularly in oncology.[1][2] This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a specific class of pyrimidine derivatives: 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine analogs. These compounds have emerged as promising kinase inhibitors, a class of targeted therapeutics that interfere with the signaling pathways crucial for cancer cell proliferation and survival.[3] This document will delve into the synthetic rationale, key structural modifications, and their impact on biological activity, offering valuable insights for researchers, scientists, and drug development professionals. We will explore the nuanced interplay between substituent effects at the C2, C4, and C6 positions of the pyrimidine core and their resulting inhibitory potency against various protein kinases.
Introduction: The Prominence of Pyrimidine Scaffolds in Kinase Inhibition
Pyrimidine and its fused heterocyclic systems are of significant interest due to their diverse biological activities, acting as bioisosteres of purines and thereby interacting with a wide array of biological targets.[4] In the realm of oncology, the dysregulation of protein kinases is a frequent driver of tumorigenesis. Consequently, small molecule kinase inhibitors have revolutionized cancer therapy.[3] The 2,4,6-trisubstituted pyrimidine framework has proven to be a particularly fruitful scaffold for the development of potent and selective kinase inhibitors, targeting key enzymes such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][5]
The core structure of this compound provides a versatile template for chemical modification. The chlorine atom at the C4 position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various amino functionalities. The 2-methylthio group can also be modified, and the N6-substituent, in this case, the 3-methoxypropylamino group, plays a crucial role in interacting with the solvent-exposed region of the kinase active site. Understanding the SAR of this class of compounds is paramount for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Synthetic Strategy and Rationale
The synthesis of this compound analogs typically commences from a readily available starting material, 4,6-dichloro-2-(methylthio)pyrimidine. The synthetic approach is designed to allow for the systematic variation of substituents at the C4, C6, and potentially the C2 positions.
Diagram: General Synthetic Workflow
Caption: General synthetic route for this compound analogs.
Experimental Protocol: Synthesis of the Core Scaffold
A representative protocol for the synthesis of the parent compound is as follows:
-
Dissolution: Dissolve 4,6-dichloro-2-(methylthio)pyrimidine in a suitable aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Addition of Amine: To the stirred solution, add 3-methoxypropylamine, typically in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction.
-
Reaction: The reaction is typically carried out at room temperature or with gentle heating, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove the base and any water-soluble byproducts. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
The rationale behind this stepwise approach is to first install the desired amino substituent at the C6 position, leveraging the differential reactivity of the two chlorine atoms on the pyrimidine ring. The remaining chlorine at the C4 position can then be used for further diversification to explore the SAR.
Biological Evaluation: In Vitro Kinase Assays
To elucidate the SAR of the synthesized analogs, their inhibitory activity against a panel of protein kinases is determined using in vitro assays. These assays are crucial for quantifying the potency of the compounds and understanding their selectivity profile.
Diagram: Kinase Inhibition Assay Workflow
Caption: A generalized workflow for in vitro kinase inhibition assays.
Experimental Protocol: Typical Kinase Inhibition Assay
A common method for assessing kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and a solution of the test compound at various concentrations.
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature for a specified period.
-
ATP Detection: After the incubation period, add a detection reagent that contains luciferase and its substrate. The luciferase enzyme will catalyze the conversion of the remaining ATP into light.
-
Signal Measurement: Measure the luminescence signal using a plate reader. The intensity of the light is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated by fitting the data to a dose-response curve.[6]
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study specifically for this compound analogs is not extensively documented in the public domain, we can extrapolate key SAR trends from studies on structurally related 2,4,6-trisubstituted pyrimidine kinase inhibitors.[1][2][7]
Diagram: Key Positions for SAR Modification
Caption: Key positions on the pyrimidine scaffold for SAR exploration.
Analysis of Substituent Effects
C2 Position (Methylthio Group): The 2-methylthio group is a common feature in many pyrimidine-based inhibitors. Its size and lipophilicity can influence the overall binding affinity. Modifications at this position, such as replacing the methylthio group with other small alkylthio or amino moieties, can be explored to fine-tune potency and selectivity.
C4 Position (Chloro Group): The chlorine atom at the C4 position is a crucial reactive handle for introducing a wide range of substituents via nucleophilic aromatic substitution or cross-coupling reactions.
-
Aniline Derivatives: The introduction of substituted anilines at the C4 position is a well-established strategy for enhancing kinase inhibitory activity. The nature and position of the substituents on the aniline ring can significantly impact potency and selectivity. For instance, small electron-withdrawing or lipophilic groups on the aniline ring often lead to improved activity against kinases like EGFR and VEGFR.[5]
-
Other Heterocycles: Coupling of other heterocyclic rings at the C4 position can also lead to potent inhibitors.
C6 Position (3-Methoxypropylamino Group): The substituent at the C6 position typically extends into the solvent-exposed region of the ATP-binding pocket.
-
Alkyl Chain Length: The length of the alkylamino chain is critical. A three-carbon chain, as in the 3-methoxypropylamino group, often provides an optimal distance for favorable interactions.
-
Terminal Functional Group: The terminal methoxy group can engage in hydrogen bonding or van der Waals interactions with residues in the solvent-front region. Varying this functional group (e.g., to a hydroxyl or a dimethylamino group) can modulate the compound's solubility and binding affinity.
Hypothetical SAR Data Table
The following table presents a hypothetical SAR based on general trends observed for 2,4,6-trisubstituted pyrimidine kinase inhibitors. The IC50 values are illustrative and intended to demonstrate potential trends rather than representing actual experimental data for this specific series.
| Analog | R1 (C4-substituent) | R2 (C6-substituent) | Hypothetical Kinase IC50 (nM) | Rationale for Activity |
| 1 (Core) | Cl | 3-Methoxypropylamino | >1000 | The chloro group is a good leaving group but may not provide optimal binding interactions. |
| 2 | 3-Chloroaniline | 3-Methoxypropylamino | 50 | The substituted aniline can form additional interactions in the ATP-binding site. |
| 3 | 3-Ethynylaniline | 3-Methoxypropylamino | 10 | The ethynyl group can occupy a hydrophobic pocket, enhancing potency. |
| 4 | 4-Morpholinoaniline | 3-Methoxypropylamino | 25 | The morpholino group can improve solubility and form hydrogen bonds. |
| 5 | Cl | 3-Hydroxypropylamino | >500 | The terminal hydroxyl group may alter the binding mode or solubility in a non-beneficial way for some kinases. |
| 6 | Cl | 2-Methoxyethylamino | >1000 | A shorter alkyl chain may not be optimal for reaching key residues. |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at multiple positions make it an attractive template for medicinal chemists. Based on the analysis of related pyrimidine series, the key to enhancing the biological activity of these analogs lies in the systematic exploration of substituents at the C4 position, particularly with various substituted anilines and other aromatic heterocycles. Fine-tuning the length and functionality of the C6-substituent is also crucial for optimizing interactions within the kinase active site.
Future research in this area should focus on the synthesis and biological evaluation of a focused library of analogs to establish a concrete and detailed SAR for this specific chemical series. This should be coupled with computational modeling and structural biology studies to gain a deeper understanding of the binding modes of these inhibitors. Such a multidisciplinary approach will be instrumental in guiding the rational design of potent and selective kinase inhibitors with therapeutic potential.
References
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- PubMed Central. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
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PubMed Central. (2021). Discovery of new VEGFR-2 inhibitors based on bis([2][6][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers.
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Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Multifunctional Pyrimidine Scaffold
The pyrimidine core is a cornerstone of medicinal chemistry, found in nucleic acids and a multitude of approved therapeutics. The strategic functionalization of this heterocycle allows for the precise tuning of molecular properties, making it a privileged scaffold in drug discovery. 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine (CAS No: 951884-56-3) is a prime example of a multifunctional building block.[1] Its distinct substitution pattern—a reactive chlorine atom for further derivatization (e.g., Suzuki or Buchwald-Hartwig coupling), a flexible amino sidechain to modulate solubility and engage in hydrogen bonding, and a methylthio group that can be oxidized to a sulfone to further activate the ring—offers a rich platform for the synthesis of diverse compound libraries.
This guide provides a comprehensive, field-tested protocol for the synthesis of this valuable intermediate. We will delve into the causality behind the synthetic strategy, present a self-validating protocol with integrated safety management, and ground our methodology in authoritative chemical principles.
Part 1: The Synthetic Blueprint - A Mechanistic Approach
The synthesis of the target compound is achieved via a classical nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the inherent electrophilicity of the carbon atoms in the pyrimidine ring, which is significantly enhanced by the electron-withdrawing effects of the two ring nitrogen atoms.
The Core Reaction:
The starting material, 4,6-dichloro-2-(methylthio)pyrimidine, possesses two chlorine atoms that can act as leaving groups.[2] By reacting it with one equivalent of the nucleophile, 3-methoxypropylamine, we can achieve selective mono-substitution. The C4 and C6 positions are electronically similar, leading to the formation of a single major product under controlled conditions. The presence of a non-nucleophilic base is critical to "scavenge" the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Mechanism of Action:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-methoxypropylamine attacks one of the electron-deficient carbons (C4 or C6) bearing a chlorine atom.
-
Formation of a Meisenheimer Complex: This attack breaks the aromaticity of the pyrimidine ring and forms a negatively charged intermediate, known as a Meisenheimer complex. The negative charge is stabilized by resonance across the pyrimidine ring and the electron-withdrawing nitrogen atoms.
-
Rearomatization and Expulsion of Leaving Group: The ring rearomatizes by expelling the chloride ion, which is an excellent leaving group. This step is irreversible and drives the reaction forward.
-
Acid Quenching: The liberated HCl is immediately neutralized by the added base (e.g., triethylamine), forming triethylammonium chloride.
Part 2: Laboratory Protocol and Experimental Design
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of this compound.
Critical Safety and Handling
Hazard Assessment is Non-Negotiable. The starting materials for this synthesis possess significant hazards. Strict adherence to safety protocols is mandatory.
-
4,6-Dichloro-2-(methylthio)pyrimidine (CAS: 6299-25-8): This compound is highly corrosive and causes severe skin burns and eye damage.[3] It is also a respiratory irritant. Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, consider thicker butyl rubber gloves for extended handling), and chemical splash goggles with a face shield.[3]
-
3-Methoxypropylamine (CAS: 5332-73-0): This is a flammable and corrosive liquid. It can cause skin and eye burns. Handle with the same level of PPE as the dichloropyrimidine.
-
Triethylamine (TEA) & Dichloromethane (DCM): Both are volatile and have associated health risks. All operations must be conducted in a well-ventilated fume hood.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| 4,6-Dichloro-2-(methylthio)pyrimidine | 6299-25-8 | 195.07 | 5.00 g | 25.6 | 1.0 |
| 3-Methoxypropylamine | 5332-73-0 | 89.14 | 2.51 g (2.85 mL) | 28.2 | 1.1 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 3.89 g (5.36 mL) | 38.4 | 1.5 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 100 mL | - | - |
| Ethyl Acetate (EtOAc), HPLC Grade | 141-78-6 | 88.11 | ~400 mL | - | - |
| n-Hexane, HPLC Grade | 110-54-3 | 86.18 | ~600 mL | - | - |
| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | ~100 g | - | - |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4,6-dichloro-2-(methylthio)pyrimidine (5.00 g, 25.6 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is a precautionary measure to control any potential exotherm upon addition of the amines.
-
Amine Addition: Sequentially add triethylamine (5.36 mL, 38.4 mmol) followed by the dropwise addition of 3-methoxypropylamine (2.85 mL, 28.2 mmol) over 5-10 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexane as the eluent. The product spot should appear, and the starting material spot should diminish.
-
Work-up:
-
Once the reaction is complete, quench the mixture by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) and brine (50 mL). The bicarbonate wash removes any residual acidic components.[4]
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product (adsorbed onto a small amount of silica gel for best results) onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc/Hexane and gradually increasing to 30% EtOAc/Hexane).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the target compound.
Part 3: Characterization and Quality Control
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Expected Analytical Data
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₉H₁₃ClN₄S
-
Molecular Weight: 248.74 g/mol
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~6.1-6.3 (s, 1H, Ar-H on pyrimidine ring)
-
δ ~5.5-5.8 (br s, 1H, N-H)
-
δ ~3.5-3.7 (q, 2H, -NH-CH₂-)
-
δ ~3.4-3.5 (t, 2H, -CH₂-O-)
-
δ ~3.3-3.4 (s, 3H, -O-CH₃)
-
δ ~2.5 (s, 3H, -S-CH₃)
-
δ ~1.8-2.0 (p, 2H, -CH₂-CH₂-CH₂-)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~172 (C-SMe)
-
δ ~162 (C-NH)
-
δ ~159 (C-Cl)
-
δ ~98 (Ar-CH)
-
δ ~70 (-CH₂-O)
-
δ ~58 (-O-CH₃)
-
δ ~40 (-NH-CH₂)
-
δ ~29 (-CH₂-CH₂-CH₂-)
-
δ ~14 (-S-CH₃)
-
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z = 249.06, showing the characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in a ~3:1 ratio).
-
Purity (by HPLC): ≥95%
Quality Control Workflow Visualization
Caption: Analytical workflow for product validation.
References
-
Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
-
ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...[Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2020(7), 134-147. [Link]
-
ResearchGate. (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.[Link]
- Google Patents.
-
Molbase. CAS 951884-56-3 this compound.[Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Exploring 4,6-Dichloro-2-(methylthio)pyrimidine...[Link]
Sources
Application Note & Protocol: Regioselective Synthesis of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine
Abstract
This document provides a comprehensive guide for the synthesis of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), notably Ticagrelor. The protocol details a regioselective nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available 4,6-dichloro-2-(methylthio)pyrimidine. We will explore the mechanistic underpinnings of this transformation, provide a robust, step-by-step experimental procedure, and discuss critical process parameters that ensure high yield and purity. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction: Strategic Importance and Synthetic Rationale
This compound is a crucial substituted pyrimidine scaffold. Its primary significance lies in its role as a precursor in the multi-step synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. The efficient and selective synthesis of this intermediate is therefore a critical aspect of the overall drug manufacturing process.
The core transformation involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with 3-methoxypropylamine. This reaction is a classic example of a nucleophilic aromatic substitution (SNAr), a fundamental reaction in heterocyclic chemistry. The pyrimidine ring, being an electron-deficient heterocycle, is highly activated towards attack by nucleophiles, facilitating the displacement of its halogen substituents.
A key challenge and the focus of this protocol is achieving regioselectivity. The starting material possesses two chlorine atoms at the C4 and C6 positions. For the synthesis to be efficient, the incoming amine must selectively displace only one of these chlorine atoms, leaving the other intact for subsequent transformations. The general reactivity order for nucleophilic substitution on halopyrimidines is C4(6) > C2 >> C5.[1] This inherent reactivity profile favors the desired mono-substitution at the C4 or C6 position.
Mechanistic Insights: The Basis of Regioselectivity
The synthesis proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. The key steps are illustrated below.
The SNAr Pathway
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-methoxypropylamine attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Rearomatization: The pyrimidine ring rearomatizes by expelling the chloride ion as a leaving group.
-
Deprotonation: A base present in the reaction mixture removes the proton from the newly attached amino group, neutralizing the resulting ammonium salt and regenerating the neutral amine product. This step is crucial as it also scavenges the HCl generated during the reaction, preventing unwanted side reactions or protonation of the starting amine.[2]
Visualization of the Reaction Mechanism
Caption: The SNAr mechanism for the synthesis.
Controlling Selectivity
The symmetrical nature of the 4,6-dichloro positions means that the initial mono-substitution can occur at either position without preference.[3] The key to a successful synthesis is to prevent di-substitution, where a second molecule of the amine displaces the remaining chlorine atom. This is achieved through careful control of stoichiometry and reaction conditions:
-
Molar Ratio: Using a slight excess or an equimolar amount of the amine relative to the dichloropyrimidine ensures that the concentration of the nucleophile is depleted after the first substitution.
-
Temperature: Lowering the reaction temperature can help control the reaction rate and favor mono-substitution. The second substitution is typically slower due to the electron-donating nature of the newly introduced amino group, which slightly deactivates the ring towards further nucleophilic attack.
Detailed Experimental Protocol
This protocol is based on established procedures for nucleophilic aromatic substitution on chloropyrimidines.[4][5]
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Molar Eq. | Amount (for 10 mmol scale) |
| 4,6-dichloro-2-(methylthio)pyrimidine | 6299-25-8 | 195.07 | 1.0 | 1.95 g |
| 3-Methoxypropylamine | 5332-73-0 | 89.14 | 1.1 | 0.98 g (1.1 mL) |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 1.5 | 1.94 g (2.6 mL) |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | - | 50 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | - | For washing |
| Brine | - | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | For drying |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloro-2-(methylthio)pyrimidine (1.95 g, 10.0 mmol).
-
Solvent Addition: Add acetonitrile (50 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: To the stirred solution, add 3-methoxypropylamine (1.1 mL, 11.0 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol). DIPEA is a non-nucleophilic base used to neutralize the HCl formed during the reaction.[6]
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, typically an off-white solid or pale oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.
Visualization of the Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety and Handling
-
4,6-dichloro-2-(methylthio)pyrimidine: This compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation.[7] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
DIPEA: This is a flammable liquid and is harmful if swallowed or inhaled. It causes skin irritation and serious eye damage. Use in a fume hood away from ignition sources.
-
Acetonitrile: This is a flammable liquid and is toxic if swallowed, inhaled, or in contact with skin. Handle with care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and regioselectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 248.06).
-
Melting Point: For crystalline solids, to assess purity.
Conclusion
The protocol described provides a reliable and regioselective method for the synthesis of this compound. The key to success lies in understanding the SNAr mechanism, using a non-nucleophilic base to scavenge acid, and controlling the reaction stoichiometry and temperature to favor mono-substitution. This application note serves as a practical guide for chemists to efficiently produce this valuable pharmaceutical intermediate.
References
-
Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Available at: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. PMC - NIH. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. Available at: [Link]
- Synthesis method of ticagrelor intermediate. Patsnap.
-
Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry. Available at: [Link]
- Intermediate of Ticagrelor and preparation method therefor, and use thereof in preparation of Ticagrelor. Google Patents.
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. Available at: [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available at: [Link]
-
Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. Available at: [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]
-
Exploring 4,6-Dichloro-2-(methylthio)pyrimidine: A Key Intermediate in Pharmaceutical and Pesticide Synthesis. LinkedIn. Available at: [Link]
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Available at: [Link]
Sources
Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine
Abstract
Substituted pyrimidines are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The compound 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine is a key intermediate, particularly in the synthesis of advanced antiplatelet agents like Ticagrelor.[3][4] This application note provides a detailed protocol for the nucleophilic aromatic substitution (SNAr) reaction of this intermediate, a critical step in the elaboration of the pyrimidine core. We delve into the mechanistic underpinnings of the SNAr reaction on the pyrimidine ring, offer a robust, step-by-step experimental protocol, and present a guide for reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Introduction: The Significance of Pyrimidine Scaffolds
The pyrimidine ring system is a privileged structure in drug discovery, prized for its versatile chemical handles and its ability to mimic the purine bases found in nucleotides.[1][2] The reaction of halogenated pyrimidines with amines is one of the most crucial and widely used transformations in pyrimidine chemistry, enabling the construction of diverse molecular libraries for biological screening.[1][2] The specific substrate, this compound, features a strategically positioned chlorine atom at the C4 position, which is highly activated for displacement. Understanding and mastering its reactivity is essential for the efficient synthesis of complex drug molecules.
The SNAr Reaction Mechanism on the Pyrimidine Ring
The substitution of the chlorine atom on the pyrimidine ring proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is characteristic of electron-deficient aromatic and heteroaromatic systems.
Key Mechanistic Steps:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an amine) on the electron-poor carbon atom bearing the leaving group (chlorine). On the pyrimidine ring, the C4 and C6 positions are generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1][5] This is due to the electron-withdrawing effect of the ring nitrogen atoms, which is more pronounced at the para and ortho positions.
-
Formation of the Meisenheimer Complex: The nucleophilic attack disrupts the aromaticity of the pyrimidine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is a key factor in determining the reaction rate. The negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atoms, which provides significant stabilization.
-
Rearomatization and Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product. This step is typically fast.
The overall workflow for this synthetic transformation is depicted below.
Caption: Experimental Workflow Diagram.
Detailed Experimental Protocol
This protocol describes a representative SNAr reaction using a generic amine nucleophile. The specific quantities and conditions may require optimization depending on the nucleophile used.
3.1. Materials and Reagents
-
Starting Material: this compound
-
Nucleophile: Amine of choice (e.g., (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine for Ticagrelor synthesis)
-
Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Solvent: Acetonitrile (MeCN), 2-Propanol, or Tetrahydrofuran (THF), anhydrous grade
-
Work-up Reagents: Ethyl acetate (EtOAc), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography, appropriate eluent system (e.g., Hexanes/EtOAc gradient)
-
Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, inert atmosphere setup (Nitrogen or Argon), standard glassware for work-up and chromatography.
3.2. Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).
-
Add anhydrous solvent (e.g., Acetonitrile, 5-10 mL per mmol of starting material).
-
Add the amine nucleophile (1.1 - 1.5 eq) followed by the base (e.g., DIPEA, 2.0 - 3.0 eq).[6] The use of a base is crucial to neutralize the HCl generated during the reaction.[7]
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to the desired temperature (typically between 80 °C and reflux) and maintain stirring. Polar solvents are generally favored as they can stabilize the polar transition state of the SNAr mechanism.[7]
-
-
Reaction Monitoring:
-
Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]
-
TLC Protocol:
-
Prepare a developing chamber with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes).
-
On a silica TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Develop the plate, dry it, and visualize under UV light (254 nm). The reaction is complete when the starting material spot is no longer visible in the RM lane.
-
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system determined by TLC analysis.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry (MS).[8][9]
-
Reaction Optimization Parameters
The efficiency of the nucleophilic substitution can be fine-tuned by adjusting several key parameters. A systematic approach to optimization is recommended, varying one parameter at a time.
| Parameter | Options | Rationale & Expert Insights |
| Solvent | Acetonitrile, THF, 2-Propanol, DMF, Water | Polar aprotic solvents like Acetonitrile and DMF are generally effective at solvating the Meisenheimer complex. For certain substrates, reactions in alcohols or even water can be surprisingly efficient and offer a greener alternative.[7][10] |
| Base | DIPEA, Et₃N (Organic), K₂CO₃, Cs₂CO₃ (Inorganic) | An organic base like DIPEA is often used due to its solubility.[6] Inorganic bases like K₂CO₃ are cost-effective and can be easily filtered off, simplifying work-up, especially in polar solvents.[6] |
| Temperature | Room Temp. to Reflux | Higher temperatures increase the reaction rate but may also lead to side product formation. The optimal temperature balances reaction time with product purity. Microwave irradiation can significantly accelerate these reactions, often leading to higher yields in shorter times.[7] |
| Stoichiometry | 1.0 - 2.0 eq. of Nucleophile | A slight excess of the amine nucleophile (1.1-1.5 eq) is typically used to drive the reaction to completion. A large excess can sometimes act as the base, obviating the need for an external one.[7] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient temperature. 2. Low nucleophilicity of the amine. 3. Ineffective base. | 1. Increase reaction temperature or switch to a higher-boiling solvent. 2. Use a stronger base or a more polar solvent to enhance reactivity. 3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or DIPEA). |
| Formation of Byproducts | 1. Reaction temperature too high. 2. Presence of moisture or oxygen. 3. Di-substitution or other side reactions. | 1. Lower the reaction temperature and extend the reaction time. 2. Ensure rigorous use of anhydrous solvents and an inert atmosphere.[11] 3. Use a more controlled stoichiometry of the nucleophile. |
| Difficult Purification | 1. Product and starting material have similar Rf values. 2. Presence of persistent impurities. | 1. Optimize the eluent system for column chromatography; a shallower gradient may be required. 2. Consider an alternative purification method like recrystallization or preparative HPLC. |
Mechanistic Visualization
The SNAr mechanism involves the formation of a key resonance-stabilized intermediate.
Caption: SNAr Reaction Mechanism.
Note: The DOT script above is a conceptual representation. For actual chemical structures, image files would be incorporated.
References
- BenchChem Technical Support Team. (2025). Methods for monitoring the progress of pyrimidine reactions. BenchChem.
- García-García, A., et al. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing - The Royal Society of Chemistry.
- BenchChem. (n.d.). 4-Chloro-6-methoxy-2-(methylthio)pyrimidine.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Reddy, B. V. S., et al. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine.
- BenchChem Technical Support Team. (2025). Reactivity of 4-Chloropyrimidines. BenchChem.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- SynZeal. (n.d.). Ticagrelor Intermediate | 145783-14-8.
- Zhejiang Tianyu Pharmaceutical Co., Ltd. (2020). Synthesis method of ticagrelor intermediate.
- ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction.
- Bakr, A., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2015(vii), 231-242.
- Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an anti-thrombotic agent. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031.
- Bakr, A., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
- Zhang, Y., et al. (2014).
- BenchChem Technical Support Team. (2025). Synthesis of Substituted Pyrimidines. BenchChem.
- ResearchGate. (n.d.). Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions.
- Hansen, S. W., et al. (2023).
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Taylor & Francis Online. (n.d.). Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions.
- ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.
- Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
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Application Notes & Protocols for the Cellular Characterization of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine
I. Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, antiviral, and antimicrobial properties.[1][2][3] 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine is a novel derivative within this esteemed class of molecules. Given the absence of extensive public data on this specific compound, these application notes serve as a comprehensive guide for its initial characterization in a cell culture environment.
This document provides a scientifically-grounded framework for researchers, scientists, and drug development professionals to systematically evaluate the cytotoxic and mechanistic properties of this compound. We will operate under the hypothesis that, like many other pyrimidine derivatives, this compound may exert its effects through the inhibition of a key cellular signaling pathway, such as a receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer. This guide will therefore detail the necessary protocols to determine its anti-proliferative activity, assess its potential to induce apoptosis, and investigate its impact on a hypothetical signaling cascade.
II. Compound Handling and Preparation: Ensuring Integrity and Safety
The proper handling and preparation of a novel compound are paramount for experimental reproducibility and laboratory safety. As the specific hazards of this compound are unknown, it should be handled with caution, assuming it to be a potentially hazardous substance.[4][5]
A. Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable for minor splashes) when handling the compound.[4] If handling the powdered form outside of a certified chemical fume hood, a respirator is recommended.[6]
B. Preparation of Stock Solutions:
-
Primary Stock Solution (DMSO): Due to the heterocyclic nature of the compound, dimethyl sulfoxide (DMSO) is a recommended solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM).[7]
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, anhydrous DMSO to achieve the target concentration.
-
Ensure complete dissolution by vortexing. Gentle warming in a water bath (≤ 37°C) may be applied if necessary.
-
-
Storage: Aliquot the primary stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7]
C. Preparation of Working Solutions: Working solutions should be prepared fresh for each experiment by diluting the primary stock solution in the appropriate cell culture medium. To avoid precipitation, it is advisable to perform serial dilutions. The final concentration of DMSO in the culture medium should be kept below 0.5% to minimize solvent-induced cytotoxicity.[7] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
III. Experimental Workflow for Cellular Characterization
The following diagram outlines a logical workflow for the initial in vitro evaluation of this compound.
Caption: A streamlined workflow for the initial characterization of a novel compound.
IV. Protocol 1: Determination of Anti-proliferative Activity (IC50) using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8] This protocol will determine the half-maximal inhibitory concentration (IC50) of the compound.
A. Cell Line Selection: Choose a panel of cancer cell lines relevant to the hypothesized target. For instance, if targeting an RTK like EGFR, cell lines such as A549 (lung carcinoma) or MCF-7 (breast adenocarcinoma) would be appropriate. A non-cancerous cell line (e.g., MCF-10A) should be included to assess selectivity.[1]
B. Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight (37°C, 5% CO2).[8]
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) prepared by serial dilution. Include a vehicle control (DMSO only) and a positive control for cell death (e.g., staurosporine).[9]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[10]
-
Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.[10]
C. Data Analysis and Presentation:
-
Calculate Percent Viability:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
Generate Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value.[8]
Table 1: Hypothetical IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 8.9 |
| HepG2 | Hepatocellular Carcinoma | 12.5 |
| MCF-10A | Non-tumorigenic Breast | > 50 |
V. Protocol 2: Investigation of Apoptosis Induction by Annexin V/PI Staining
To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is recommended. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.[11]
A. Step-by-Step Protocol:
-
Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension to pellet the cells.[11]
-
Washing: Wash the cells twice with ice-cold PBS.[11]
-
Staining:
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry immediately. Healthy cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both stains.
VI. Protocol 3: Mechanistic Insights via Western Blotting
Based on our working hypothesis, this compound may inhibit an RTK signaling pathway. Western blotting can be used to probe the phosphorylation status of key proteins within such a pathway (e.g., the EGFR-AKT-mTOR pathway).[13][14] A decrease in the phosphorylation of a downstream effector upon compound treatment would support an inhibitory mechanism.[15]
A. Hypothetical Signaling Pathway:
Caption: Hypothesized inhibition of an RTK signaling pathway by the compound.
B. Step-by-Step Protocol:
-
Cell Lysis: Treat cells with the compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours). After treatment, lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. For phospho-antibodies, BSA is recommended.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., p-AKT, total-AKT, p-EGFR, total-EGFR) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Detect the chemiluminescent signal using an ECL reagent and an imaging system.[13]
C. Data Interpretation: A significant decrease in the ratio of the phosphorylated protein to the total protein in compound-treated samples compared to the vehicle control would indicate inhibition of the signaling pathway.
VII. Conclusion and Future Directions
This document provides a foundational experimental framework for the initial characterization of the novel compound this compound. By following these protocols, researchers can obtain crucial data on its cytotoxic effects and gain insights into its potential mechanism of action. Positive results from these assays would warrant further investigation, including more extensive kinase profiling, in vivo efficacy studies, and ADME/Tox profiling to fully elucidate its therapeutic potential.
VIII. References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Cold Spring Harbor Protocols (Vol. 2016, Issue 9). Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]
-
Bio-protocol. (2021). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. Retrieved from [Link]
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Eto, M. (2012). Kinase Activity-Tagged Western Blotting Assay. Methods in Molecular Biology, 809, 129-138. Retrieved from [Link]
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ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
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American University of Beirut. (2021). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). ACS Chemical Health & Safety, 28(3), 196-209. Retrieved from [Link]
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Bencze, G., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6943. Retrieved from [Link]
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El-Mekabaty, A., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47080-47095. Retrieved from [Link]
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University of Louisville. (2020). IBC Guidance for Safe Handling of Cell Lines. Retrieved from [Link]
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El-Mekabaty, A., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47080-47095. Retrieved from [Link]
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4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine in anticancer drug discovery
An In-Depth Guide to the Preclinical Evaluation of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine in Anticancer Drug Discovery
Introduction: The Prominence of the Pyrimidine Scaffold in Oncology
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in the structures of numerous therapeutic agents.[1][2] In oncology, pyrimidine derivatives are particularly significant, forming the structural basis of many FDA-approved drugs and investigational compounds.[3] Their versatility allows them to mimic endogenous nucleobases, thereby interfering with DNA and RNA synthesis, or to act as competitive inhibitors for key enzymes involved in cell signaling.[4][5] A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[6]
This guide focuses on This compound , a substituted pyrimidine with potential as an anticancer agent. Its structural features suggest a possible role as a kinase inhibitor, aligning it with successful therapeutic strategies that target enzymes like Cyclin-Dependent Kinases (CDKs) or the Epidermal Growth Factor Receptor (EGFR).[7][8] This document provides a comprehensive overview, from its chemical synthesis to detailed protocols for its in vitro evaluation, designed for researchers and scientists in the field of drug discovery.
Compound Profile and Synthesis
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the first step in its development as a drug candidate.
| Property | Value | Source |
| IUPAC Name | 6-chloro-N-(3-methoxypropyl)-2-(methylthio)pyrimidin-4-amine | [9] |
| CAS Number | 951884-56-3 | [9] |
| Molecular Formula | C₉H₁₄ClN₃OS | Derived |
| Molecular Weight | 247.74 g/mol | Derived |
| Appearance | Predicted: White to off-white solid | N/A |
| Boiling Point | Predicted: ~350-400 °C | N/A |
| Melting Point | Predicted: ~80-100 °C | N/A |
Synthetic Pathway
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The commercially available starting material, 4,6-dichloro-2-(methylthio)pyrimidine , serves as a versatile precursor for a wide range of substituted pyrimidines.[10][11] The reaction involves the selective displacement of one of the chlorine atoms at the C4 or C6 position by the primary amine, 3-methoxypropylamine. The reaction is generally regioselective, with one chlorine being more reactive than the other, and can be performed under mild conditions.
Rationale for Anticancer Evaluation & Hypothesized Mechanism
The 2,4,6-trisubstituted pyrimidine core is a well-established pharmacophore for ATP-competitive kinase inhibitors.[8] Many approved drugs, such as the CDK4/6 inhibitor Palbociclib and the EGFR inhibitor Gefitinib, feature a substituted pyrimidine ring that anchors within the ATP-binding pocket of the target kinase.[6][7][12] The core structure mimics the adenine base of ATP, allowing it to form key hydrogen bonds with the "hinge" region of the kinase domain.[13] The substituents at the 2, 4, and 6 positions then occupy adjacent hydrophobic pockets, conferring both potency and selectivity.
Based on this precedent, it is hypothesized that This compound acts as an ATP-competitive kinase inhibitor . The pyrimidine ring is predicted to engage with the kinase hinge region, while the methylthio and methoxypropylamino side chains explore nearby hydrophobic regions to enhance binding affinity. Potential targets could include members of the CDK family, which regulate cell cycle progression, or receptor tyrosine kinases like EGFR, which drive proliferation signals.[14][15]
Application Protocols for In Vitro Evaluation
A tiered approach is recommended to systematically evaluate the anticancer potential of the compound.[16][17] The following protocols provide a robust framework for initial preclinical assessment.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Objective: To determine the compound's half-maximal inhibitory concentration (IC₅₀) and assess its general cytotoxic effect on a panel of human cancer cell lines.
Causality: The MTT assay is a foundational colorimetric assay that measures cellular metabolic activity.[18] Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into a purple formazan product.[18] The amount of formazan is directly proportional to the number of living cells, allowing for the quantification of cell viability after compound treatment.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette, plate reader (570 nm)
Experimental Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of the title compound in growth medium from the DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity. Include "vehicle control" (medium with DMSO) and "untreated control" (medium only) wells.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or control solutions). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. Purple formazan crystals should become visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
Protocol 2: Apoptosis Induction Analysis by Annexin V/PI Staining
Objective: To determine if the compound induces programmed cell death (apoptosis) or necrosis.
Causality: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[19][20]
Materials:
-
Cancer cell line of interest (e.g., one sensitive from the MTT assay)
-
6-well plates
-
Title compound and DMSO
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in kit)
-
Flow cytometer
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. To do this, collect the supernatant (floating cells), wash the plate with PBS, and then trypsinize the adherent cells. Combine the supernatant and the trypsinized cells.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Antibody Incubation: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Data Analysis: The data is presented as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/Debris Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by the compound.
-
Protocol 3: Cell Cycle Analysis
Objective: To determine if the compound causes cell cycle arrest at a specific phase (G₀/G₁, S, or G₂/M).
Causality: Many kinase inhibitors, particularly those targeting CDKs, exert their effect by halting the cell cycle, preventing cancer cells from progressing towards mitosis.[19][21] This assay uses a DNA-intercalating dye like Propidium Iodide (PI) to stain the cellular DNA. The amount of fluorescence is proportional to the amount of DNA. Cells in G₂/M have twice the DNA content (4N) of cells in G₀/G₁ (2N), while cells in the S phase have an intermediate amount.
Materials:
-
Cancer cell line
-
6-well plates
-
Title compound and DMSO
-
Cold 70% Ethanol
-
PBS
-
PI/RNase Staining Buffer
Experimental Protocol:
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvesting: Harvest cells by trypsinization, wash with cold PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the pellet gently and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The data will show distinct peaks corresponding to the G₀/G₁, S, and G₂/M phases. Compare the percentage of cells in each phase between treated and control samples to identify cell cycle arrest.
Data Interpretation and Future Directions
The results from these foundational assays will provide a clear initial profile of the compound's anticancer activity.
Hypothetical Data Summary:
| Assay | Cell Line | Result | Implication |
| MTT Cytotoxicity | MCF-7 | IC₅₀ = 2.5 µM | Potent antiproliferative activity in breast cancer cells. |
| Apoptosis Assay | MCF-7 | 45% of cells are Annexin V+ after 24h treatment at IC₅₀. | The compound induces significant apoptosis.[22] |
| Cell Cycle | MCF-7 | Increase in G₁ phase population from 45% (control) to 70% (treated). | The compound causes G₁ cell cycle arrest.[19] |
| Western Blot | MCF-7 | Decreased phosphorylation of Retinoblastoma protein (pRb). | Consistent with inhibition of CDK4/6, which are upstream of Rb.[21] |
Connecting the Results: A potent IC₅₀ value, coupled with the induction of apoptosis and a specific cell cycle arrest (e.g., in G₁), strongly suggests a targeted mechanism of action rather than non-specific toxicity. If these results are further supported by a decrease in the phosphorylation of a key downstream marker (like pRb for CDK4/6 inhibition), a compelling case can be made for the compound's hypothesized mechanism.
Next Steps:
-
In Vitro Kinase Assays: Directly test the compound's inhibitory activity against a panel of purified kinases (e.g., CDK2, CDK4/6, EGFR) to identify its primary molecular target(s).[14][23]
-
Selectivity Profiling: Screen the compound against a broad panel of kinases to assess its selectivity, a critical factor for minimizing off-target effects.
-
Western Blotting: Further probe the relevant signaling pathway to confirm downstream effects.
-
In Vivo Studies: If the in vitro profile is promising, advance the compound to preclinical animal models (e.g., tumor xenografts) to evaluate its efficacy and safety in vivo.[16]
This structured approach ensures that this compound is evaluated rigorously, providing the necessary data to justify its advancement in the anticancer drug discovery pipeline.
References
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Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. Available at: [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health (NIH). Available at: [Link]
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Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][14]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. Available at: [Link]
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Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect. Available at: [Link]
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Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link]
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Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. Available at: [Link]
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CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. ResearchGate. Available at: [Link]
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Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. ResearchGate. Available at: [Link]
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New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Available at: [Link]
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Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. ResearchGate. Available at: [Link]
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Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health (NIH). Available at: [Link]
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Pyrimidine containing epidermal growth factor receptor kinase inhibitors: Synthesis and biological evaluation. PubMed. Available at: [Link]
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Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. National Institutes of Health (NIH). Available at: [Link]
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Synthesis and apoptosis inducing ability of new anilino substituted pyrimidine sulfonamides as potential anticancer agents. PubMed. Available at: [Link]
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Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][14]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. Available at: [Link]
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Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. SpringerLink. Available at: [Link]
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Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Available at: [Link]
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Exhibits various fused-pyrimidine systems that have been reported as EGFR inhibitors. ResearchGate. Available at: [Link]
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Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. Available at: [Link]
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Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
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Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. PubMed. Available at: [Link]
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In-vitro evaluation techniques of anticancer, anti oxidant, anti microbial. Slideshare. Available at: [Link]
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Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers. Available at: [Link]
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Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI. Available at: [Link]
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Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available at: [Link]
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4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available at: [Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]
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Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. National Institutes of Health (NIH). Available at: [Link]
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Mechanism of action of pyrimidine analogues. ResearchGate. Available at: [Link]
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Exploring 4,6-Dichloro-2-(methylthio)pyrimidine: A Key Intermediate in Pharmaceutical and Pesticide Synthesis. APICMO. Available at: [Link]
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Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. ResearchGate. Available at: [Link]
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Synthesis, antiproliferative activity, and molecular docking studies of 4-chlorothiocolchicine analogues. PubMed. Available at: [Link]
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This compound. Molbase. Available at: [Link]
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4-Chloro-6-methoxy-2-(methylthio)pyrimidine. PubChem. Available at: [Link]
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. National Institutes of Health (NIH). Available at: [Link]
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Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. Available at: [Link]
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Application Notes and Protocols for Antiviral Screening of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine
Introduction: The Therapeutic Potential of Pyrimidine Scaffolds
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with significant biological activities. A vast body of literature demonstrates that pyrimidine derivatives are prolific sources of antiviral agents, exhibiting efficacy against a wide array of viruses including influenza virus, HIV, hepatitis B and C, and various herpesviruses.[1] These compounds often exert their antiviral effects by inhibiting crucial viral enzymes or receptors, thereby disrupting the viral life cycle.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antiviral potential of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine . The proposed workflow is designed as a hierarchical screening cascade, commencing with essential cytotoxicity assessments, progressing to broad-spectrum primary antiviral screening, and culminating in targeted secondary assays to elucidate the mechanism of action. This strategic approach ensures a thorough and efficient investigation of the compound's antiviral profile.
Strategic Antiviral Screening Cascade
A robust antiviral screening strategy is paramount to eliminate false positives and to clearly delineate a compound's specific antiviral properties from its cytotoxic effects. The following workflow is designed to provide a comprehensive evaluation of this compound.
Figure 1: A strategic workflow for the comprehensive antiviral screening of this compound.
Phase 1: Foundational Assays - Cytotoxicity Assessment
Rationale: Before assessing antiviral activity, it is crucial to determine the concentration range at which this compound is toxic to the host cells. A reduction in viral replication due to host cell death would lead to a false-positive result.[3][4] The 50% cytotoxic concentration (CC50) is a key parameter that establishes the upper concentration limit for subsequent antiviral assays. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells, which is an indicator of cell viability.[5]
Protocol 1: MTT Assay for Cytotoxicity
Objective: To determine the CC50 of this compound in a relevant host cell line.
Materials:
-
Host cell line (e.g., Vero, A549, HeLa, depending on the target virus)
-
Complete cell culture medium
-
This compound
-
DMSO (for compound dissolution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours of incubation. Incubate at 37°C, 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in complete cell culture medium. The final DMSO concentration should be kept constant and non-toxic (typically ≤0.5%).
-
Compound Treatment: After 24 hours, remove the old medium from the cell plates and add 100 µL of the various compound dilutions to the wells in triplicate. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation: Incubate the plates for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the compound concentration (log scale) and determine the CC50 value using non-linear regression analysis.
| Parameter | Description |
| CC50 | The concentration of the compound that reduces cell viability by 50%. |
| Cell Line | Dependent on the target virus for subsequent screening. |
| Compound Concentrations | A wide range, typically from high micromolar to nanomolar. |
| Incubation Time | Should match the duration of the antiviral assay. |
Phase 2: Primary Antiviral Screening
Rationale: Primary screening aims to identify if this compound possesses any antiviral activity at non-toxic concentrations. High-throughput compatible assays are preferred at this stage.
Protocol 2: Cytopathic Effect (CPE) Reduction Assay
Objective: To evaluate the ability of the compound to protect cells from virus-induced cell death (cytopathic effect).[6]
Principle: Many viruses cause morphological changes and death in host cells, a phenomenon known as CPE. An effective antiviral agent will inhibit viral replication and thus reduce or eliminate CPE.[7]
Procedure:
-
Cell Seeding: Prepare 96-well plates with confluent monolayers of a susceptible host cell line as in the MTT assay.
-
Compound and Virus Addition: Add serial dilutions of this compound (at concentrations below the CC50) to the wells. Subsequently, infect the cells with a known titer of the target virus (e.g., at a multiplicity of infection, MOI, of 0.01).
-
Controls: Include the following controls on each plate:
-
Virus Control: Cells + Virus (no compound)
-
Cell Control: Cells only (no virus, no compound)
-
Compound Cytotoxicity Control: Cells + Compound (no virus)
-
Positive Control: Cells + Virus + Known Antiviral Drug
-
-
Incubation: Incubate the plates at 37°C, 5% CO2 until CPE is evident in at least 80% of the virus control wells (typically 3-5 days).
-
Quantification of Cell Viability: Assess cell viability using a suitable method, such as staining with crystal violet or by performing an MTT/MTS assay.[3][6]
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the compound concentration that provides 50% protection against virus-induced CPE.[8] The Selectivity Index (SI), a crucial measure of antiviral potential, is calculated as SI = CC50 / EC50 . A higher SI value indicates a more promising antiviral compound.
Protocol 3: Reporter Gene Assay
Objective: To quantify the inhibition of viral replication using a reporter virus.
Principle: This method utilizes recombinant viruses that express a reporter gene (e.g., luciferase or GFP) upon replication in host cells.[9][10] The reporter signal is directly proportional to the level of viral replication, allowing for a highly sensitive and quantitative high-throughput screening method.[11][12]
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates.
-
Treatment and Infection: Treat the cells with non-toxic concentrations of this compound, followed by infection with the reporter virus.
-
Incubation: Incubate for a predetermined period (e.g., 24-48 hours) to allow for viral gene expression.
-
Signal Detection:
-
Luciferase: Lyse the cells and measure luciferase activity using a luminometer.
-
GFP: Measure fluorescence using a fluorescence plate reader or by flow cytometry.
-
-
Data Analysis: Calculate the EC50 value based on the reduction in reporter signal in compound-treated wells compared to untreated, infected wells.
Phase 3: Secondary and Mechanistic Assays
Rationale: Compounds that demonstrate promising activity in primary screens ("hits") should be further characterized in secondary assays to confirm their activity and begin to elucidate their mechanism of action.
Protocol 4: Plaque Reduction Assay
Objective: To quantify the reduction in infectious virus particles in the presence of the compound.
Principle: This is a classic virological assay that measures the ability of a compound to inhibit the formation of plaques (localized areas of cell death) in a cell monolayer.[13][14] Each plaque originates from a single infectious virus particle. A reduction in the number or size of plaques indicates antiviral activity.[15]
Procedure:
-
Cell Monolayer Preparation: Seed cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Treatment: Pre-incubate a known titer of virus (e.g., 100 plaque-forming units, PFU) with various concentrations of the compound for 1 hour at 37°C.
-
Infection: Adsorb the virus-compound mixture onto the cell monolayers for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding compound concentrations. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of distinct plaques.[13]
-
Incubation: Incubate the plates until plaques are visible.
-
Staining and Counting: Fix the cells and stain with a dye like crystal violet to visualize and count the plaques.[16]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value.
Figure 2: Step-by-step workflow for the Plaque Reduction Assay.
Protocol 5: Enzyme Inhibition Assays
Objective: To determine if this compound directly inhibits specific viral enzymes.
Principle: Many antiviral drugs target key viral enzymes essential for replication, such as proteases or reverse transcriptases.[17][18] Cell-free biochemical assays can directly measure the inhibitory effect of a compound on the activity of a purified viral enzyme.[19]
Example: Reverse Transcriptase (RT) Inhibition Assay (for retroviruses like HIV)
-
Assay Setup: In a microplate, combine a purified recombinant HIV-1 RT enzyme with a template-primer (e.g., poly(A)-oligo(dT)).[20][21]
-
Compound Addition: Add serial dilutions of this compound.
-
Reaction Initiation: Start the reaction by adding labeled nucleotides (e.g., DIG-dUTP).
-
Incubation: Incubate at 37°C to allow for DNA synthesis.[22]
-
Detection: The newly synthesized DNA, labeled with DIG, is captured and detected using an anti-DIG antibody conjugated to an enzyme (e.g., peroxidase), which then acts on a colorimetric or chemiluminescent substrate.[22][23]
-
Data Analysis: A reduction in signal indicates inhibition of RT activity. Calculate the IC50 (50% inhibitory concentration) value.
| Potential Viral Enzyme Targets | Assay Principle |
| Protease (e.g., HCV, HIV, SARS-CoV-2) | Measures the cleavage of a fluorogenic peptide substrate.[24][25] |
| Reverse Transcriptase (e.g., HIV, HBV) | Quantifies the synthesis of DNA from an RNA template.[26] |
| Polymerase (e.g., HCV, Influenza) | Measures the incorporation of labeled nucleotides into a new RNA or DNA strand. |
| Neuraminidase (Influenza) | Measures the cleavage of a fluorogenic or chemiluminescent substrate. |
Conclusion and Interpretation
The data generated from this screening cascade will provide a comprehensive profile of the antiviral activity of this compound. A compound with a high Selectivity Index (SI), typically greater than 10, is considered a promising candidate for further development. The secondary assays will offer valuable insights into its mechanism of action, guiding future optimization and preclinical studies. This systematic approach, grounded in established virological and pharmacological principles, ensures the generation of reliable and interpretable data, paving the way for the potential discovery of a novel antiviral therapeutic.
References
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MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and Antiviral Activities of Methylenecyclopropane Analogs with 6-Alkoxy and 6-Alkylthio Substitutions That Exhibit Broad-Spectrum Antiviral Activity against Human Herpesviruses. Retrieved from [Link]
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PubMed. (n.d.). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Retrieved from [Link]
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ResearchGate. (2025). Cell-based Assays to Identify Inhibitors of Viral Disease. Retrieved from [Link]
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YouTube. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. Retrieved from [Link]
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YouTube. (2024). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. Retrieved from [Link]
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PubMed. (n.d.). Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). Retrieved from [Link]
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Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]
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PubMed Central. (n.d.). Reporter-expressing viruses for antiviral drug discovery research. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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PubMed Central. (n.d.). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Retrieved from [Link]
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PubMed Central. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Retrieved from [Link]
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PubMed Central. (2021). Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. Retrieved from [Link]
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Amerigo Scientific. (n.d.). Viral Protease Inhibitor Screening Assay Kits. Retrieved from [Link]
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Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved from [Link]
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EURL. (2021). STANDARD OPERATING PROCEDURE. Retrieved from [Link]
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Protocols.io. (2025). In vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]
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PNAS. (n.d.). Generation of SARS-CoV-2 reporter replicon for high-throughput antiviral screening and testing. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Complex Biology In Vitro Assay - Viral COVID-19 Protease Inhibition Assay. Retrieved from [Link]
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Reaction Biology. (n.d.). SARS-CoV-2 Drug Discovery Services. Retrieved from [Link]
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Karolinska Institutet - Figshare. (2024). Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. Retrieved from [Link]
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MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
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American Society for Microbiology. (2006). Plaque Assay Protocols. Retrieved from [Link]
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Microbiology Spectrum. (2023). Validation of a Reporter Cell Line for Flavivirus Inhibition Assays. Retrieved from [Link]
-
YouTube. (2025). Cytotoxicity Assays: How We Test Cell Viability. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. Retrieved from [Link]
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Rockland Immunochemicals. (n.d.). Neutralization Assay. Retrieved from [Link]
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PubMed. (n.d.). Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of the most active antiviral pyrimidine derivatives.... Retrieved from [Link]
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ResearchGate. (2025). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
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ResearchGate. (2020). Evaluation of cytotoxic, antiviral effect and mutagenic potential of a micronutrient combination in vitro cell culture. Retrieved from [Link]
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PubMed. (n.d.). Cell-based antiviral assays for screening and profiling inhibitors against dengue virus. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Screening and Evaluation of Other Viruses Antivirals. Retrieved from [Link]
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PubMed. (n.d.). Unsaturated and Carbocyclic Nucleoside Analogues: Synthesis, Antitumor, and Antiviral Activity. Retrieved from [Link]
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Analytical methods for 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine characterization
An Application Guide to the Analytical Characterization of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides a detailed framework for the analytical characterization of this compound, a substituted pyrimidine of interest in pharmaceutical and chemical research. The structural complexity and the need for stringent purity and identity confirmation necessitate a multi-faceted analytical approach. This guide presents detailed protocols and theoretical justifications for the use of High-Performance Liquid Chromatography (HPLC) for purity and assay determination, alongside spectroscopic techniques including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy for definitive structural elucidation. All methodologies are presented with an emphasis on the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2][3][4][5] This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.
Introduction and Compound Overview
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[6] The precise characterization of these molecules is critical to ensure their identity, purity, and quality, which are prerequisites for further investigation and use. This compound is a multifunctionalized pyrimidine scaffold. Its characterization requires robust analytical methods to confirm its covalent structure and quantify it in the presence of potential process-related impurities and degradants.
This guide outlines an integrated analytical strategy, explaining the causality behind the selection of specific techniques and experimental parameters.
Compound Structure and Properties:
-
IUPAC Name: 4-chloro-N-(3-methoxypropyl)-2-(methylthio)pyrimidin-6-amine
-
Molecular Formula: C₉H₁₅ClN₄OS
-
Molecular Weight: 262.76 g/mol
-
Structure:
(Illustrative Structure)
Chromatographic Analysis for Purity and Assay
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for assessing the purity and performing quantitative analysis (assay) of the target compound.[6][7] A reversed-phase method is proposed due to the compound's moderate polarity.
Rationale for Method Development
-
Column Choice (C18): A C18 (octadecyl-silica) column is selected as the stationary phase. Its non-polar nature is well-suited for retaining the analyte through hydrophobic interactions with the pyrimidine core and alkyl chains.
-
Mobile Phase Selection: A gradient of acetonitrile (ACN) and a buffered aqueous phase is chosen. Acetonitrile serves as the strong organic solvent to elute the compound. A buffer (e.g., ammonium formate) is critical to maintain a constant pH, ensuring that the protonation state of the amino group is consistent, which leads to sharp, reproducible peaks.[8]
-
UV Detection: The pyrimidine ring contains a conjugated π-system, which acts as a strong chromophore. UV detection, typically in the range of 250-280 nm, provides high sensitivity for this class of compounds.[9]
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Justification |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard dimensions for good resolution and efficiency. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 4.0 | Buffered aqueous phase for reproducible retention. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier for reversed-phase HPLC. |
| Gradient | 5% B to 95% B over 15 min | To ensure elution of the main peak and any impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures stable retention times. |
| Detector | UV at 260 nm | Wavelength for optimal absorbance of the pyrimidine chromophore. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Sample Diluent | 50:50 Acetonitrile:Water | To ensure sample solubility and compatibility with the mobile phase. |
Protocol: HPLC Method Validation (ICH Q2(R2) Framework)
The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[4][10][11]
Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.
-
Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[7][12]
-
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.
-
Inject a solution of the analyte.
-
If available, inject solutions of known impurities.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte and analyze the stressed samples. The method should resolve the analyte peak from all degradation product peaks.
-
Use a photodiode array (PDA) detector to assess peak purity.
-
-
-
Linearity and Range:
-
Objective: To establish a linear relationship between analyte concentration and detector response over a defined range.[2]
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five concentrations across the desired range (e.g., for an assay, typically 80% to 120% of the target concentration).[7]
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration.
-
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.99.
-
-
Accuracy:
-
Objective: To determine the closeness of the test results to the true value.
-
Protocol:
-
Perform spike recovery. Add known amounts of the analyte reference standard to a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.
-
Calculate the percentage recovery of the added analyte.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements from the same homogeneous sample.[12]
-
Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
-
Spectroscopic Analysis for Structural Characterization
Spectroscopic techniques are essential for confirming the chemical identity and structure of the synthesized molecule.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, which aids in structural elucidation.[13]
-
Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer is recommended. ESI is a soft ionization technique suitable for this moderately polar molecule, and it should readily produce the protonated molecular ion [M+H]⁺.
-
Expected Observations:
-
Molecular Ion: A prominent peak at m/z 263.08 corresponding to [C₉H₁₆ClN₄OS]⁺. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observed at m/z 263 and 265, providing strong evidence for the presence of chlorine.
-
Key Fragments: Tandem MS (MS/MS) would reveal structural fragments. Likely fragmentation pathways include cleavage of the C-N bond of the side chain, loss of the methylthio group, or cleavage of the methoxypropyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.[14][15]
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) should be suitable.
-
Predicted ¹H NMR Signals (Illustrative):
-
Pyrimidine H: A singlet around δ 6.0-6.5 ppm.
-
N-H: A broad signal, potentially a triplet, coupled to the adjacent CH₂ group. Its chemical shift can be variable.
-
-OCH₃ (methoxy): A sharp singlet around δ 3.3 ppm (3H).
-
-SCH₃ (methylthio): A sharp singlet around δ 2.5 ppm (3H).[15]
-
Propyl Chain CH₂ groups: Multiple signals (triplets, quintets) in the δ 1.5-3.6 ppm range, showing characteristic couplings to each other.
-
-
Predicted ¹³C NMR Signals: The spectrum should show 9 distinct carbon signals, including signals for the pyrimidine ring carbons (δ 160-175 ppm), aliphatic carbons of the side chain, and the methyl groups.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[16][17]
-
Technique: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 | N-H Stretch | Secondary Amine |
| 2850 - 3000 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1550 - 1600 | C=N, C=C Stretch | Pyrimidine Ring |
| 1200 - 1350 | C-N Stretch | Amine |
| 1000 - 1150 | C-O Stretch | Ether |
| 700 - 800 | C-Cl Stretch | Chloroalkane |
| 600 - 700 | C-S Stretch | Thioether |
Source: Based on general FTIR correlation tables and literature on pyrimidine derivatives.[16][17][18]
Integrated Analytical Strategy
A logical and efficient workflow ensures complete and reliable characterization of the compound.
Caption: An integrated workflow for the complete characterization of the target compound.
Conclusion
The analytical characterization of this compound requires a combination of chromatographic and spectroscopic techniques. The protocols and strategies outlined in this application note provide a robust starting point for method development and validation. By following a systematic approach grounded in the principles of scientific integrity and regulatory expectations like the ICH guidelines[5], researchers can ensure the generation of reliable, accurate, and reproducible data, which is fundamental to advancing pharmaceutical research and development.
References
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology: Journal of Advanced Research, 4(2), 1-5. Available from: [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link] (Note: A representative URL is used as the original link may not be stable).
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available from: [Link]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]
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McCormick, T. J. (2014). Validation of Impurity Methods, Part II. LCGC North America. Available from: [Link]
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SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available from: [Link]
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EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Available from: [Link]
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ProFound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]
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Avdovic, E. H., & Srdjenovic, B. M. (2014). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. Available from: [Link]
-
Rodin, V. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available from: [Link]
-
de Souza, M. V. N., & de Almeida, M. V. (2019). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Available from: [Link]
-
ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Available from: [Link]
-
Al-Ostath, R. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available from: [Link]
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Toida, T., et al. (1983). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed. Available from: [Link]
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ResearchGate. (n.d.). Characterization of the prepared compounds. The FTIR spectra.... Available from: [Link]
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The Pharma Review. (n.d.). Analytical method validation: A brief review. Available from: [Link]
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Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed. Available from: [Link]
-
Koutentis, P. A., & Loizou, G. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available from: [Link]
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Supporting Information. (n.d.). 4-(cyclopropylethynyl)-2-(methylthio)pyridine (4k). Available from: [Link]
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Koutentis, P. A., & Loizou, G. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. Available from: [Link]
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W. Robien, Inst. of Org. Chem., Univ. of Vienna. (n.d.). 4-Chloro-5-methoxy-2-methylthiopyrimidine - Optional[13C NMR]. Available from: [Link]
-
Lagartera, L., et al. (2011). Mass spectrometry for analysis of purine and pyrimidine compounds. Request PDF. Available from: [Link]
-
Biointerface Research in Applied Chemistry. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Available from: [Link]
-
The University of Melbourne. (n.d.). Pyrolysis Gas Chromatography Mass Spectrometry. Available from: [Link]
-
J&K Scientific. (n.d.). 4-Chloro-6-methoxy-2-(methylthio)pyrimidine, 98% | 89466-42-2. Available from: [Link]
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- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLCによる核酸中のプリンとピリミジンの分析、Ascentis Silica application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 10. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 11. particle.dk [particle.dk]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 17. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 18. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine using NMR and Mass Spectrometry
Introduction
4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including kinase inhibitors and antiviral agents. The specific substitutions on this molecule—a chloro group at the 4-position, a 3-methoxypropylamino group at the 6-position, and a methylthio group at the 2-position—create a unique electronic and steric profile that can be exploited for targeted therapeutic interventions. Accurate and unambiguous structural confirmation of such molecules is a critical step in the drug development pipeline, ensuring the integrity of structure-activity relationship (SAR) studies and the validity of biological data.
This application note provides a comprehensive guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of these techniques as they apply to this specific molecule, present detailed experimental protocols, and offer insights into the interpretation of the resulting spectral data. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural elucidation of novel heterocyclic compounds.
Predicted Spectroscopic Data
Based on the analysis of structurally similar compounds and fundamental principles of NMR and mass spectrometry, the following data are predicted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for complete structural assignment.
¹H NMR (500 MHz, CDCl₃)
The proton NMR spectrum is predicted to show distinct signals for the pyrimidine ring proton, the protons of the 3-methoxypropylamino side chain, and the methylthio group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.15 | s | 1H | H-5 (pyrimidine) | The lone proton on the pyrimidine ring is expected to be a singlet and will be influenced by the surrounding electron-withdrawing (Cl) and electron-donating (amino) groups. |
| ~5.5-6.0 | br s | 1H | NH | The amine proton is expected to be a broad singlet due to quadrupole broadening and exchange. A D₂O shake experiment would confirm this assignment by causing the signal to disappear.[1] |
| ~3.55 | t, J ≈ 6.5 Hz | 2H | -CH₂-NH- | This triplet corresponds to the methylene group attached to the nitrogen, coupled to the adjacent methylene group. |
| ~3.45 | t, J ≈ 6.0 Hz | 2H | -CH₂-O- | This triplet is for the methylene group adjacent to the oxygen atom, coupled to the central methylene group. |
| ~3.35 | s | 3H | -O-CH₃ | The methoxy group protons will appear as a sharp singlet. |
| ~2.50 | s | 3H | -S-CH₃ | The methylthio group protons are also expected to be a singlet, typically in this region for methylthio-substituted heterocycles. |
| ~1.95 | p, J ≈ 6.2 Hz | 2H | -CH₂-CH₂-CH₂- | The central methylene group of the propyl chain will appear as a pentet (or multiplet) due to coupling with the two adjacent methylene groups. |
¹³C NMR (125 MHz, CDCl₃)
The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172.5 | C-2 (pyrimidine) | The carbon attached to the sulfur and two nitrogens is expected to be significantly downfield. |
| ~168.0 | C-6 (pyrimidine) | The carbon bearing the amino group will be downfield due to the influence of the adjacent nitrogens. |
| ~160.0 | C-4 (pyrimidine) | The carbon attached to the chlorine atom is also shifted downfield. |
| ~100.0 | C-5 (pyrimidine) | The CH carbon of the pyrimidine ring is expected in this region. |
| ~70.0 | -CH₂-O- | The carbon attached to the oxygen of the methoxypropyl side chain. |
| ~58.5 | -O-CH₃ | The methoxy carbon. |
| ~42.0 | -CH₂-NH- | The carbon attached to the nitrogen of the amino group. |
| ~29.0 | -CH₂-CH₂-CH₂- | The central carbon of the propyl chain. |
| ~14.0 | -S-CH₃ | The methylthio carbon, typically found in the upfield region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.
Predicted Fragmentation Pattern (EI-MS)
The molecular ion peak (M⁺) is expected to be observed, and its isotopic pattern will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Common fragmentation pathways for pyrimidine derivatives involve the loss of substituents and cleavage of the heterocyclic ring.[2][3]
| m/z | Proposed Fragment | Fragmentation Pathway |
| 247/249 | [M]⁺ | Molecular ion |
| 216/218 | [M - OCH₃]⁺ | Loss of the methoxy radical from the side chain. |
| 202/204 | [M - CH₂OCH₃]⁺ | Cleavage of the C-C bond in the side chain. |
| 188/190 | [M - C₃H₆O]⁺ | Loss of the methoxypropene neutral molecule via rearrangement. |
| 174/176 | [M - C₃H₇O•]⁺ | Loss of the methoxypropyl radical. |
| 159/161 | [Pyrimidine Ring Fragment]⁺ | Cleavage of the N-alkyl bond. |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 16 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Spectral Width: 240 ppm
-
-
D₂O Shake Experiment:
-
Acquire a standard ¹H NMR spectrum.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for 30 seconds.
-
Re-acquire the ¹H NMR spectrum. The NH proton signal should disappear or be significantly attenuated.[1]
-
Mass Spectrometry (ESI-QTOF)
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL using a 50:50 mixture of methanol and water containing 0.1% formic acid.
Instrument Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Nebulizer Gas (N₂): 2.0 Bar
-
Drying Gas (N₂): 8.0 L/min at 200 °C
-
Mass Range: m/z 50-500
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to observe fragmentation.
Workflow Diagrams
Caption: Experimental workflow for NMR analysis.
Caption: Experimental workflow for Mass Spectrometry analysis.
Data Analysis and Interpretation
NMR Spectra:
The ¹H NMR spectrum will be the first point of analysis. The presence of a singlet for the H-5 proton will confirm the substitution pattern on the pyrimidine ring. The integration of all signals should correspond to the number of protons in each environment. The coupling patterns (triplets and pentet) of the propyl chain protons will confirm the connectivity of the side chain. The disappearance of the broad singlet upon D₂O exchange will definitively identify the NH proton.
The ¹³C NMR spectrum will corroborate the structure by showing the correct number of carbon signals. The chemical shifts of the pyrimidine carbons will be characteristic of the substituted ring system. The DEPT-135 and DEPT-90 experiments can be used to distinguish between CH, CH₂, and CH₃ groups, further confirming the assignments.
Mass Spectrum:
The ESI-MS spectrum will show the protonated molecule [M+H]⁺ at m/z 248 and 250 in a 3:1 ratio, confirming the molecular weight and the presence of a chlorine atom. The high-resolution mass spectrum should provide an accurate mass measurement that corresponds to the elemental formula C₁₀H₁₄ClN₄S.
The MS/MS spectrum of the parent ion will be crucial for confirming the structure of the side chain and its attachment to the pyrimidine ring. The observation of fragment ions corresponding to the loss of the methoxy group, and cleavage at various points along the propyl chain, will provide strong evidence for the proposed structure.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural elucidation of this compound. The detailed protocols and predicted data presented in this application note serve as a robust guide for researchers in the field of medicinal chemistry. By following these methodologies, scientists can confidently confirm the structure of this and related compounds, which is a fundamental requirement for advancing drug discovery programs.
References
-
Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
Sources
Developing kinase inhibitors with 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine scaffold
The pyrimidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile nature and presence in numerous biologically active compounds, including kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal starting point for the rational design of potent and selective inhibitors. This guide focuses on the development of kinase inhibitors based on the 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine scaffold, providing a comprehensive overview of its synthesis, biological evaluation, and structure-activity relationship (SAR) exploration.
Introduction to the this compound Scaffold
The this compound scaffold, with the IUPAC name 6-chloro-N-(3-methoxypropyl)-2-(methylthio)pyrimidin-4-amine and CAS number 951884-56-3, represents a promising platform for the development of novel kinase inhibitors. The substituents at positions 2, 4, and 6 of the pyrimidine ring offer distinct opportunities for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The 2-methylthio group can act as a hydrogen bond acceptor and its sulfur atom can be oxidized to a sulfone to enhance reactivity for further substitutions. The 4-amino linkage, substituted with a 3-methoxypropyl group, can be tailored to interact with specific residues in the kinase active site, influencing selectivity. The 6-chloro substituent serves as a reactive handle for introducing further diversity through nucleophilic aromatic substitution or cross-coupling reactions.
Synthesis and Characterization
The synthesis of the this compound scaffold and its derivatives generally proceeds through a multi-step sequence starting from readily available precursors. A general synthetic route is outlined below, followed by a detailed experimental protocol.
General Synthetic Workflow
Caption: General synthetic scheme for the this compound scaffold and its derivatives.
Detailed Synthetic Protocol: Synthesis of 6-chloro-N-(3-methoxypropyl)-2-(methylthio)pyrimidin-4-amine
This protocol describes a common method for the synthesis of the title compound, starting from 4,6-dichloro-2-(methylthio)pyrimidine.
Materials:
-
4,6-Dichloro-2-(methylthio)pyrimidine
-
3-Methoxypropylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in n-butanol, add 3-methoxypropylamine (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the desired product, 6-chloro-N-(3-methoxypropyl)-2-(methylthio)pyrimidin-4-amine.
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and LC-MS.
Biological Evaluation: Screening for Kinase Inhibitory Activity
Once synthesized, derivatives based on the this compound scaffold are subjected to a cascade of biological assays to determine their kinase inhibitory potential and cellular effects.
Biochemical Kinase Assays (IC₅₀ Determination)
Biochemical assays are the first step in evaluating the inhibitory activity of the synthesized compounds against a panel of purified kinases. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these assays.
Workflow for a Typical Kinase Inhibition Assay:
Caption: A flowchart illustrating a typical structure-activity relationship (SAR) optimization cycle.
Conclusion
The this compound scaffold presents a versatile and promising starting point for the development of novel kinase inhibitors. Through systematic synthetic exploration, comprehensive biological evaluation, and iterative SAR studies, this scaffold can be optimized to yield potent and selective drug candidates with therapeutic potential in oncology and other diseases driven by aberrant kinase signaling. The protocols and strategies outlined in this guide provide a framework for researchers to effectively advance their drug discovery programs based on this privileged pyrimidine core.
References
There is currently no publicly available scientific literature detailing the synthesis, biological activity, or specific kinase targets of this compound. The protocols and strategies presented here are based on established principles of medicinal chemistry and kinase inhibitor development, adapted for this specific scaffold.
Application Notes and Protocols: 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the potential applications and experimental protocols for 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine in biochemical research. While direct literature on this specific molecule is nascent, its structural foundation is built upon the well-characterized 4-chloro-6-substituted-2-(methylthio)pyrimidine scaffold. This guide synthesizes established knowledge of this chemical family to project its utility as a versatile intermediate in medicinal chemistry and a potential bioactive agent for targeted biochemical investigation. The protocols outlined herein are predictive, grounded in the known reactivity of the pyrimidine core, and designed to serve as a robust starting point for empirical validation.
Introduction: A Scaffold of Opportunity
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions. The subject of this guide, this compound, emerges from a family of substituted pyrimidines that serve as critical building blocks in the synthesis of targeted therapies.[1][2] Its direct precursor, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, is a well-documented scaffold for developing kinase inhibitors and antiviral agents.[1][3]
The structure of this compound is notable for three key functional groups that dictate its reactivity and potential biological activity:
-
The 4-Chloro Group: While this position is occupied by the 3-methoxypropylamino group in our target molecule, its presence in the precursor is the key to synthesis via nucleophilic substitution.
-
The 6-(3-Methoxypropylamino) Group: This side chain, introduced by displacing a chlorine atom, significantly influences the molecule's polarity, hydrogen bonding potential, and overall conformation, which are critical for binding to biological targets.
-
The 2-Methylthio Group: This group can be oxidized to a sulfone, which can enhance the electrophilicity of the pyrimidine ring for further substitutions or act as a key interaction point within a biological target.[1][2]
This guide will explore the logical applications of this compound, drawing parallels from its well-established chemical relatives.
Projected Biochemical Applications
Based on the known biological activities of structurally similar pyrimidine derivatives, we can project several high-potential research applications for this compound.
Kinase Inhibition
The 2,4-disubstituted pyrimidine scaffold is a known hinge-binding motif for many protein kinases. Derivatives of 4-chloro-2-methylthiopyrimidine have been successfully developed as potent inhibitors of KDR (Kinase Insert Domain Receptor), a key mediator of angiogenesis.[1][3] The introduction of the 3-methoxypropylamino side chain provides a vector for exploring the ATP-binding pocket of various kinases, potentially leading to novel inhibitors for cancer therapy.
Antiviral Research
Pyrimidine analogs have a long history as antiviral agents, primarily by acting as nucleoside analogs that disrupt viral replication. Non-nucleoside pyrimidine derivatives have also shown promise. The structural features of this compound make it a candidate for screening against a variety of viral enzymes, such as reverse transcriptases or proteases.[1]
Inhibitors of Inducible Nitric Oxide Synthase (iNOS)
Derivatives of 2-(imidazol-1-yl)pyrimidines, which share a similar core structure, have been identified as inhibitors of iNOS dimerization.[3] Overproduction of nitric oxide by iNOS is implicated in inflammatory diseases. The subject compound could be explored for its potential to modulate iNOS activity.
Experimental Protocols
The following protocols are designed as a starting point for investigating the biochemical properties of this compound.
Synthesis of this compound
This protocol describes the synthesis via nucleophilic substitution of the chlorine atom on the pyrimidine ring, a common reaction for this class of compounds.[2]
Workflow for Synthesis
Caption: A generalized workflow for the synthesis of the target compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4,6-dichloro-2-(methylthio)pyrimidine in anhydrous ethanol (EtOH).
-
Amine Addition: While stirring at room temperature (approx. 20-25°C), add 1.1 equivalents of 3-methoxypropylamine dropwise to the solution.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours. The reaction should be protected from atmospheric moisture with a drying tube.
-
Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, add dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Kinase Inhibition Assay (Example: KDR Kinase)
This protocol outlines a general method to screen for inhibitory activity against a protein kinase.
Workflow for Kinase Inhibition Assay
Caption: A typical workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT). Prepare solutions of the kinase (e.g., recombinant KDR), a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase buffer.
-
Assay Plate Setup: In a 96-well plate, add the kinase and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Signal Detection: Measure the signal (e.g., fluorescence) using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Quantitative Data and Comparisons
While no direct quantitative data exists for this compound, we can infer its potential potency by comparing the properties of related compounds.
| Compound | Target/Application | Reported Activity/Property | Reference |
| 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | Precursor for Kinase Inhibitors | Versatile scaffold for Suzuki coupling and nucleophilic displacement. | [1][2] |
| 2,4-disubstituted pyrimidines | KDR Kinase Inhibitors | Novel class of potent inhibitors. | [3] |
| 2-(imidazol-1-yl)pyrimidines | iNOS Dimerization Inhibitors | Identified from combinatorial library screening. | [3] |
| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | Synthetic Intermediate | Synthesized in 89% yield via nucleophilic substitution. | [2][4] |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule for biochemical research. Its synthesis is straightforward based on established methodologies for related pyrimidine compounds. The logical starting points for its investigation are in the fields of kinase inhibition and antiviral research, with potential applications in modulating inflammatory pathways. The protocols provided in this guide offer a solid foundation for researchers to begin to unlock the therapeutic potential of this and similar pyrimidine derivatives. Future work should focus on the empirical validation of its biological activity, determination of its specific molecular targets, and optimization of its structure to enhance potency and selectivity.
References
-
MySkinRecipes. 4-Chloro-6-methoxy-2-(methylthio)pyrimidine. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine
Introduction
Welcome to the technical support center for the synthesis of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine. This molecule is a key intermediate in the synthesis of various pharmacologically active compounds, most notably as a precursor in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor. The efficient and high-yield synthesis of this intermediate is therefore of critical importance to researchers in medicinal chemistry and process development.
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical, and actionable advice to overcome common challenges encountered during the synthesis. We will delve into the reaction mechanism, provide a baseline protocol, and offer a comprehensive troubleshooting guide in a direct question-and-answer format.
The synthesis is primarily a nucleophilic aromatic substitution (SNAr) reaction, where the amine group of 3-methoxypropan-1-amine displaces a chlorine atom on the 4,6-dichloro-2-(methylthio)pyrimidine ring. While seemingly straightforward, this reaction is sensitive to various parameters that can significantly impact yield and purity. This guide aims to elucidate these factors and provide you with the tools to optimize your experimental outcomes.
Reaction Overview
The core reaction is the selective mono-amination of 4,6-dichloro-2-(methylthio)pyrimidine with 3-methoxypropan-1-amine. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The two chlorine atoms at the C4 and C6 positions are the leaving groups.
Caption: Overview of the SNAr synthesis.
Baseline Synthesis Protocol
This protocol serves as a standard starting point for the synthesis. Optimization will likely be required based on your specific laboratory conditions and desired scale.
Materials:
-
4,6-dichloro-2-(methylthio)pyrimidine
-
3-methoxypropan-1-amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Acetonitrile, THF, or Toluene)
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., Acetonitrile, 10 mL per gram of starting pyrimidine).
-
Reagent Addition: Add triethylamine (1.1 - 1.5 eq) to the solution.
-
Nucleophile Addition: Slowly add 3-methoxypropan-1-amine (1.0 - 1.2 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (triethylamine hydrochloride) has formed, it can be filtered off.
-
Extraction: Transfer the filtrate to a separatory funnel. Dilute with an organic solvent like ethyl acetate and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Troubleshooting Guide (Q&A)
Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
A1: Low yield is a common issue that can stem from several factors. Here is a systematic approach to diagnosing the problem:
-
Incomplete Reaction:
-
Cause: The reaction may not be reaching completion due to insufficient reaction time, low temperature, or inadequate mixing. The amination of chloropyrimidines can sometimes be sluggish.[1]
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature. A common range for this SNAr reaction is 50-80 °C. Monitor for potential side product formation at higher temperatures.
-
Extend Reaction Time: Monitor the reaction closely using TLC or HPLC. Continue the reaction until the starting material is consumed.
-
Check Stirring: Ensure vigorous stirring, especially if the reaction mixture is heterogeneous.
-
-
-
Purity of Reagents:
-
Cause: The presence of moisture or other impurities in the reactants or solvent can interfere with the reaction. 3-methoxypropan-1-amine can absorb CO₂ and water from the air.
-
Solution:
-
Use freshly distilled amines and anhydrous solvents.
-
Ensure the starting 4,6-dichloro-2-(methylthio)pyrimidine is of high purity.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.
-
-
-
Suboptimal Base:
-
Cause: The base is crucial for scavenging the HCl generated during the reaction.[1] An inappropriate or insufficient amount of base can halt the reaction.
-
Solution:
-
Amount: Ensure at least one equivalent of base is used. Often, a slight excess (1.1-1.5 eq) is beneficial.
-
Type of Base: While tertiary amines like TEA or DIPEA are common, inorganic bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF or acetonitrile.[2] The choice of base can be critical and may require screening.[2]
-
-
Q2: I'm observing a significant amount of a di-substituted impurity. How can I minimize its formation?
A2: The formation of the di-substituted product, 4,6-bis(3-Methoxypropylamino)-2-methylthiopyrimidine, is a primary side reaction. It occurs when a second molecule of the amine displaces the remaining chlorine atom.
-
Stoichiometry Control:
-
Cause: Using a large excess of the amine nucleophile will drive the reaction towards di-substitution.
-
Solution: Use a controlled amount of 3-methoxypropan-1-amine, typically ranging from 1.0 to 1.2 equivalents. A slow, dropwise addition of the amine to the solution of the dichloropyrimidine can also help maintain a low instantaneous concentration of the amine, favoring mono-substitution.
-
-
Reaction Temperature and Time:
-
Cause: The second substitution is generally slower than the first due to the electron-donating nature of the newly introduced amino group. However, high temperatures and prolonged reaction times can provide enough energy to overcome this barrier.
-
Solution:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the first substitution.
-
Stop the reaction as soon as the starting dichloropyrimidine is consumed, as determined by TLC or HPLC analysis. Over-running the reaction will inevitably lead to more di-substituted product.
-
-
Q3: The reaction seems to stall and never reaches full conversion. What are the possible causes?
A3: A stalled reaction, where starting material remains even after extended periods, points to an issue with the reaction conditions or reagents.
-
Poor Solubility:
-
Cause: One or more of the reactants may not be fully soluble in the chosen solvent, leading to a slow, heterogeneous reaction.
-
Solution: Screen different solvents. Polar aprotic solvents like THF, Acetonitrile, or DMF are generally good choices for SNAr reactions.[2][3] Gentle heating can also improve solubility.
-
-
Base-Related Issues:
-
Cause: The hydrochloride salt of the base (e.g., triethylamine hydrochloride) might be precipitating and coating the reactants, effectively stopping the reaction.
-
Solution:
-
Choose a solvent in which the hydrochloride salt is more soluble.
-
Consider using a non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA), whose hydrochloride salt is often more soluble in organic solvents.
-
A heterogeneous inorganic base like K₂CO₃ can also be effective, as it acts as a solid-phase HCl scavenger.[2]
-
-
-
Acid-Base Equilibrium:
-
Cause: The amine nucleophile can be protonated by the generated HCl, rendering it non-nucleophilic. If the base is not efficient at scavenging the acid, the concentration of the free amine drops, and the reaction stalls.
-
Solution: Ensure an adequate amount of a suitable base is present throughout the reaction. The pKa of the base should be high enough to effectively neutralize the generated acid.
-
Caption: A troubleshooting decision tree for the synthesis.
Frequently Asked Questions (FAQs)
Q: Which solvent is best for this reaction? A: There is no single "best" solvent, as the optimal choice can depend on the scale and specific conditions. However, polar aprotic solvents are generally preferred.
-
Acetonitrile (ACN): A good starting point. It has a convenient boiling point and dissolves the reactants well.
-
Tetrahydrofuran (THF): Another excellent choice, particularly for its ability to dissolve a wide range of organic compounds.[3]
-
Toluene: A less polar option that can be useful, especially at higher temperatures.
-
N,N-Dimethylformamide (DMF): Can accelerate SNAr reactions but is harder to remove during work-up.[2]
Q: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between the starting material, the product, and the di-substituted by-product (e.g., Hexane:Ethyl Acetate mixtures). Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, HPLC is the preferred method.
Q: What are the key safety considerations for this synthesis? A:
-
4,6-dichloro-2-(methylthio)pyrimidine: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Amines: 3-methoxypropan-1-amine and triethylamine are corrosive and have strong odors. Work in a well-ventilated fume hood.
-
Solvents: Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
Q: Can I use a different base, like sodium hydroxide or potassium carbonate? A: Yes, inorganic bases like potassium carbonate (K₂CO₃) are often used and can be very effective, especially in solvents like ACN or DMF.[2] Using strong aqueous bases like NaOH is generally not recommended as they can lead to hydrolysis of the chloro groups on the pyrimidine ring, forming hydroxy-pyrimidine side products.
Process Optimization Strategies
For researchers looking to move beyond simple troubleshooting to actively optimize the reaction for maximum yield and purity, a more systematic approach is recommended.
Key Parameters for Optimization
| Parameter | Range to Investigate | Rationale & Potential Impact |
| Solvent | ACN, THF, Toluene, 2-MeTHF | Affects solubility, reaction rate, and side product profile.[3] |
| Base | TEA, DIPEA, K₂CO₃, Cs₂CO₃ | Base strength and solubility of its salt impact reaction completion and ease of work-up.[1][2] |
| Temperature | 40 °C to 100 °C | Higher temperatures increase reaction rate but may also increase di-substitution. |
| Equivalents of Amine | 1.0 to 1.5 eq. | Directly controls the balance between mono- and di-substitution.[4] |
| Concentration | 0.1 M to 1.0 M | Higher concentrations can increase reaction rates but may also lead to solubility issues. |
Experimental Workflow for Optimization
Sources
Technical Support Center: Synthesis of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine
Welcome to the dedicated technical support guide for the synthesis of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances associated with this important synthetic transformation. As a key intermediate in the synthesis of various pharmaceutical compounds, including potent antiplatelet agents, achieving high purity and yield is paramount.[1][2]
This guide is structured into two primary sections: a Troubleshooting Guide to address specific experimental issues in a direct question-and-answer format, and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.
Troubleshooting Guide
This section addresses specific, observable problems you may encounter during the synthesis. Each entry details the issue, explores its most likely root causes, and provides actionable, step-by-step solutions.
Issue 1: Low Yield of the Desired Product with Significant Unreacted 4,6-dichloro-2-(methylthio)pyrimidine
Question: My reaction has stalled, and TLC/HPLC analysis shows a large amount of the starting dichloropyrimidine remaining even after the recommended reaction time. What is causing this and how can I fix it?
Potential Causes & Solutions:
-
Insufficient Base: The reaction between 4,6-dichloro-2-(methylthio)pyrimidine and 3-methoxypropylamine generates one equivalent of hydrochloric acid (HCl). This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Ensure at least one equivalent of a suitable acid scavenger, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. For reactions that are particularly sluggish, using a slight excess (1.1-1.2 equivalents) of the base can be beneficial.
-
-
Low Reaction Temperature: Nucleophilic aromatic substitution (SNAr) reactions on pyrimidine rings are temperature-dependent. Insufficient thermal energy can lead to impractically slow reaction rates.
-
Solution: If the reaction is proceeding cleanly but slowly at room temperature, consider moderately increasing the temperature. Refluxing in a solvent like ethanol or isopropanol is a common strategy.[3] Monitor the reaction closely by TLC or HPLC to avoid the formation of degradation products at elevated temperatures.
-
-
Poor Solvent Choice: The solvent must be capable of dissolving the reactants and facilitating the SNAr mechanism.
-
Solution: Polar aprotic solvents like acetonitrile (MeCN) or polar protic solvents like ethanol (EtOH) and isopropanol (IPA) are generally effective. Ensure your chosen solvent is of sufficient purity and anhydrous, as water can lead to side reactions (see Issue 3).
-
Issue 2: Significant Formation of a Higher Molecular Weight Impurity
Question: My mass spectrometry analysis shows a significant peak corresponding to the disubstituted product, 4,6-bis(3-Methoxypropylamino)-2-methylthiopyrimidine. How can I prevent this side reaction?
Potential Causes & Solutions:
-
Incorrect Stoichiometry: Using an excess of 3-methoxypropylamine will inevitably drive the reaction toward the thermodynamically stable disubstituted product. The mono-substituted product is itself a nucleophile that can react with the starting dichloropyrimidine, but the more common pathway is the starting material reacting with two equivalents of the amine.
-
Method of Reagent Addition: Adding the dichloropyrimidine to a solution of the amine creates a localized excess of the amine, promoting disubstitution.
Recommended Protocol to Maximize Mono-substitution:
The key to preventing this common side reaction is to maintain a relative excess of the electrophile (the dichloropyrimidine) throughout the addition of the nucleophile (the amine).
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess of 4,6-dichloro-2-(methylthio)pyrimidine (e.g., 1.1 to 1.2 equivalents). | Ensures the amine is the limiting reagent, minimizing the chance for a second substitution. |
| Addition Mode | Add the 3-methoxypropylamine solution slowly (dropwise) to the solution of the dichloropyrimidine and base. | This technique, known as inverse addition, prevents localized high concentrations of the amine nucleophile. |
| Temperature | Conduct the addition at a reduced temperature (e.g., 0-5 °C) before slowly warming to the final reaction temperature. | Helps to control the initial exothermic reaction and improve selectivity. |
Workflow: Minimizing Disubstitution
Caption: Controlled addition workflow to favor mono-substitution.
Issue 3: Presence of a Hydrolysis Impurity, 4-Hydroxy-6-(3-Methoxypropylamino)-2-methylthiopyrimidine
Question: I've identified an impurity with a mass corresponding to the replacement of the C4-chlorine with a hydroxyl group. What is the source of this, and how do I avoid it?
Potential Causes & Solutions:
-
Water in Reaction Solvents/Reagents: The chloro-substituents on the electron-deficient pyrimidine ring are susceptible to nucleophilic attack by water, especially at elevated temperatures or in the presence of a base.[4][5]
-
Solution: Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent. Use freshly opened reagents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Aqueous Work-up: Prolonged exposure to aqueous basic conditions during the work-up can promote hydrolysis of the C-Cl bond on any unreacted starting material or even the product, although the latter is less reactive.
-
Solution: Minimize the duration of the aqueous work-up. If a basic wash is required (e.g., with sodium bicarbonate solution), perform it efficiently and move promptly to the extraction and drying steps. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
-
Frequently Asked Questions (FAQs)
Q1: What is the relative reactivity of the two chlorine atoms on 4,6-dichloro-2-(methylthio)pyrimidine?
In the starting material, the C4 and C6 positions are electronically and sterically equivalent. Therefore, the initial substitution can occur at either position with equal probability. Once the first substitution occurs to form the product, the newly introduced electron-donating amino group slightly deactivates the remaining chlorine atom towards further substitution, which aids in achieving mono-substitution under controlled conditions.
Q2: Can the methylthio group at the C2 position react?
Under the typical SNAr conditions for this synthesis, the methylthio group is generally stable. However, it can be intentionally oxidized to a methylsulfonyl group (-SO₂CH₃) using oxidizing agents like m-CPBA or Oxone.[6][7] This creates a much better leaving group, and the sulfonyl group can then be displaced by nucleophiles. This reactivity is often exploited in subsequent synthetic steps but should not be a concern during the initial amination if oxidizing agents are avoided.
Q3: What are the best analytical methods for monitoring this reaction?
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for qualitative monitoring. A typical mobile phase would be a mixture of hexane and ethyl acetate. The product will be more polar (lower Rf) than the starting dichloropyrimidine but less polar than the disubstituted byproduct.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis to determine the precise conversion rate and the relative percentages of product and impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a standard choice.
Q4: What is a reliable, step-by-step protocol for this synthesis?
Below is a robust, self-validating protocol designed to minimize common side reactions.
Experimental Protocol: Synthesis of this compound
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4,6-dichloro-2-(methylthio)pyrimidine (1.1 eq).
-
Solvent & Base Addition: Add anhydrous isopropanol (or acetonitrile) to the flask to create a ~0.5 M solution. Add triethylamine (1.2 eq).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Nucleophile Addition: Prepare a solution of 3-methoxypropylamine (1.0 eq) in a small amount of the same anhydrous solvent and add it to the dropping funnel. Add the amine solution dropwise to the cooled pyrimidine solution over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to drive it to completion.
-
Monitoring: Monitor the consumption of the limiting reagent (3-methoxypropylamine) by TLC or HPLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the triethylamine hydrochloride salt that has precipitated.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure product.
Reaction Scheme and Side Products
Caption: Main synthetic route and key potential side reactions.
References
- American Chemical Society. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
- National Institutes of Health. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). NIH.
- Patsnap. (n.d.).
- The Science Behind Ticagrelor: A Look at Key Chemical Intermediates. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthetic methodology for the synthesis of Ticagrelor. JOCPR.
- Rasayan Journal of Chemistry. (n.d.).
- National Institutes of Health. (n.d.).
- Sigma-Aldrich. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine 98 6299-25-8.
- Exploring 4,6-Dichloro-2-(methylthio)pyrimidine: A Key Intermediate in Pharmaceutical and Pesticide Synthesis. (n.d.). Fine Chemicals.
- ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)
- National Institutes of Health. (n.d.).
- MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- Benchchem. (n.d.). 4-Chloro-6-methoxy-2-(methylthio)pyrimidine.
- ResearchGate. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- Arkivoc. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
Sources
Technical Support Center: Purification of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine
Introduction
Welcome to the technical support guide for the purification of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine. This molecule is a key heterocyclic building block in medicinal chemistry and drug development, often synthesized via nucleophilic aromatic substitution (SNAr) on a di-chlorinated pyrimidine scaffold.[1][2][3] Achieving high purity is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into common purification challenges, offering detailed protocols and a systematic troubleshooting framework to help you navigate your experiments with confidence.
Part 1: Understanding the Post-Reaction Landscape
The typical synthesis involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with 3-methoxypropylamine. The primary challenge in purification arises from the management of unreacted starting materials and the formation of a key byproduct: the di-substituted pyrimidine. A comprehensive understanding of your reaction mixture is the first step toward a successful purification strategy.
Table 1: Profile of Common Reaction Components and Impurities
| Compound Name | Structure | Formation Mechanism | Typical Chromatographic Behavior (Silica Gel) |
| Target Product: this compound | Cl-C4(N=C(SMe)N=C1)-C1=C-N(CCC(OMe)) | Desired monosubstitution reaction at the C4 or C6 position. | Intermediate polarity. Elutes after starting material but before the di-substituted byproduct. |
| Starting Material: 4,6-Dichloro-2-(methylthio)pyrimidine | Cl-C4(N=C(SMe)N=C1)-C1=C-Cl | Unreacted electrophile. | Low polarity. Elutes quickly in non-polar/polar solvent systems (e.g., Hexane/EtOAc). |
| Byproduct: 4,6-bis(3-Methoxypropylamino)-2-methylthiopyrimidine | N(CCC(OMe))-C4(N=C(SMe)N=C1)-C1=C-N(CCC(OMe)) | Over-reaction; substitution at both the C4 and C6 positions. | High polarity. Elutes slowly or may remain at the baseline in standard solvent systems. |
| Starting Material: 3-Methoxypropylamine | MeO-CCC-N | Unreacted nucleophile. | Very high polarity. Typically removed during aqueous workup due to its water solubility and basicity. |
| Hydrolysis Product: 4-Hydroxy-6-(3-methoxypropylamino)-2-methylthiopyrimidine | HO-C4(N=C(SMe)N=C1)-C1=C-N(CCC(OMe)) | Reaction of the chloro group on the product or starting material with trace water, often under basic conditions. | High polarity, similar to the di-substituted byproduct. |
Part 2: General Purification and Isolation Workflow
A multi-step approach is required to efficiently isolate the target compound from the complex reaction mixture. The process begins with a liquid-liquid extraction to remove baseline impurities, followed by a more refined purification technique like column chromatography or recrystallization.
Caption: General workflow for purification and analysis.
Part 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My crude product is a persistent, sticky oil after the aqueous workup and solvent removal. How can I induce crystallization?
A1: This is a common issue when minor impurities inhibit the formation of a crystal lattice.
-
Causality: The presence of the di-substituted byproduct, residual solvent, or unreacted starting materials can act as "defects," preventing the highly ordered arrangement required for crystallization. The target molecule itself may also have a low melting point.
-
Solution Pathway:
-
High Vacuum Drying: First, ensure all volatile solvents (like DCM or EtOAc) are removed by drying the oil under a high vacuum for several hours. Sometimes, residual solvent is the sole inhibitor.
-
Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble but the oily impurities are soluble (e.g., cold n-hexane, pentane, or diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This provides energy and a rough surface to initiate nucleation. Cool the mixture in an ice bath to further decrease solubility and promote precipitation.
-
Solvent/Anti-Solvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a poor solvent (the "anti-solvent," e.g., n-hexane) dropwise until the solution becomes cloudy. Add a few drops of the good solvent to redissolve the solid, then allow the solution to cool slowly. This controlled precipitation often yields purer crystals.[4]
-
Column Chromatography: If the above methods fail, the impurity level is likely too high for crystallization to be effective. The most reliable solution is to proceed with silica gel chromatography to remove these impurities before attempting crystallization again.[5][6]
-
Q2: My TLC analysis shows that the target product and the di-substituted byproduct are very close together (low ΔRf). How can I improve their separation on a silica gel column?
A2: Poor separation on TLC is a direct indicator of a challenging column separation. The key is to modify the mobile phase to exploit subtle differences in the polarity and interactions of the compounds.
-
Causality: Both the product and the di-substituted byproduct contain polar N-H groups and ether linkages, leading to similar interactions with the silica stationary phase. The primary difference is the presence of an additional methoxypropylamino group, which significantly increases polarity.
-
Solution Pathway:
-
Decrease Solvent Polarity: Your initial instinct should be to significantly decrease the percentage of the polar solvent (e.g., from 30% EtOAc in Hexane to 10% EtOAc in Hexane). This will cause all spots to move down the TLC plate (lower Rf values) but will often increase the separation (ΔRf) between them.
-
Change Solvent System: If reducing polarity isn't enough, switch to a different solvent system to introduce new intermolecular interactions. A good alternative to Ethyl Acetate/Hexane is Dichloromethane/Methanol. The methanol provides strong hydrogen-bond-donating and -accepting capabilities that can differentiate the two compounds more effectively. Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM).
-
Utilize a Gradient Elution: For preparative column chromatography, a gradient elution is highly recommended. Start with a low-polarity mobile phase to elute the non-polar impurities and unreacted starting material. Then, gradually and slowly increase the polarity to elute your target product, leaving the more polar di-substituted byproduct strongly adsorbed to the column.
-
Table 2: Recommended Solvent Systems for TLC/Column Chromatography
| Solvent System | Ratio (v/v) | Application Notes |
| Hexane / Ethyl Acetate | 90:10 to 70:30 | Good starting point for general screening. Provides good separation for less polar compounds. |
| Dichloromethane / Methanol | 99:1 to 95:5 | Excellent for separating compounds with similar polarities that differ in hydrogen bonding capacity.[7] |
| Toluene / Acetone | 95:5 to 80:20 | Offers different selectivity compared to ester- or alcohol-based systems. Can be effective if other systems fail. |
Q3: After column chromatography, my "pure" fractions show a single spot on TLC, but the ¹H NMR spectrum indicates the presence of an unknown impurity. What happened?
A3: This scenario usually points to an impurity that is "invisible" on the TLC plate under standard visualization conditions.
-
Causality:
-
UV-Inactive Impurity: The impurity may lack a chromophore that absorbs at the wavelength used for TLC visualization (typically 254 nm). Many pyrimidines are UV-active, but aliphatic side-products or grease might not be.[7]
-
Co-elution: The impurity might have an identical Rf value to your product in the specific TLC solvent system used, even if it's a different compound.
-
-
Solution Pathway:
-
TLC Staining: Re-run the TLC of the impure fraction and visualize it using a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for detecting compounds that can be oxidized, while a p-anisaldehyde stain can reveal a wide range of functional groups. This will confirm if an "invisible" spot is present.
-
Analytical HPLC: Run an analytical HPLC on the sample. The higher resolving power of HPLC can often separate compounds that co-elute on TLC.[8][9]
-
NMR Analysis: Carefully analyze the ¹H NMR spectrum. Is the impurity grease (broad signals around 1.2 ppm)? Is it residual solvent from the column (e.g., ethyl acetate, hexane)? If it's a process-related impurity, its structure might be inferred from the chemical shifts and coupling patterns.
-
Re-purification: Based on the identity of the impurity, a second purification may be necessary. If it's grease or a non-polar impurity, a simple trituration with cold hexane might suffice. If it's a structurally similar impurity, a second column with a different solvent system or purification via preparative HPLC may be required.
-
Caption: Troubleshooting workflow for unexpected impurities.
Part 4: Frequently Asked Questions (FAQs)
Q1: What is the definitive analytical method to assess the final purity of my compound?
A1: While ¹H NMR is essential for structural confirmation, quantitative purity is best determined by High-Performance Liquid Chromatography (HPLC), ideally with a UV detector set to a wavelength where the pyrimidine core absorbs strongly (e.g., 254 nm).[7][10] A standard method would involve a C18 reversed-phase column with a gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA to improve peak shape). Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Q2: How should I store the purified this compound?
A2: As a chlorinated heterocyclic compound, it should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (like argon or nitrogen) to prevent slow hydrolysis or degradation. A freezer at -20 °C is ideal for long-term storage.
Q3: My reaction yield is very low. Could this be a purification issue?
A3: Yes, apparent low yield can often be traced back to purification losses. Common causes include:
-
Product Loss in Aqueous Workup: If the product has some water solubility, repeated extractions of the aqueous layer may be necessary.
-
Irreversible Adsorption on Silica: Highly polar products can sometimes bind irreversibly to the acidic silica gel. Pre-treating the silica with a small amount of triethylamine in the eluent can mitigate this.
-
Improper Fraction Collection: Collecting fractions that are too large during column chromatography can lead to the mixing of your pure product with adjacent impurities, forcing you to discard mixed fractions and thus lowering the isolated yield.
References
-
Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 27-35. Retrieved from [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. Retrieved from [Link]
-
Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3318. Retrieved from [Link]
- Google Patents. (n.d.). EP3759082B1 - Process for the synthesis of 6-chloromethyluracil.
-
Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E, 68(Pt 12), o3318. Retrieved from [Link]
- Google Patents. (n.d.). WO2015001567A1 - Process for the preparation of....
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. Retrieved from [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]
-
Butini, S., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Pharmaceuticals, 15(6), 673. Retrieved from [Link]
-
Butini, S., et al. (2022). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena AIR. Retrieved from [Link]
-
Supporting Information. (n.d.). 1H NMR spectrum.... Retrieved from [Link]
-
Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 280-287. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
Troubleshooting low efficacy of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine in vitro
Welcome to the technical support resource for 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine and related pyrimidine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro evaluation. Our goal is to provide not just solutions, but a deeper understanding of the experimental variables that influence bioactivity, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the probable mechanism of action for this class of compounds?
Based on its structural features—specifically the pyrimidine core—this compound belongs to a class of molecules widely explored as kinase inhibitors.[1] The pyrimidine scaffold is a common feature in molecules designed to compete with ATP for the binding pocket of various kinases.[2][3] The specific substitutions on the ring, including the chloro, methylthio, and methoxypropylamino groups, modulate the compound's selectivity and potency against different kinase targets. Therefore, low efficacy in your experiments may stem from testing in a cell line or system where the specific target kinase is not expressed or is not a critical driver of the measured phenotype.
Q2: How should I properly dissolve, store, and handle the compound to ensure its integrity?
Proper handling is critical and often the first point of failure in an experimental workflow.[4] We recommend the following:
-
Solubilization: Start by dissolving the compound in a high-quality, anhydrous solvent like DMSO to create a high-concentration stock (e.g., 10-20 mM). Sonication may be required to fully dissolve the material.
-
Storage: Aliquot the DMSO stock into single-use volumes and store at -20°C or -80°C, protected from light and moisture.[5] Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[6]
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment. Be mindful of the final DMSO concentration, as it can be toxic to cells, typically above 0.5%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[4]
Q3: What are the expected cellular effects of a compound like this?
As a putative kinase inhibitor, the expected effects are typically cytostatic (inhibiting cell proliferation) or cytotoxic (inducing cell death), depending on the importance of the target kinase to cell survival.[7] You might observe:
-
A decrease in cell viability or proliferation (measured by assays like MTT, resazurin, or CellTiter-Glo®).[8][9]
-
Induction of apoptosis, measurable by an increase in caspase-3/7 activity or Annexin V staining.[9]
-
Changes in the phosphorylation state of downstream proteins in a specific signaling pathway.
Troubleshooting Guide: Low In Vitro Efficacy
This section addresses the core issue of lower-than-expected biological activity in a question-and-answer format. We begin with a general workflow to guide your troubleshooting process.
Caption: General troubleshooting workflow for low compound efficacy.
Problem Area 1: Compound and Reagents
Q4: I've prepared my compound stock in DMSO, but I'm seeing little to no effect on my cells. What could be wrong with the compound itself?
This is a common issue that often points back to the physical and chemical properties of the small molecule.[4]
Possible Causes & Solutions:
-
Poor Solubility in Aqueous Medium: While soluble in DMSO, the compound may be precipitating when diluted into your aqueous cell culture medium. This is a critical and often overlooked issue.[4]
-
Why it happens: The dramatic change in solvent polarity from DMSO to buffer/medium can cause the compound to "crash out" of solution, drastically reducing the effective concentration that reaches the cells.
-
How to check: After diluting your compound to the final working concentration in medium, visually inspect the solution for any cloudiness or precipitate. For a more rigorous check, centrifuge the medium (e.g., 10,000 x g for 15 mins), and measure the compound concentration in the supernatant via HPLC or LC-MS.
-
Solution: Consider using a lower stock concentration or including a small amount of a biocompatible surfactant like Tween® 80 (at a low, non-toxic concentration) in your final dilution.
-
-
Compound Degradation: The compound may be unstable under your experimental conditions.
-
Why it happens: Factors like light exposure, high temperature (37°C incubation), pH of the medium, or reactivity with media components can degrade the compound over the course of a multi-day experiment.
-
How to check: Analyze the compound's stability by incubating it in cell culture medium for the duration of your experiment (e.g., 72 hours) and then measuring its concentration and purity via LC-MS.
-
Solution: If degradation is observed, reduce the experiment duration or replenish the compound and medium more frequently.
-
-
Incorrect Compound Identity or Purity: The supplied material may not meet specifications.
-
Why it happens: Errors in synthesis or purification can lead to receiving the wrong isomer or a compound with low purity.[4]
-
Solution: Always source compounds from reputable vendors who provide a Certificate of Analysis (CofA) with purity data (e.g., from HPLC) and identity confirmation (e.g., from NMR or Mass Spectrometry).[4]
-
Problem Area 2: Assay Design and Execution
Q5: My positive control for the assay works perfectly, but the test compound shows no activity. How can I be sure my assay conditions are suitable?
Even with a working positive control, the specific conditions of your assay may not be optimal for testing a new chemical entity.
Possible Causes & Solutions:
-
Inappropriate Assay Endpoint or Timing: You may be looking for a specific effect at the wrong time or with the wrong measurement.
-
Why it happens: A compound might be cytostatic, not cytotoxic. If you run a 24-hour cytotoxicity assay, you might miss an anti-proliferative effect that only becomes apparent after 72 hours.[7] Similarly, key signaling events like kinase inhibition can occur within minutes, while apoptosis may take 16-24 hours to become detectable.[10]
-
Solution: Run a time-course experiment (e.g., 24, 48, 72 hours). Also, consider using multiple types of assays in parallel, such as a proliferation assay (e.g., Ki-67 staining) alongside a cytotoxicity assay (e.g., LDH release).[9]
-
-
Insufficient Incubation Time: The compound may be a slow-binding inhibitor or require more time to elicit a cellular response.
-
Why it happens: Cellular uptake, target engagement, and the subsequent cascade of events leading to a measurable phenotype all take time.
-
Solution: As above, extend the incubation time. Compare results from a 24-hour incubation to a 48- or 72-hour incubation to see if a phenotype emerges.
-
-
Interference with Assay Readout: The compound itself could be interfering with the detection method.
-
Why it happens: Colored compounds can interfere with absorbance-based assays, while fluorescent compounds can interfere with fluorescence readouts.[4][11] The compound might also inhibit the reporter enzyme used in the assay (e.g., luciferase in CellTiter-Glo®).
-
How to check: Run a cell-free control. Add the compound at its highest concentration to the assay reagents in cell-free medium and measure the signal. Any significant change compared to the vehicle control indicates direct assay interference.
-
Solution: If interference is detected, switch to an orthogonal assay method (e.g., if a fluorescence assay is compromised, try a luminescence- or absorbance-based one).
-
| Parameter | Common Range | Key Consideration |
| Final Solvent Conc. | 0.1% - 0.5% DMSO | Must be identical across all wells, including vehicle controls.[12] |
| Cell Seeding Density | Varies by cell line | Must be in the exponential growth phase for the duration of the assay.[11] |
| Incubation Time | 24 - 72 hours | Target phenotype may be time-dependent. |
| Positive Control | e.g., Staurosporine | Should produce a robust signal in the assay's dynamic range. |
Problem Area 3: The Biological System
Q6: I've validated my compound and my assay, but the efficacy remains low in my chosen cell line. What cellular factors could be at play?
The biological context is paramount. A potent compound can appear inactive if the cellular system is inappropriate.[13]
Possible Causes & Solutions:
-
Low or Absent Target Expression: The target kinase may not be expressed at a significant level in your cell line.
-
Why it happens: Cell lines have diverse genetic and proteomic profiles. If the target kinase isn't present, the inhibitor has nothing to act upon.
-
How to check: Verify the expression of the putative target kinase in your cell line via Western Blot, qPCR, or by checking proteomics databases.
-
Solution: Select a cell line known to express the target and, ideally, one where the phenotype is dependent on the target's activity (target-driven).
-
-
Cell Health and Passage Number: Unhealthy or high-passage-number cells can respond abnormally.
-
Why it happens: Cells that are unhealthy, senescent, or have undergone significant genetic drift from extensive passaging may have altered signaling pathways and drug responses.[11][12]
-
Solution: Always use cells that are healthy and within a low, defined passage number range. Regularly check for mycoplasma contamination, which can profoundly alter experimental results.[11]
-
-
Redundant Signaling Pathways: The cell may be compensating for the inhibition of one kinase by using a parallel pathway.
-
Why it happens: Robust biological systems often have built-in redundancies. Blocking one node in a signaling network may not be sufficient to produce a phenotype if another pathway can compensate.
-
Solution: Consider combination therapy experiments where you inhibit the parallel pathway with another known inhibitor. Alternatively, test the compound in a cell line where the target kinase is known to be a critical, non-redundant dependency.
-
Caption: Generalized kinase signaling pathway and potential inhibitor targets.
Protocols
Protocol 1: Compound Solubilization and Serial Dilution
-
Stock Solution Preparation:
-
Calculate the mass of this compound required to make a 20 mM stock solution in anhydrous DMSO.
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex thoroughly and use a brief (5-10 min) water bath sonication if necessary to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Dispense the 20 mM stock into single-use, low-binding microcentrifuge tubes.
-
Store aliquots at -80°C, protected from light.
-
-
Serial Dilution for Assay:
-
For an experiment, thaw one aliquot of the 20 mM stock.
-
Perform a serial dilution series in 100% DMSO to create intermediate stocks.
-
From these DMSO intermediates, perform the final dilution into pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all wells (e.g., 0.25%).
-
Protocol 2: Cell Viability Assessment using Resazurin
This protocol is adapted from established methods for assessing drug sensitivity.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted compound (prepared as in Protocol 1) to the appropriate wells. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO₂.
-
Reagent Addition: Add resazurin solution to each well to a final concentration of ~44 µM.
-
Signal Development: Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to the fluorescent resorufin.
-
Measurement: Read the fluorescence on a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
Analysis: Normalize the fluorescence values of treated wells to the vehicle control wells to determine the percentage of cell viability.
Protocol 3: Caspase-3 Colorimetric Activity Assay
This protocol provides a method for quantifying apoptosis by measuring the activity of effector caspase-3.[14][15]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., 1 µM staurosporine for 4 hours).
-
Cell Lysis:
-
Collect both adherent and floating cells and pellet by centrifugation.
-
Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.[14]
-
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Caspase Reaction:
-
In a 96-well plate, add 50-100 µg of protein from each lysate, bringing the total volume to 50 µL with Cell Lysis Buffer.
-
Prepare the 2X Reaction Buffer containing 10 mM DTT. Add 50 µL to each well.[14]
-
Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the compound-treated samples to the vehicle control.
References
-
Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
-
Ser-hien, L., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]
-
ResearchGate. Optimization of Cell Viability Assays for Drug Sensitivity Screens. [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. PMC - PubMed Central. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
SciTechnol. The Problems with the Cells Based Assays. [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
ResearchGate. (2017). Cleaved caspases troubleshooting. [Link]
-
MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]
-
Creative Bioarray. Caspase Activity Assay. [Link]
-
Wagener, J., & Bonke, E. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. mpbio.com [mpbio.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. biocompare.com [biocompare.com]
- 13. scitechnol.com [scitechnol.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Analysis of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine Synthesis by LC-MS
Welcome to the technical support center for the synthesis and analysis of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying reaction byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we combine foundational scientific principles with practical, field-tested insights to help you troubleshoot common issues and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the expected m/z for the protonated molecular ion [M+H]⁺ of this compound?
The molecular formula for this compound is C₉H₁₅ClN₄OS. The expected m/z for the monoisotopic protonated molecular ion [M+H]⁺ is approximately 263.07. Remember to also consider the isotopic pattern of chlorine ([³⁵Cl]/[³⁷Cl] ratio of roughly 3:1), which will result in an A+2 peak at m/z 265.07 with about one-third the intensity of the monoisotopic peak.
Q2: What are the most common types of byproducts in this synthesis?
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAᵣ) reaction.[1][2] Common byproducts can arise from:
-
Incomplete Reaction: Unreacted starting material, primarily 4,6-dichloro-2-(methylthio)pyrimidine.
-
Di-substitution: Reaction of two molecules of 3-methoxypropylamine with one molecule of the dichloropyrimidine starting material, replacing both chlorine atoms.
-
Hydrolysis: Reaction with water present in the solvent or reagents, leading to the replacement of a chlorine atom with a hydroxyl group.
-
Solvent Adducts: If solvents like methanol or ethanol are used, they can act as nucleophiles and substitute a chlorine atom.[3]
Q3: Why is reverse-phase chromatography the standard for this analysis?
Reverse-phase liquid chromatography (RPLC) is well-suited for separating the target compound and its likely byproducts due to differences in their polarity. The starting material, 4,6-dichloro-2-(methylthio)pyrimidine, is less polar than the mono-substituted product. The di-substituted byproduct, having two amino side chains, will be more polar. This range of polarities allows for effective separation on a C18 column with a standard water/acetonitrile or water/methanol gradient.[4]
Q4: What are the primary fragmentation pathways for this class of compounds in MS/MS?
For substituted pyrimidines, fragmentation in tandem mass spectrometry (MS/MS) often involves the cleavage of bonds on the substituent groups.[5][6] For the target molecule, expect to see fragmentation corresponding to the loss of the 3-methoxypropyl side chain or parts of it, as well as potential cleavages of the pyrimidine ring itself.[7][8]
Synthesis Pathway and Potential Byproducts
The synthesis of this compound is typically achieved by reacting 4,6-dichloro-2-(methylthio)pyrimidine with 3-methoxypropylamine. The reaction is a nucleophilic aromatic substitution, where the amine displaces one of the chlorine atoms on the pyrimidine ring. The presence of two chlorine atoms on the starting material opens the door for several potential side reactions.
Caption: Synthesis of the target compound and formation of common byproducts.
Troubleshooting Guide
Issue 1: An Unexpected Peak with m/z ~219.98 is Observed
Question: My LC-MS data shows a significant peak with an m/z of approximately 219.98. What could this be?
Answer:
This peak is highly likely to be the unreacted starting material, 4,6-dichloro-2-(methylthio)pyrimidine .
-
Causality: The presence of this peak indicates that the reaction has not gone to completion. This could be due to insufficient reaction time, incorrect stoichiometry (not enough amine), or a reaction temperature that is too low. The chlorine atoms on the pyrimidine ring are activated towards nucleophilic substitution by the electron-withdrawing nature of the ring nitrogens.[9] However, the reaction still requires adequate conditions to proceed to completion.
-
Troubleshooting Protocol:
-
Confirm Identity: Check for the characteristic 3:1 isotopic pattern for the two chlorine atoms (A+2 and A+4 peaks). The mass spectrum should show a cluster of peaks corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes.
-
Review Reaction Conditions:
-
Stoichiometry: Ensure at least a 1:1 molar ratio of 3-methoxypropylamine to 4,6-dichloro-2-(methylthio)pyrimidine. A slight excess of the amine can help drive the reaction to completion.
-
Reaction Time and Temperature: Consider increasing the reaction time or temperature according to established protocols for similar nucleophilic aromatic substitutions on chloropyrimidines.[3]
-
-
LC Method Optimization: The starting material is significantly less polar than the product. It should elute later in a typical reverse-phase gradient. If it co-elutes, increase the gradient length or the initial aqueous mobile phase percentage to improve separation.
-
Issue 2: A Peak with m/z ~318.18 Dominates the Chromatogram
Question: I am seeing a large peak at m/z 318.18, and the peak for my target compound (m/z 263.07) is small. What is happening?
Answer:
This peak corresponds to the di-substituted byproduct , where both chlorine atoms on the pyrimidine ring have been replaced by 3-methoxypropylamine.
-
Causality: The formation of this byproduct is a classic example of over-reaction in nucleophilic aromatic substitution.[10] While the first substitution is generally facile, if there is a significant excess of the nucleophile (3-methoxypropylamine) or if the reaction conditions (high temperature, long duration) are too harsh, a second substitution can occur.
-
Troubleshooting Protocol:
-
MS/MS Fragmentation: To confirm the identity, perform MS/MS on the 318.18 ion. The fragmentation pattern should show losses corresponding to the 3-methoxypropylamino side chains.
-
Control Stoichiometry: The most critical factor is the molar ratio of reactants. Carefully control the addition of 3-methoxypropylamine to be as close to 1.0 equivalent as possible. Consider slow, dropwise addition of the amine to the reaction mixture to maintain a low instantaneous concentration.
-
Modify Reaction Conditions: Reduce the reaction temperature and/or time. Monitor the reaction progress using TLC or a rapid LC-MS method to stop the reaction once the starting material is consumed but before significant di-substitution occurs.
-
Issue 3: Multiple Small Peaks with Unexpected Masses are Present
Question: My chromatogram is noisy with several small, unidentified peaks. How can I determine their origin?
Answer:
These peaks could be hydrolysis products, solvent adducts, or other minor byproducts. A systematic approach is needed for their identification.
-
Causality:
-
Hydrolysis: The presence of water in the reaction can lead to the formation of a hydroxyl-substituted pyrimidine (m/z ~244.08). Chloropyrimidines can be susceptible to hydrolysis, especially under basic or heated conditions.
-
Solvent Adducts: If an alcohol solvent (e.g., methanol, ethanol) is used, it can compete with the amine nucleophile. For example, a methoxy-substituted byproduct would have an m/z of ~258.07.[3]
-
Degradation: The target molecule or intermediates may degrade under the analytical conditions (e.g., in the ion source).[11]
-
-
Troubleshooting Workflow:
Caption: A logical workflow for identifying unknown peaks in LC-MS analysis.
-
Experimental Steps:
-
Predict Masses: As a first step, calculate the expected m/z values for common byproducts, as shown in the table below.
-
Acquire High-Resolution MS: If available, use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements. This can help determine the elemental composition of the unknown peaks.[12]
-
MS/MS Analysis: Isolate each unknown peak and acquire MS/MS spectra. Look for characteristic losses. For example, a loss of 31 Da (CH₃O) or 59 Da (C₃H₇O) would suggest the presence of the methoxypropyl group.
-
Review Synthesis Protocol: Ensure anhydrous conditions were maintained to minimize hydrolysis. Use aprotic solvents if solvent adducts are suspected.
-
Data Summary Table
| Compound | Molecular Formula | Monoisotopic Mass | Expected [M+H]⁺ (m/z) | Elution Order (Reverse Phase) |
| Target Product | C₉H₁₅ClN₄OS | 262.06 | 263.07 | 2 |
| 4,6-dichloro-2-(methylthio)pyrimidine (Starting Material) | C₅H₄Cl₂N₂S | 193.95 | 194.96 | 3 (Least Polar) |
| 4,6-bis(3-Methoxypropylamino)-2-methylthiopyrimidine (Di-substituted) | C₁₃H₂₄N₅OS | 317.17 | 318.18 | 1 (Most Polar) |
| 4-Hydroxy-6-(3-Methoxypropylamino)-2-methylthiopyrimidine (Hydrolysis) | C₉H₁₆N₄O₂S | 244.10 | 245.10 | Intermediate |
Recommended LC-MS Protocol
This protocol provides a starting point for the analysis. Optimization may be required based on your specific instrumentation and column.[4][5]
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Electrospray Ionization (ESI), Positive Ion Mode
-
Scan Range: m/z 100-500
-
Source Parameters:
-
Gas Temperature: 325 °C
-
Drying Gas: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 4000 V
-
Rationale: The use of formic acid in the mobile phase helps to protonate the amine functionalities on the pyrimidine compounds, leading to better ionization efficiency in positive mode ESI and improved peak shape.[11] The gradient is designed to provide good separation of compounds with a range of polarities.
References
- Benchchem. Application Notes and Protocols for the LC-MS Analysis of Pyrimidine Compounds. Accessed January 17, 2026.
- Benchchem. A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Accessed January 17, 2026.
- The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Science Publishing. Accessed January 17, 2026.
- The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Science Publishing. Accessed January 17, 2026.
- ZefSci.
- Wikipedia. Pyrimidine metabolism. Accessed January 17, 2026.
- Creative Proteomics. Pyrimidine Biosynthesis Analysis Service. Accessed January 17, 2026.
- Synthesis of 2-Amino-4-chloro-5-(2,4-dichlorophenyl)-6-methylthio pyrimidine.
- Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Accessed January 17, 2026.
- Zrenner, C., et al. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book. Accessed January 17, 2026.
- Agilent. LC/MS Troubleshooting Guide. Accessed January 17, 2026.
- Dong, M. W. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Accessed January 17, 2026.
- LCGC International. Troubleshooting LC-MS. Accessed January 17, 2026.
- Purine and Pyrimidine Metabolism. Accessed January 17, 2026.
- Karampelas, T., et al. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. Accessed January 17, 2026.
- Kalogirou, A. S., & Koutentis, P. A. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Accessed January 17, 2026.
- Kalogirou, A. S., et al. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Accessed January 17, 2026.
- ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Accessed January 17, 2026.
- Cremonesi, A., et al. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application.
- Creative Proteomics Blog.
- Sigma-Aldrich. 2,4-Dichloro-6-methylpyrimidine. Accessed January 17, 2026.
- Schless, D., et al. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PMC - NIH. Accessed January 17, 2026.
- ResearchGate. (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Accessed January 17, 2026.
- JJ Medicine. Purine and Pyrimidine Catabolism Pathway - Nucleotide Breakdown - Biochemistry Lesson. YouTube. Accessed January 17, 2026.
- ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Accessed January 17, 2026.
- Chemistry LibreTexts.
- Chemguide.
- Mass spectral fragmentation modes of pyrimidine deriv
- ResearchGate. (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Accessed January 17, 2026.
- ChemEd X. nucleophilic aromatic substitutions. YouTube. Accessed January 17, 2026.
- Chembase.cn. CAS 951884-56-3 this compound. Accessed January 17, 2026.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Accessed January 17, 2026.
- Schwarzenbach, R. P., et al. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Accessed January 17, 2026.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Accessed January 17, 2026.
- ChemScene. 89466-42-2 | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine. Accessed January 17, 2026.
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- 10. researchgate.net [researchgate.net]
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- 12. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Stability of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine in Solution
Welcome to the technical support center for 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability of this compound in solution. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your experiments.
Introduction
This compound is a substituted pyrimidine with several functional groups that can influence its stability in solution. The pyrimidine core, the chloro substituent, the secondary amine, and the methylthio group are all potential sites for chemical transformation under various experimental conditions. Understanding these potential liabilities is crucial for developing robust analytical methods, designing stable formulations, and ensuring the accuracy of experimental results. This guide will walk you through the common stability challenges and provide you with the tools to investigate and mitigate them.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific stability issues you may encounter during your experiments.
Q1: I'm observing a loss of my compound in aqueous solution over time, even when stored in the dark. What is the likely cause and how can I investigate it?
A1: Potential Cause: Hydrolysis
The most probable cause for the degradation of this compound in aqueous solutions, especially at non-neutral pH, is hydrolysis. The chloro group at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution by water, leading to the formation of a hydroxy-pyrimidine derivative. The rate of hydrolysis is often pH-dependent. In acidic conditions, protonation of the pyrimidine ring can further activate it towards nucleophilic attack. While less common, the amino group could also potentially undergo hydrolysis under harsh acidic conditions.[1][2]
Troubleshooting Protocol: Forced Hydrolysis Study
A forced degradation study under acidic, basic, and neutral conditions will help you determine the susceptibility of your compound to hydrolysis.[3][4]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your compound in an organic solvent in which it is stable (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40-60 °C) and monitor at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Analysis: Quantify the remaining parent compound and any degradation products. A significant decrease in the parent compound's peak area and the appearance of new peaks would indicate hydrolysis.
Expected Outcome:
This study will reveal the pH range in which your compound is most stable and the conditions under which it degrades. This information is critical for selecting appropriate buffers and storage conditions for your future experiments.
Q2: My compound seems to degrade when exposed to air or when I use certain reactive reagents. What could be happening?
A2: Potential Cause: Oxidation
The methylthio (-SCH3) group on the pyrimidine ring is susceptible to oxidation.[5][6] Common laboratory oxidants or even atmospheric oxygen over extended periods can oxidize the sulfur atom to a sulfoxide and further to a sulfone. This transformation can significantly alter the biological activity and physicochemical properties of your compound.
Troubleshooting Protocol: Forced Oxidation Study
To confirm oxidative degradation, you can perform a forced oxidation study using a common oxidizing agent like hydrogen peroxide.[4]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your compound in an appropriate organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of ~100 µg/mL.
-
Incubation: Keep the solution at room temperature and monitor at different time intervals (e.g., 0, 1, 2, 4, 8 hours).
-
Sample Analysis: Analyze the samples at each time point using a stability-indicating HPLC method, preferably with MS detection to identify the masses of the potential oxidized products (parent +16 for sulfoxide, parent +32 for sulfone).
-
Data Analysis: Monitor for a decrease in the parent compound and the appearance of new peaks corresponding to the oxidized species.
Mitigation Strategies:
-
Store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid using solvents that may contain peroxide impurities.
-
Consider adding an antioxidant to your formulation if compatible with your experimental system.
Q3: I've noticed that my compound is less stable when experiments are conducted on the benchtop under ambient light compared to when handled in a dark room. Why is this?
A3: Potential Cause: Photodegradation
Pyrimidine derivatives are known to be sensitive to light, particularly UV radiation.[7][8] The aromatic pyrimidine ring can absorb light energy, leading to photochemical reactions that can cause degradation. The presence of substituents can influence the photosensitivity of the molecule.
Troubleshooting Protocol: Photostability Study
A photostability study will help you assess the light sensitivity of your compound. This is a standard test in forced degradation studies.[3]
Step-by-Step Methodology:
-
Sample Preparation: Prepare two sets of solutions of your compound in a suitable solvent (e.g., in quartz cuvettes or thin films on glass plates).
-
Exposure:
-
Light Sample: Expose one set to a light source that provides both UV and visible light (e.g., a photostability chamber with a xenon lamp).
-
Dark Control: Wrap the second set in aluminum foil to protect it from light and keep it alongside the light-exposed sample.
-
-
Incubation: Expose the samples for a defined period, monitoring at intermediate time points.
-
Sample Analysis: Analyze both the light-exposed and dark control samples using a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the exposed and control samples. Significant degradation in the light-exposed sample compared to the dark control confirms photosensitivity.
Protective Measures:
-
Work with the compound in a dark or amber-lit room.
-
Use amber-colored vials or wrap containers with aluminum foil for storage.
-
Minimize the exposure of solutions to ambient light during experimental procedures.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Temperature | Duration | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | 40-60 °C | 2-24 hours | Hydrolysis of the chloro group |
| Basic Hydrolysis | 0.1 M NaOH | 40-60 °C | 2-24 hours | Hydrolysis of the chloro group |
| Neutral Hydrolysis | Purified Water | 40-60 °C | 2-24 hours | Hydrolysis of the chloro group |
| Oxidation | 3% H₂O₂ | Room Temperature | 1-8 hours | Oxidation of the methylthio group |
| Photodegradation | UV/Visible Light | Ambient | Variable | Ring cleavage or other photoreactions |
Visualizing Potential Degradation and Experimental Workflow
Potential Degradation Pathways
Caption: Potential degradation pathways for the target compound.
Experimental Workflow for a Stability Study
Caption: General workflow for a forced degradation study.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for solid this compound? A: As a solid, the compound is likely more stable. However, to minimize potential degradation, it is recommended to store it in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C).
Q: What type of analytical column is suitable for a stability-indicating HPLC method for this compound? A: A reversed-phase C18 column is a good starting point. The mobile phase composition (e.g., acetonitrile/water or methanol/water with a buffer like ammonium acetate or formate) should be optimized to achieve good separation between the parent compound and its potential degradation products.
Q: What does "stability-indicating method" mean? A: A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. Specifically, it must be able to separate the parent compound from its degradation products, allowing for an accurate measurement of the parent compound's concentration.
Q: Can I use a different oxidizing agent for the forced oxidation study? A: Yes, other oxidizing agents like azobisisobutyronitrile (AIBN) for radical-initiated oxidation can be used to explore different oxidative degradation pathways. However, hydrogen peroxide is a common and good first choice as it mimics potential peroxide impurities in excipients.[4]
Q: How much degradation is targeted in a forced degradation study? A: The goal is to achieve sufficient degradation to produce detectable degradation products for analytical method development and pathway elucidation, but not so much that the parent compound is completely consumed. A target degradation of 5-20% is often aimed for.
References
-
Crespo-Hernández, C. E., et al. (2011). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules, 16(12), 10344-10360. [Link]
-
Kumar, A., et al. (2022). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 7(43), 38769–38780. [Link]
-
Quiroga, J., et al. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. Tetrahedron, 57(3), 565-569. [Link]
-
Li, H., et al. (2006). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 49(25), 7347–7358. [Link]
-
Li, H., et al. (2006). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. PMC. [Link]
-
Shinde, S. L., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine, 1(2). [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
van Gennip, A. H., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 46(12), 1944-1950. [Link]
-
Rees, C. W., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(2), M923. [Link]
-
Vogels, G. D., & Van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. Bacteriological Reviews, 40(2), 403–468. [Link]
-
Schöneich, C. (2005). Oxidation of methionine in proteins: roles in antioxidant defense and cellular regulation. Archives of Biochemistry and Biophysics, 434(2), 277-283. [Link]
-
The Journal of Organic Chemistry. [Link]
-
Journal of Agricultural and Food Chemistry. [Link]
-
Taylor, E. C., et al. (2002). The Hydrolysis of Amino Groups in Certain 2,4,5,6-Tetrasubstituted Pyrimidines. Organic & Biomolecular Chemistry, 1(1), 80-84. [Link]
-
Rees, C. W., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]
-
Yamanaka, H., et al. (1981). OXIDATION OF 2,4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. HETEROCYCLES, 16(4), 541-544. [Link]
-
Kim, G., & Gladyshev, V. N. (2011). Methionine Oxidation and Reduction in Proteins. Sub-cellular biochemistry, 54, 139–147. [Link]
-
Niro, G. D., et al. (2003). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 481-489. [Link]
-
Cui, L., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. Scientific Reports, 8, 4831. [Link]
-
Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4253. [Link]
-
Kim, S., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology, 192(16), 4246-4253. [Link]
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- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 6. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil | MDPI [mdpi.com]
- 8. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in the Amination of 4,6-dichloro-2-methylthiopyrimidine
Welcome to the technical support center for functionalization of pyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 4,6-dichloro-2-methylthiopyrimidine and encountering challenges with regioselectivity during nucleophilic aromatic substitution (SNAAr) amination reactions. Here, we will dissect the underlying principles governing this reaction and provide actionable troubleshooting strategies to steer the reaction toward your desired isomer.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the reactivity of the 4,6-dichloro-2-methylthiopyrimidine core.
Q1: Why is achieving regioselectivity in the amination of 4,6-dichloro-2-methylthiopyrimidine so challenging?
A: The challenge arises from the electronic structure of the pyrimidine ring. The two nitrogen atoms are strongly electron-withdrawing, which activates both the C4 and C6 positions for nucleophilic attack by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).[1][2] Because the C4 and C6 positions are electronically very similar—each being ortho to one ring nitrogen and para to the other—their reactivity towards nucleophiles is comparable. This often results in the formation of a mixture of 4-amino-6-chloro- and 6-amino-4-chloro-2-methylthiopyrimidine isomers, making purification difficult and reducing the yield of the desired product.
Q2: Which position, C4 or C6, is generally more reactive, and why?
A: In nucleophilic aromatic substitutions on dihalopyrimidines, the C4 position is typically the kinetically favored site of attack .[3][4][5] This preference is attributed to the greater stabilization of the transition state (the Meisenheimer complex) formed during C4 attack. When the nucleophile attacks C4, the resulting negative charge can be effectively delocalized onto both ring nitrogens through resonance, with a particularly stable resonance contributor placing the charge on the nitrogen at position 1. While attack at C6 also allows for delocalization, the transition state for C4 attack is often of lower energy, meaning it forms faster.
Caption: Kinetic vs. Thermodynamic Pathways.
Q3: What is the difference between kinetic and thermodynamic control in this reaction?
A: This concept is central to controlling the regioselectivity:
-
Kinetic Control: At lower reaction temperatures, the product that forms the fastest (the one with the lowest activation energy) will be the major product.[6][7] For this system, this is typically the C4-aminated isomer. The reaction is essentially irreversible under these conditions.
-
Thermodynamic Control: At higher temperatures, the reaction is supplied with enough energy to overcome the activation barriers for both forward and reverse reactions. This allows an equilibrium to be established.[6][7] If the C6-aminated isomer is more stable (the thermodynamic product), the initial kinetic C4 product can revert to the starting material and then convert to the more stable C6 product over time. The final product ratio reflects the relative stability of the products, not the rates at which they are formed.
Troubleshooting Guides for Regiocontrol
This section provides practical, step-by-step guidance for common experimental challenges.
Scenario 1: "My reaction yields a mixture of isomers. How can I selectively synthesize the 4-amino-6-chloro-2-methylthiopyrimidine?"
This goal requires favoring the kinetically controlled product.
Plausible Cause
Your reaction conditions (e.g., room temperature or elevated temperature) are providing enough energy to overcome the activation barrier for the formation of both isomers, leading to a mixture.
Recommended Actions & Rationale
-
Lower the Reaction Temperature: This is the most critical parameter for achieving kinetic control. By reducing the thermal energy in the system, you ensure that only the reaction with the lowest activation energy (C4 attack) proceeds at an appreciable rate.
-
Action: Run the reaction at 0 °C, -20 °C, or even -78 °C (dry ice/acetone bath). Start with 0 °C and go lower if selectivity is not achieved.
-
-
Solvent Selection: The solvent stabilizes the charged Meisenheimer complex. A less polar aprotic solvent may increase the energy difference between the C4 and C6 transition states, potentially enhancing selectivity.
-
Action: If you are using a very polar solvent like DMF or DMSO, consider switching to THF, Dioxane, or DCM.[8]
-
-
Controlled Reagent Addition: Adding the amine nucleophile slowly at low temperature ensures that the local concentration remains low and the reaction temperature does not spike, maintaining strict kinetic conditions.
-
Action: Use a syringe pump to add the amine solution dropwise over 30-60 minutes to the cooled solution of the pyrimidine.
-
Optimized Protocol for C4-Selectivity (Kinetic Control)
-
Dissolve 4,6-dichloro-2-methylthiopyrimidine (1.0 eq) in anhydrous THF (10 mL per mmol) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon).
-
Cool the solution to the target temperature (start with 0 °C) using an ice-water bath.
-
In a separate flask, dissolve the amine nucleophile (1.0-1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous THF.
-
Add the amine/base solution dropwise to the stirred pyrimidine solution over 30 minutes.
-
Maintain the reaction at the target temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Proceed with standard aqueous workup and purification by column chromatography.
Caption: Troubleshooting workflow for isolating the C4-aminated product.
Scenario 2: "How can I favor the formation of the 6-amino-4-chloro-2-methylthiopyrimidine?"
This goal requires leveraging thermodynamic control , assuming the C6 isomer is the more stable product.
Plausible Cause
The C6 isomer is thermodynamically more stable, but the reaction is being run under conditions that favor the kinetic C4 product and do not allow for equilibration.
Recommended Actions & Rationale
-
Increase Reaction Temperature: To achieve thermodynamic equilibrium, the reaction needs enough energy for the kinetically favored C4-amination to be reversible. Higher temperatures facilitate this reversal, allowing the reaction mixture to settle into the lowest energy state, which corresponds to the most stable product.
-
Action: Run the reaction at an elevated temperature. Use a high-boiling solvent such as DMF, DMSO, or xylene and heat to 80-140 °C.[9]
-
-
Increase Reaction Time: Equilibration can be slow. It is crucial to allow sufficient time for the initial kinetic product to revert and form the more stable thermodynamic product.
-
Action: Monitor the reaction over an extended period (e.g., 12-24 hours). Take aliquots periodically to check the C4:C6 isomer ratio by LC-MS or ¹H NMR to determine when the equilibrium has been reached.
-
-
Choice of Base and Solvent: A strong base in a polar aprotic solvent can facilitate the reverse reaction. The solvent must be stable at the required high temperatures.
-
Action: Use a base like K₂CO₃ or Cs₂CO₃ in DMF. These conditions are robust and promote equilibration.[9]
-
Data Summary: Effect of Conditions on Regioselectivity
| Parameter | Condition for C4-Selectivity (Kinetic) | Condition for C6-Selectivity (Thermodynamic) | Rationale |
| Temperature | Low (-78°C to 0°C) | High (80°C to 140°C) | Low temp favors the fastest-forming product; high temp allows for equilibration to the most stable product.[6][7] |
| Solvent | THF, Dioxane, DCM | DMF, DMSO, Xylene | Low-boiling solvents for low temps; high-boiling solvents required for thermal stability to reach equilibrium.[8] |
| Reaction Time | Typically shorter (1-4 h) | Typically longer (12-24 h) | Kinetic product forms quickly; thermodynamic equilibrium takes time to establish. |
Optimized Protocol for C6-Selectivity (Thermodynamic Control)
-
Combine 4,6-dichloro-2-methylthiopyrimidine (1.0 eq), the amine nucleophile (1.1 eq), and powdered anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (10 mL per mmol) in a flask equipped with a reflux condenser under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Monitor the reaction by taking small aliquots every 4-6 hours. Analyze the isomer ratio by LC-MS or NMR. Continue heating until the ratio remains constant, indicating equilibrium has been reached.
-
Cool the reaction to room temperature and filter off the inorganic base.
-
Remove the DMF under high vacuum.
-
Purify the residue using standard workup and column chromatography to isolate the C6-aminated product.
References
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health (NIH). [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
4,6-Dichloro-2-(methylthio)pyrimidine. ResearchGate. [Link]
-
Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. PubMed. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
The impact of selective solvents on the evolution of structure and function in solvent annealed organic photovoltaics. RSC Advances. [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health (NIH). [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]
-
Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. [Link]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Solvent and temperature effects on the reduction and amination reactions of electrophiles by lithium dialkylaminoborohydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a comprehensive resource for troubleshooting and optimizing the synthesis of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine. Drawing from established principles of nucleophilic aromatic substitution (SNAr) on pyrimidine scaffolds, this document offers practical solutions to common experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
A1: The reaction proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step addition-elimination process where the amine nucleophile attacks the electron-deficient C4 position of the pyrimidine ring. This attack temporarily disrupts the ring's aromaticity, forming a negatively charged intermediate known as a Meisenheimer-like complex. Aromaticity is then restored in the second step through the elimination of the chloride leaving group.[1] The electron-withdrawing nature of the ring nitrogen atoms makes the pyrimidine ring particularly susceptible to this type of nucleophilic attack.[1][2]
Q2: My reaction shows low or no conversion. What are the likely causes?
A2: Low conversion can be attributed to several factors:
-
Insufficient Activation: The pyrimidine ring may not be electron-deficient enough, especially if it bears electron-donating groups.[1]
-
Weak Nucleophile: The amine, 3-methoxypropylamine, might not be sufficiently nucleophilic under the reaction conditions.
-
Steric Hindrance: Bulky groups near the reaction site on either the pyrimidine or the nucleophile can impede the reaction.[1]
-
Suboptimal Temperature: Many SNAr reactions on chloropyrimidines necessitate heating to achieve a reasonable reaction rate.[1][3]
-
Inappropriate Solvent or Base: The choice of solvent and base is critical and can significantly impact the reaction outcome.
Q3: I'm observing the formation of a di-substituted byproduct where the chlorine at the 4-position and the methylthio group at the 2-position are both displaced. How can I minimize this?
A3: Di-substitution can occur under harsh reaction conditions. To favor mono-substitution at the C4 position:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of 3-methoxypropylamine. A large excess can promote di-substitution.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Monitor Reaction Progress: Closely monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant di-substitution occurs.[4][5]
Q4: My crude product is difficult to purify. What are some common impurities and how can I remove them?
A4: Common impurities include unreacted starting materials, the di-substituted byproduct, and potential side-products from reactions with the solvent or base.
-
Purification Strategy: Column chromatography on silica gel is a standard method for purification.[6][7] A gradient elution system, for example, with hexane and ethyl acetate, can effectively separate the desired product from impurities. Recrystallization can also be an effective final purification step.
II. Troubleshooting Guide
This section provides a systematic approach to resolving specific issues encountered during the synthesis.
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low Yield | Inefficient Mixing in a large-scale reaction | Inefficient mixing can lead to localized "hot spots" or high concentrations of reactants, which can promote side reactions and product degradation.[8] Ensure adequate stirring for the vessel size.[8] |
| Poor quality of starting materials | Impurities in the starting materials can inhibit the reaction or lead to unwanted side reactions, a more pronounced issue at a larger scale.[8] Use high-purity starting materials. | |
| Suboptimal Base | The choice of base is critical. Strong bases can deprotonate the amine, increasing its nucleophilicity, but can also lead to side reactions. Weaker, non-nucleophilic bases are often preferred to scavenge the HCl generated during the reaction.[9] Consider screening bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).[10] | |
| Formation of Side Products | Reaction with Solvent | In alcoholic solvents like ethanol, the corresponding alkoxide can be formed in the presence of a base, leading to the formation of an ether byproduct.[11][12] Consider using a non-nucleophilic solvent like acetonitrile, THF, or DMF. |
| Hydrolysis of the chloro group | The presence of water can lead to the formation of the corresponding 4-hydroxypyrimidine. Ensure the use of anhydrous solvents and reagents. | |
| Incomplete Reaction | Insufficient Reaction Time or Temperature | SNAr reactions can be slow. Monitor the reaction progress over time and consider increasing the reaction temperature in increments if the reaction stalls.[4] |
| Catalyst Inefficiency (if applicable) | While this reaction is not typically catalyzed, some SNAr aminations can be accelerated with palladium catalysts, especially with less reactive amines.[13] |
III. Reaction Condition Refinement
Systematic optimization of reaction parameters is key to achieving high yield and purity.
Solvent Selection
The choice of solvent can significantly influence the reaction rate and selectivity.
| Solvent | Rationale | Considerations |
| Acetonitrile (MeCN) | Aprotic polar solvent, generally good for SNAr reactions.[10] | Good starting point for optimization. |
| Ethanol (EtOH) | Protic solvent that can solvate ions well. | Can lead to the formation of the ethoxy byproduct.[3][11] |
| Tetrahydrofuran (THF) | Aprotic, less polar than MeCN. | May require higher temperatures. |
| N,N-Dimethylformamide (DMF) | High-boiling polar aprotic solvent. | Can accelerate slow reactions but may be difficult to remove and can decompose at high temperatures. |
A study on a similar system, the acid-catalyzed amination of 4-chloropyrrolopyrimidine, found that water can be an effective solvent, leading to higher reaction rates in some cases.[14]
Base Selection
The base plays a crucial role in neutralizing the HCl generated during the reaction.
| Base | Type | Rationale |
| Triethylamine (TEA) | Tertiary Amine | Common, non-nucleophilic base.[3] |
| DIPEA | Tertiary Amine | Bulkier than TEA, less likely to participate in side reactions. |
| K₂CO₃ | Inorganic Base | Heterogeneous base, can be easily filtered off.[10] |
| CaCO₃ | Inorganic Base | Can act as a buffer in acid-catalyzed aminations, reducing byproducts.[9] |
Strong bases like NaOH or Cs₂CO₃ may inhibit the reaction in some cases.[9]
IV. Experimental Protocols
General Procedure for the Synthesis of this compound
Materials:
-
4,6-dichloro-2-(methylthio)pyrimidine
-
3-methoxypropylamine
-
Anhydrous solvent (e.g., acetonitrile)
-
Base (e.g., DIPEA)
-
TLC plates (silica gel 60 F254)
Procedure:
-
To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq.) in an anhydrous solvent, add 3-methoxypropylamine (1.1-1.2 eq.).
-
Add the base (e.g., DIPEA, 2.0 eq.) to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[16]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform a standard aqueous work-up to remove any salts.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a TLC plate.[16]
-
Spot the Plate:
-
Lane 1 (Starting Material): Spot a dilute solution of 4,6-dichloro-2-(methylthio)pyrimidine.
-
Lane 2 (Co-spot): Spot the starting material and then the reaction mixture on the same point.
-
Lane 3 (Reaction Mixture): Spot an aliquot of the reaction mixture.[5]
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).[16]
-
Visualize the Plate: After the solvent front has moved up the plate, remove it, and visualize the spots under a UV lamp.[16] The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[16]
V. Data Presentation
The following table summarizes hypothetical optimization data to illustrate the effect of different reaction conditions.
| Entry | Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | Notes |
| 1 | MeCN | TEA | 60 | 12 | 75 | Moderate conversion. |
| 2 | MeCN | DIPEA | 80 | 8 | 95 | Higher temperature and bulkier base improved conversion. |
| 3 | EtOH | K₂CO₃ | 80 | 8 | 80 | Formation of ethoxy byproduct observed. |
| 4 | THF | DIPEA | 80 | 12 | 85 | Slower reaction compared to MeCN. |
VI. References
-
BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from
-
ACS Publications. (n.d.). Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. The Journal of Organic Chemistry. Retrieved from
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BenchChem. (n.d.). Methods for monitoring the progress of pyrimidine reactions. Retrieved from
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BenchChem. (n.d.). Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC). Retrieved from
-
Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service. Retrieved from
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BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds. Retrieved from
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MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from
-
MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from
-
Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from
-
ACS Publications. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine. Retrieved from
-
Acta Pharmaceutica. (n.d.). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from
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ResearchGate. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from
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Validation & Comparative
A Comparative Analysis of Pyrimidine-Based Anticancer Agents: Benchmarking 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine
The pyrimidine scaffold is a cornerstone in the architecture of anticancer therapeutics. Its inherent resemblance to the building blocks of DNA and RNA makes it a privileged structure for designing agents that can disrupt the machinery of rampant cancer cell proliferation. This guide provides a comparative overview of a novel investigational pyrimidine derivative, 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine, alongside established, clinically vital pyrimidine anticancer agents. We will delve into their mechanisms of action, present available or representative experimental data, and provide standardized protocols for their comparative evaluation.
The Enduring Significance of Pyrimidines in Oncology
The pyrimidine ring system is fundamental to life, forming the basis of uracil, thymine, and cytosine – nucleobases essential for the synthesis of nucleic acids. This biological ubiquity is what medicinal chemists leverage to create effective anticancer drugs. By introducing specific chemical modifications to the pyrimidine core, it is possible to design molecules that either block the synthesis of new DNA and RNA precursors or are erroneously incorporated into these macromolecules, leading to catastrophic cellular damage and apoptosis. This fundamental approach has given rise to some of the most widely used chemotherapeutic agents in modern medicine.
Profiling Pyrimidine Anticancer Agents
This compound: A New Generation Kinase Inhibitor?
While extensive public data on this compound is not yet available, its structural features—a substituted pyrimidine core—suggest its potential as a targeted anticancer agent, likely a kinase inhibitor. The 2-methylthio and 4-chloro substitutions provide reactive sites for further chemical modification and are common features in compounds designed to fit into the ATP-binding pockets of various protein kinases. Aberrant kinase activity is a hallmark of many cancers, driving uncontrolled cell growth and survival. It is hypothesized that this compound could exert its anticancer effects by inhibiting a specific kinase or a family of kinases crucial for tumor progression.
Hypothesized Mechanism of Action:
The aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibition. It is plausible that this compound acts as an ATP-competitive inhibitor of a protein kinase, thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival.
Caption: Hypothesized mechanism of this compound as a kinase inhibitor.
5-Fluorouracil (5-FU): The Archetypal Antimetabolite
5-Fluorouracil is a foundational chemotherapy drug used in the treatment of a wide range of solid tumors, including colorectal, breast, and head and neck cancers.[1] It functions as a pyrimidine analog that, once metabolized, primarily targets thymidylate synthase (TS).
Mechanism of Action:
5-FU is converted intracellularly to several active metabolites, most notably fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, leading to the inhibition of the enzyme.[1] This blockade prevents the synthesis of thymidine, a crucial component of DNA, resulting in "thymineless death" of rapidly dividing cancer cells.[2] Additionally, other metabolites of 5-FU can be incorporated into both DNA and RNA, further contributing to its cytotoxicity.[3]
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Capecitabine: An Orally Bioavailable Prodrug of 5-FU
Capecitabine is an orally administered chemotherapeutic agent that is converted to 5-FU in the body.[4][5] It is indicated for the treatment of metastatic breast and colorectal cancers.[4]
Mechanism of Action:
Capecitabine undergoes a three-step enzymatic conversion to 5-FU. The final step is catalyzed by the enzyme thymidine phosphorylase, which is often found in higher concentrations in tumor tissue compared to normal tissue.[6] This tumor-selective activation is designed to increase the concentration of 5-FU at the tumor site, thereby enhancing its anticancer activity while potentially reducing systemic side effects.[7] Once converted to 5-FU, it follows the same mechanism of action by inhibiting thymidylate synthase.[4]
Gemcitabine: A Deoxycytidine Analog
Gemcitabine is a nucleoside analog that is widely used in the treatment of various cancers, including pancreatic, non-small cell lung, bladder, and breast cancers.[8][9]
Mechanism of Action:
Gemcitabine is transported into cells and then phosphorylated to its active diphosphate and triphosphate forms. The triphosphate form is incorporated into DNA, where it causes chain termination, halting DNA replication.[10] This process, known as "masked chain termination," is a potent inducer of apoptosis.[8] The diphosphate form of gemcitabine also inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis, thus depleting the cell of the necessary building blocks for DNA replication and repair.[10][11]
Caption: Mechanism of action of Gemcitabine.
Pemetrexed: A Multi-Targeted Antifolate
Pemetrexed is a chemotherapy drug used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.[12][13] It is structurally similar to folic acid and acts as an antifolate.
Mechanism of Action:
Pemetrexed works by inhibiting multiple enzymes involved in purine and pyrimidine synthesis.[12] Its primary targets are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[12][14] By blocking these key enzymes, pemetrexed disrupts the formation of the nucleotide precursors required for DNA and RNA synthesis, thereby inhibiting the growth and proliferation of cancer cells.[12]
Comparative Data
Table 1: Mechanistic and Clinical Comparison of Pyrimidine Anticancer Agents
| Agent | Target(s) | Mechanism of Action | Common Cancer Indications |
| This compound | Hypothesized: Protein Kinase(s) | Hypothesized: Inhibition of ATP binding, blocking downstream signaling | Investigational |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase (TS) | Inhibition of thymidine synthesis, leading to "thymineless death" | Colorectal, Breast, Head & Neck, Gastric[2][15] |
| Capecitabine | Thymidylate Synthase (TS) (as 5-FU) | Prodrug converted to 5-FU, inhibiting thymidine synthesis | Metastatic Breast, Colorectal[4][6] |
| Gemcitabine | DNA Polymerase, Ribonucleotide Reductase | Incorporation into DNA causing chain termination; depletion of deoxynucleotides | Pancreatic, Non-small cell lung, Bladder, Breast[8][9] |
| Pemetrexed | TS, DHFR, GARFT | Multi-targeted inhibition of purine and pyrimidine synthesis | Malignant Pleural Mesothelioma, Non-small cell lung[12][13] |
Table 2: Representative IC50 Values of Pyrimidine Anticancer Agents in Various Cancer Cell Lines
| Agent | Cell Line | Cancer Type | IC50 Value (µM) |
| 5-Fluorouracil | HCT-116 | Colon Cancer | ~3.8[16] |
| HNO-97 | Tongue Squamous Cell Carcinoma | 2[17] | |
| Esophageal Squamous Carcinoma Cell Lines | Esophageal Cancer | 1.00 to 39.81[18] | |
| Capecitabine | HCT-116 | Colon Cancer | 24.7[19] |
| 4T1 | Breast Cancer | 1700[20] | |
| MCF7 (resistant) | Breast Cancer | 62.65[21] | |
| Gemcitabine | PANC-1 | Pancreatic Cancer | 0.048[22] |
| MIA PaCa-2 | Pancreatic Cancer | Varies by study | |
| Pemetrexed | A549 | Lung Adenocarcinoma | Varies by study[23] |
| Gastric Cancer Cell Lines | Gastric Cancer | 0.017 to 0.310[24] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., cell density, exposure time). The values presented here are for comparative purposes.
Experimental Protocols for Comparative Efficacy Assessment
To objectively compare the anticancer potential of a novel agent like this compound against established drugs, a series of standardized in vitro assays are essential.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: Prepare serial dilutions of this compound and the comparator drugs (5-FU, Gemcitabine, etc.) in cell culture medium. Remove the old medium from the wells and add 100 µL of the drug solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).[25]
Rationale: The MTT assay provides a quantitative measure of a drug's cytotoxic or cytostatic effects, allowing for a direct comparison of potency (IC50 values) between different compounds.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the respective compounds at their IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Rationale: This assay elucidates the primary mode of cell death induced by the compounds. A significant increase in the Annexin V-positive population indicates that the drug's anticancer activity is mediated through the induction of apoptosis.
Western Blot Analysis for Mechanistic Insights
Principle: Western blotting is used to detect specific proteins in a cell lysate. This technique can be used to investigate the effect of a drug on the expression or activation (e.g., phosphorylation) of key proteins in a signaling pathway.
Protocol:
-
Protein Extraction: Treat cells with the compounds of interest, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein (e.g., cleaved PARP, cleaved Caspase-3 for apoptosis; phospho-Akt, phospho-ERK for kinase inhibition). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between different treatment groups.
Rationale: For a hypothesized kinase inhibitor like this compound, Western blotting can confirm the inhibition of the target kinase by assessing the phosphorylation status of its downstream substrates. For all compounds, it can confirm the induction of apoptosis by detecting the cleavage of PARP and caspases.
Conclusion
The pyrimidine scaffold remains a highly productive platform for the development of novel anticancer agents. While established drugs like 5-Fluorouracil, Capecitabine, Gemcitabine, and Pemetrexed have well-defined mechanisms of action centered on the disruption of nucleic acid synthesis, newer derivatives such as this compound may offer more targeted approaches, such as kinase inhibition. The direct comparison of such novel compounds with established standards through rigorous, well-defined experimental protocols is crucial for identifying the next generation of more effective and potentially less toxic cancer therapies.
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A Comparative Guide to the Cytotoxicity of Substituted Pyrimidines: Spotlight on 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine
In the landscape of modern drug discovery, particularly in oncology, the pyrimidine scaffold stands out as a privileged structure. Its derivatives are integral to a multitude of therapeutic agents, lauded for their diverse biological activities.[1][2] This guide offers a comparative analysis of the cytotoxic profiles of a specific pyrimidine derivative, 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine, and its structural analogs. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to inform the design and evaluation of novel pyrimidine-based therapeutics.
The selection of substituents on the pyrimidine core profoundly influences the molecule's physicochemical properties, thereby dictating its interaction with biological targets and, consequently, its cytotoxic potential.[1] Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent and selective anticancer agents.[3]
Comparative Cytotoxicity Analysis
While direct, publicly available cytotoxicity data for this compound is limited, we can infer its potential activity by examining structurally related compounds. The core structure, a 2,4,6-substituted pyrimidine, is a common motif in compounds exhibiting significant anti-proliferative effects against various cancer cell lines.[1] The primary mechanisms of action often involve the inhibition of protein kinases crucial for cancer cell survival and proliferation or through direct interaction with DNA.[1]
To provide a tangible comparison, we will consider the following structurally analogous pyrimidine derivatives for which cytotoxicity data is available:
-
Compound A: 4-Chloro-6-methoxy-2-(methylthio)pyrimidine: A foundational building block for more complex derivatives.[4][5] Its own cytotoxic profile is a key baseline.
-
Compound B: 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: A close analog where the methoxy group is replaced by an ethoxy group, allowing for an assessment of the impact of a slightly larger alkyl chain.[4][6][7]
-
Compound C: Various 2,4,6-Trisubstituted Pyrimidines: A broader class of compounds with varied aryl and heteroaryl groups, providing a wider context for the potency of pyrimidine derivatives.[1]
-
Compound D: Indazole-Pyrimidine Hybrids: These hybrids often exhibit potent anticancer activity and serve as a benchmark for high-potency derivatives.[8]
| Compound | Target Cell Line(s) | Reported IC50 Values (µM) | Reference(s) |
| This compound | Data Not Available | - | - |
| Compound A (4-Chloro-6-methoxy-2-(methylthio)pyrimidine) | Various | - | [4] |
| Compound B (4-Chloro-6-ethoxy-2-(methylthio)pyrimidine) | Various | - | [4] |
| Compound C (Trisubstituted Pyrimidines) | Various Cancer Cells | ~2-10 µg/mL | [1] |
| Compound D (Indazole-Pyrimidine Hybrids) | MCF-7, A549, Caco2 | 1.629 - 8.029 | [8] |
Note: The absence of specific IC50 values for Compounds A and B in the provided search results highlights a gap in publicly available data. The table is structured to accommodate this information when it becomes available.
The data for Indazole-Pyrimidine Hybrids (Compound D) against the MCF-7 breast cancer cell line, with IC50 values as low as 1.629 µM, underscores the potential for highly potent anticancer agents derived from the pyrimidine scaffold.[8] The activity of the broader class of trisubstituted pyrimidines, while more modest, still demonstrates the general cytotoxic potential of this chemical class.[1]
Mechanistic Insights and Structure-Activity Relationships
The cytotoxic activity of substituted pyrimidines is intrinsically linked to the nature of the substituents at the 2, 4, and 6 positions. These substitutions influence the molecule's ability to interact with target enzymes, such as kinases, or to intercalate with DNA.
Key Structural Considerations:
-
The Chloro Group at C4: The chlorine atom at the 4-position is a key reactive site, often targeted for nucleophilic substitution to introduce a variety of functional groups that can modulate biological activity.[4]
-
The Amino Linker at C6: In our target compound, the 3-methoxypropylamino group at the 6-position is likely to play a significant role in target engagement. The flexibility and hydrogen bonding potential of this side chain can facilitate interactions within the active site of a target protein.
-
The Methylthio Group at C2: The methylthio group at the 2-position can also be modified, for instance, through oxidation to a sulfone, which can enhance the electrophilicity of the pyrimidine ring for further substitutions.[4]
The following diagram illustrates the key structural features of this compound and their potential roles in its cytotoxic activity.
Caption: Key structural features of the target compound.
Experimental Protocols for Cytotoxicity Assessment
To empirically determine and compare the cytotoxicity of this compound and its analogs, standardized in vitro assays are essential. The following protocols are widely accepted for evaluating the cytotoxic potential of novel chemical entities.[9]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a robust method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[9]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.[11]
-
Solubilization: Carefully remove the medium and add a solubilization agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9]
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[9]
Principle: An increase in LDH activity in the supernatant is indicative of a loss of cell membrane integrity and, therefore, cell death.
Workflow:
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A Head-to-Head Comparison of 4-Substituted Pyrimidine Derivatives in Antiviral Assays: A Guide for Researchers
The relentless challenge of emerging and evolving viral threats necessitates a robust and diverse antiviral drug discovery pipeline. Among the privileged scaffolds in medicinal chemistry, pyrimidine derivatives have consistently demonstrated significant potential as antiviral agents.[1][2] Their structural versatility allows for fine-tuning of activity against a wide array of viral targets. This guide provides a head-to-head comparison of 4-substituted pyrimidine derivatives, offering experimental data and insights into their mechanisms of action to inform future drug development efforts.
Introduction: The Versatility of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental component of nucleobases, playing a crucial role in the synthesis of DNA and RNA.[1] This inherent biological relevance makes pyrimidine analogs ideal candidates for interfering with viral replication processes. By modifying the pyrimidine core, particularly at the 4th position, chemists can design molecules that either directly inhibit viral enzymes or target host-cell pathways essential for viral propagation.
This guide will explore two primary antiviral strategies employed by 4-substituted pyrimidine derivatives: direct-acting inhibition of viral enzymes, exemplified by activity against Human Immunodeficiency Virus (HIV), and host-targeting inhibition of pyrimidine biosynthesis, a broad-spectrum approach with activity against viruses like Human Coronavirus (HCoV).
Mechanism-Based Comparison of 4-Substituted Pyrimidine Derivatives
A key differentiator in the antiviral activity of 4-substituted pyrimidines is their molecular target. Understanding this distinction is crucial for selecting and developing compounds with the desired spectrum of activity and resistance profile.
Direct-Acting Antivirals: Targeting the Viral Machinery
A prominent class of direct-acting antiviral pyrimidines are the Diarylpyrimidines (DAPYs), which are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[3][4] These molecules bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.
The following table summarizes the in vitro antiviral activity of several 4-substituted diarylpyrimidine derivatives against wild-type HIV-1. The 50% effective concentration (EC50) represents the concentration of the compound required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/EC50) indicates a more favorable therapeutic window.
| Compound ID | 4-Position Substituent Linker | A-Arm Substituent | B-Arm | EC50 (nM) | CC50 (nM) | SI | Reference |
| 13 | CO | o,o-difluoro-p-methoxy | 4-cyanophenylamino | 4 | >17,000 | >4250 | [4] |
| 35 | O | o,o-difluoro-p-methoxy | 4-cyanophenylamino | 2 | >17,000 | >8500 | [4] |
| 37 | NH | o,o-difluoro-p-methoxy | 4-cyanophenylamino | 3 | >17,000 | >5667 | [4] |
| 20a | Thioether | Dihydrothiopyrano | 4-cyanophenylamino | 4.44 | 284,000 | 63,992 | [5] |
Table 1: Antiviral activity of selected 4-substituted diarylpyrimidine derivatives against wild-type HIV-1 in MT-4 cells.
The data clearly indicates that minor modifications to the linker at the 4-position of the pyrimidine ring can significantly impact antiviral potency, with ether (O), amine (NH), and carbonyl (CO) linkers all yielding compounds with low nanomolar efficacy against HIV-1.[4] Compound 20a , a dihydrothiopyrano[4,3-d]pyrimidine derivative, demonstrates exceptional potency and a very high selectivity index, highlighting the potential of this particular scaffold.[5]
Host-Targeting Antivirals: A Broad-Spectrum Approach
Instead of targeting a specific viral protein, which can be prone to resistance mutations, an alternative strategy is to inhibit a host-cell pathway that the virus hijacks for its own replication. The de novo pyrimidine biosynthesis pathway is a prime target for such a broad-spectrum antiviral approach.[6][7][8] Viruses, being obligate intracellular parasites, are heavily reliant on the host cell's nucleotide pools for genome replication.[9]
Inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, have demonstrated activity against a wide range of RNA and DNA viruses.[7][10] By depleting the intracellular pool of pyrimidines, these compounds effectively starve the virus of the necessary building blocks for replication.[7]
A recent study explored a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines for their antiviral activity. Several of these compounds exhibited potent and selective inhibition of Human Coronavirus 229E (HCoV-229E), a common cause of the cold and a surrogate model for more pathogenic coronaviruses.[11]
| Compound ID | 4-Position Substituent | 7-Position Substituent | EC50 (µM) | CC50 (µM) | SI | Reference |
| 7a | N-(5,6,7,8-tetrahydronaphthalen-1-yl) | 2-(Dimethylamino)ethylamino | 1.8 ± 0.4 | >100 | >56 | [11] |
| 7b | N-(5,6,7,8-tetrahydronaphthalen-1-yl) | 2-(Diethylamino)ethylamino | 1.9 ± 0.5 | >100 | >53 | [11] |
| 7f | N-(2,3-dihydro-1H-inden-4-yl) | 2-(Diethylamino)ethylamino | 0.9 ± 0.2 | >100 | >111 | [11] |
| Remdesivir | (Reference Drug) | - | 0.04 ± 0.01 | >10 | >250 | [11] |
Table 2: Antiviral activity of selected 4,7-disubstituted pyrimido[4,5-d]pyrimidines against HCoV-229E in HEL cell cultures.[11]
The results highlight that compounds with an amino-indane (7f) or tetrahydronaphthalene (7a, 7b) moiety at the 4-position demonstrate significant activity against HCoV-229E.[11] Compound 7f emerged as a particularly strong candidate for further investigation due to its sub-micromolar efficacy and high selectivity index.[11]
Experimental Protocols: A Guide to Antiviral Assays
To ensure the reproducibility and validity of antiviral testing, standardized and well-documented protocols are essential. Below is a detailed methodology for a plaque reduction assay, a common method for quantifying the infectivity of lytic viruses.
Detailed Protocol: Plaque Reduction Neutralization Test (PRNT) for Coronaviruses
This protocol is adapted from established methods for SARS-CoV-2 and can be optimized for other coronaviruses like HCoV-229E.[12][13][14]
Objective: To determine the concentration of a 4-substituted pyrimidine derivative that reduces the number of viral plaques by 50% (PRNT50).
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS)
-
Virus stock (e.g., HCoV-229E)
-
Test compounds (4-substituted pyrimidine derivatives)
-
96-well and 6-well tissue culture plates
-
Overlay medium (e.g., DMEM with 1.2% Avicel or 0.375% low-melting point agarose)
-
Crystal violet staining solution (0.2% crystal violet in 20% methanol)
-
4% formaldehyde in PBS
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10^6 cells/well).[15] Incubate overnight at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMEM with 2% FBS.
-
Virus-Compound Incubation: In a separate 96-well plate, mix equal volumes of each compound dilution with a standardized amount of virus (e.g., 100 Plaque Forming Units - PFU).[13] Incubate the virus-compound mixture for 1 hour at 37°C to allow the compound to neutralize the virus.
-
Cell Infection: Aspirate the growth medium from the confluent cell monolayers in the 6-well plates. Inoculate the cells with the virus-compound mixtures. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption to the cells.
-
Overlay Application: Gently aspirate the inoculum and add 2 mL of overlay medium to each well. The overlay restricts the spread of the virus, ensuring that new infections are limited to neighboring cells, thus forming distinct plaques.[12]
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until visible plaques are formed in the virus control wells.
-
Fixation and Staining:
-
Fix the cells by adding 4% formaldehyde and incubating for at least 1 hour.[15]
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Plaque Counting and Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control.
-
The PRNT50 value is determined as the reciprocal of the highest dilution of the compound that results in a 50% reduction in the number of plaques.[13]
-
Visualizing the Science: Diagrams and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Workflow: Plaque Reduction Assay
Inhibition of the host DHODH enzyme by 4-substituted pyrimidines depletes pyrimidine pools, thereby inhibiting viral replication.
Conclusion and Future Perspectives
4-Substituted pyrimidine derivatives represent a versatile and promising class of antiviral agents. Their ability to be tailored to either directly target viral enzymes or to inhibit essential host-cell pathways provides a dual-pronged approach to antiviral drug discovery. The diarylpyrimidines have proven to be highly effective against HIV-1, while other pyrimidine-based scaffolds show significant promise as broad-spectrum antivirals through the inhibition of host pyrimidine biosynthesis.
Future research should focus on optimizing the pharmacokinetic and safety profiles of these compounds. Furthermore, exploring combination therapies, for instance, a direct-acting and a host-targeting antiviral, could provide a synergistic effect and a higher barrier to the development of drug resistance. The continued exploration of the vast chemical space around the 4-substituted pyrimidine core is a compelling strategy in our ongoing battle against viral diseases.
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Gupta, P. K., et al. (1989). Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 32(2), 402-408. [Link]
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Becan, L., & Wójcicka, A. (2016). SYNTHESIS, ANTI-HEPATITIS B AND C VIRUS ACTIVITY AND ANTITUMOR SCREENING OF NOVEL THIAZOLO[4,5-D]-PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 73(1), 107-114. [Link]
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Li, C., et al. (2017). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Journal of Virology, 91(12), e00171-17. [Link]
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Al-Ostoot, F. H., et al. (2022). Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-229E. Helvetica Chimica Acta, 105(9), e202200099. [Link]
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A-Scientist's-Guide-to-Profiling-the-Cross-Reactivity-of-4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine
For drug development professionals, understanding a compound's selectivity is as crucial as understanding its potency. A lack of selectivity can lead to off-target effects, complicating experimental interpretation and potentially causing adverse effects in clinical applications.[1] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel pyrimidine-based compound, 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine .
The pyrimidine scaffold is a well-established core in kinase inhibitors, a class of drugs that often faces selectivity challenges due to the highly conserved ATP-binding site across the human kinome.[2][3] Therefore, a rigorous and multi-faceted approach is essential to build a reliable selectivity profile. This guide will detail a logical, tiered workflow, from initial computational predictions to definitive cellular target engagement, providing both the "how" and the "why" behind each experimental choice.
Section 1: The Strategic Importance of Selectivity Profiling
The goal of selectivity profiling is to understand the full spectrum of a compound's biological interactions. While a compound may be designed for a specific target, its interaction with unintended proteins can lead to unexpected toxicities or even beneficial polypharmacology, where engaging multiple targets is therapeutically advantageous.[4] For instance, the efficacy of the approved drug Imatinib was initially attributed to its inhibition of Bcr-Abl, but its later-discovered inhibition of c-Kit proved crucial for treating gastrointestinal stromal tumors.[4]
Our subject molecule, a chloropyrimidine derivative, belongs to a class of compounds known to act as kinase inhibitors.[5][6] The chloro- group, in particular, can sometimes participate in covalent interactions with cysteine residues in the ATP binding pocket, a mechanism that requires careful characterization to understand potential off-target liabilities.[6]
A systematic profiling strategy mitigates risks and uncovers opportunities by building a comprehensive picture of the compound's behavior.
Section 2: The Tiered Approach to Cross-Reactivity Profiling
A robust profiling campaign integrates computational, biochemical, and cellular methods. Each tier provides a different layer of information, from broad, predictive screening to high-confidence, context-specific validation.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: In-Silico Off-Target Prediction
Causality: Before committing to expensive and time-consuming wet-lab experiments, computational methods offer a rapid and cost-effective way to generate hypotheses about potential off-targets.[2][7] These tools compare the structure of our compound against databases of known ligands and protein structures to predict potential interactions.[7]
Methodology:
-
Ligand-Based Similarity Searching: Utilize platforms like SwissTargetPrediction or ChEMBL. These tools identify proteins known to bind molecules structurally similar to our compound. The underlying principle is that structurally similar molecules often have similar biological activities.
-
Structure-Based Docking: If a high-quality crystal structure of the primary target exists, molecular docking can be performed against a panel of other kinase structures from the Protein Data Bank (PDB). This approach simulates the binding of the compound into the ATP pocket of various kinases, providing a predicted binding affinity or score.[7]
Self-Validation: The key to trustworthy in-silico work is consensus. Predictions that appear across multiple, algorithmically different platforms are more likely to be biologically relevant. These predictions do not confirm cross-reactivity but provide a crucial, data-driven list of kinases to prioritize for in-vitro screening.
Tier 2: In-Vitro Biochemical Screening
Causality: This is the gold standard for quantifying a compound's interaction with a large and diverse set of purified proteins.[8] By directly measuring binding affinity or enzymatic inhibition against a panel of kinases, we can obtain precise, quantitative data on selectivity.[4]
Recommended Approach: Large-Panel Kinase Screening Services like Eurofins Discovery's KinaseProfiler™ or Reaction Biology's HotSpot™ offer screening against hundreds of kinases.[8][9] The most informative format is a competition binding assay.[10]
Caption: Principle of a competition binding assay for kinase profiling.
Experimental Protocol: Competition Binding Assay
-
Assay Principle: This assay measures the ability of a test compound to displace a known, high-affinity ligand (probe) from the kinase's ATP-binding site.[10] The displacement is quantified, allowing for the determination of binding constants like the dissociation constant (Kd).[4]
-
Setup: A panel of purified kinases is immobilized on a solid support.
-
Execution:
-
The test compound is added at a fixed concentration (e.g., 1 µM or 10 µM) to the kinases.
-
After an incubation period, the probe ligand is added.
-
The amount of probe bound to each kinase is measured. A low signal indicates that the test compound has successfully outcompeted the probe for the binding site.
-
-
Data Analysis: Results are typically expressed as "Percent of Control" or "Percent Inhibition." A low percentage of control signifies strong binding. Hits are often defined as kinases showing >80% inhibition at the screening concentration.
Data Presentation: Interpreting the Results The output is a quantitative measure of affinity (e.g., Kd) or inhibition for each kinase in the panel. This data can be used to calculate a Selectivity Score (S-Score) , which provides a single metric for comparing the overall selectivity of different compounds.[4]
-
S-Score(1µM) = (Number of kinases with Kd < 1µM) / (Total number of kinases tested) A lower S-score indicates higher selectivity.[4]
Table 1: Hypothetical Kinase Selectivity Data for this compound
| Kinase Target | Family | Dissociation Constant (Kd, nM) | Interpretation |
| Aurora A | Ser/Thr | 15 | Primary Target |
| Aurora B | Ser/Thr | 85 | High Affinity Off-Target |
| VEGFR2 (KDR) | Tyr | 250 | Moderate Affinity Off-Target |
| ABL1 | Tyr | 1,200 | Low Affinity Off-Target |
| SRC | Tyr | >10,000 | No Significant Binding |
| CDK2 | Ser/Thr | >10,000 | No Significant Binding |
This is example data and does not represent actual experimental results.
Tier 3: In-Cellulo Target Engagement
Causality: While in-vitro assays are precise, they do not account for the complexities of a cellular environment, such as cell permeability, intracellular ATP concentrations (which are much higher than in many biochemical assays), and compound metabolism.[4][11] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target—and potential off-targets—inside intact cells.[12][13] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[13]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
This format is ideal for confirming target engagement and assessing the potency of a compound in cells.[14]
-
Cell Preparation: Culture an appropriate cell line (e.g., a cancer cell line known to express the target kinases) to ~80% confluency.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 1-2 hours) at 37°C.[15]
-
Heating: Harvest the cells and heat the intact cells or cell lysates to a single, optimized temperature for 3 minutes.[15] This temperature should be chosen from a preliminary melt-curve experiment and should be on the steep part of the curve for the target protein, where stabilization will be most apparent.
-
Lysis and Separation: Lyse the cells (if not already lysed) and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[16]
-
Quantification: Carefully collect the supernatant, which contains the soluble, stabilized protein fraction. Quantify the amount of the target protein (e.g., Aurora A) and a suspected off-target (e.g., Aurora B) in the soluble fraction using a specific antibody via Western Blot or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble protein against the compound concentration. A dose-dependent increase in soluble protein indicates target stabilization and engagement. The resulting curve can be fitted to determine an EC50 value, representing the compound concentration required for half-maximal stabilization.
Section 3: Synthesizing the Data for a Complete Profile
By integrating the results from all three tiers, a comprehensive and reliable cross-reactivity profile emerges.
-
In-silico predictions provide a broad, initial landscape of potential interactions.
-
In-vitro screening delivers quantitative affinity data, confirming or refuting the computational hypotheses and ranking off-targets by potency.
-
Cellular CETSA validates that the compound reaches and engages these targets in a physiological context, providing the ultimate confirmation of its cellular selectivity profile.
This rigorous, multi-tiered approach ensures that the cross-reactivity profile of this compound is not just a list of numbers, but a scientifically-grounded understanding of its biological behavior, empowering informed decisions in the drug development process.
References
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Patel, R. B., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. Available at: [Link]
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Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. Available at: [Link]
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Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Zhang, C., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]
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Lin, H., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]
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ResearchGate. In silico tools for off-target prediction. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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Brylinski, M. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Molecular Pharmaceutics. Available at: [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
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BMG LABTECH. (2020). Kinase assays. Available at: [Link]
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Brylinski, M. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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National Institutes of Health (NIH). (2022). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. Available at: [Link]
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Taylor & Francis Online. (2017). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Available at: [Link]
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UCSC Genome Browser. In-Silico PCR. Available at: [Link]
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Reaction Biology. KINASE PROFILING & SCREENING. Available at: [Link]
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ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors. Available at: [Link]
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Frontiers Media. (2022). Hypersensitivity reactions to small molecule drugs. Available at: [Link]
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Royal Society of Chemistry. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Available at: [Link]
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Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. Available at: [Link]
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Oxford Academic. (2024). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research. Available at: [Link]
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Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]
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Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]
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Synthego. (2025). CRISPR Off-Target Editing: Prediction, Analysis, and More. Available at: [Link]
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ResearchGate. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. Available at: [Link]
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National Institutes of Health (NIH). (2021). Reactive chemistry for covalent probe and therapeutic development. Available at: [Link]
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ResearchGate. Competition binding assay for measuring the interaction between. Available at: [Link]
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Available at: [Link]
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PubMed Central. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]
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A Comparative Benchmarking Guide to 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine: A Novel Kinase Inhibitor Candidate
Abstract: This guide provides an in-depth comparative analysis of the novel compound 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine. Based on its structural features, which prominently include a substituted pyrimidine core, the compound was hypothesized to function as an ATP-competitive kinase inhibitor. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to form key hydrogen bonds within the hinge region of kinase ATP-binding sites.[1][2] To validate this hypothesis and characterize its potential, a series of head-to-head benchmarking experiments were conducted against well-known kinase inhibitors: Gefitinib , a selective EGFR tyrosine kinase inhibitor, and Staurosporine , a potent, broad-spectrum kinase inhibitor. This document details the experimental protocols, presents the comparative data, and discusses the potential of this novel compound as a basis for future drug development programs.
Introduction: The Rationale for Benchmarking
The search for novel, potent, and selective kinase inhibitors is a cornerstone of modern oncology and immunology research. Kinases regulate a vast array of cellular processes, and their dysregulation is a common driver of many diseases. The 2,4-disubstituted pyrimidine core is a recurring motif in numerous FDA-approved kinase inhibitors, prized for its role as a bioisostere of the adenine ring of ATP.[3] This allows it to effectively anchor in the enzyme's active site.
The subject of this guide, this compound (hereafter referred to as CMPT-1 ), was synthesized based on this principle. Its design features a pyrimidine core, a methylthio group at the C2 position, and a substituted amino group at the C4 position—a common strategy for achieving target specificity and modulating physicochemical properties.[4]
This guide serves as an objective evaluation of CMPT-1's performance. The primary objectives are:
-
To determine the in vitro enzymatic potency (IC50) of CMPT-1 against a representative tyrosine kinase.
-
To assess its efficacy in a relevant cell-based model (GI50).
-
To profile its kinase selectivity against a panel of related enzymes.
-
To elucidate its mechanism of action as an ATP-competitive inhibitor.
To provide a clear performance benchmark, all experiments were run in parallel with Gefitinib, a clinically relevant comparator, and Staurosporine, a widely used tool compound for establishing assay validity.
Compound Profiles
Test Compound: CMPT-1
-
IUPAC Name: this compound
-
Abbreviation: CMPT-1
-
Structure:
-
Hypothesized Mechanism: ATP-competitive kinase inhibition.
Comparator 1: Gefitinib
-
Mechanism of Action: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
-
Clinical Relevance: Used in the treatment of non-small cell lung cancer with activating EGFR mutations.
Comparator 2: Staurosporine
-
Mechanism of Action: A potent, non-selective, ATP-competitive kinase inhibitor that inhibits a wide range of kinases.
-
Experimental Role: Serves as a positive control for kinase inhibition assays, confirming assay integrity.
Benchmarking Methodologies & Comparative Results
This section details the core experimental workflows and presents the resulting data. The causality behind key experimental choices is explained to ensure scientific rigor and reproducibility.
Experiment 1: In Vitro Kinase Inhibition Assay (Potency)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified EGFR tyrosine kinase.
Rationale: This is the primary screen to confirm direct enzymatic inhibition and quantify potency. The ADP-Glo™ Kinase Assay (Promega) was selected as it provides a highly sensitive, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced.
Caption: Workflow for the in vitro EGFR kinase inhibition assay.
-
Compound Preparation: Create an 11-point, 3-fold serial dilution series for CMPT-1, Gefitinib, and Staurosporine in 100% DMSO, starting from a 1 mM stock.
-
Reaction Setup: In a 384-well plate, add 5 µL of kinase reaction buffer, 2.5 µL of EGFR enzyme + substrate mix, and 2.5 µL of the compound dilution (or DMSO for vehicle control).
-
Initiate Reaction: Add 2.5 µL of 50 µM ATP solution to all wells to start the reaction. The final volume is 12.5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 12.5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 25 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. Data is normalized to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. IC50 curves are generated using a four-parameter logistic fit.
| Compound | IC50 (nM) |
| CMPT-1 | 78.5 |
| Gefitinib | 25.2 |
| Staurosporine | 6.8 |
Analysis: CMPT-1 demonstrates potent, sub-micromolar inhibition of the EGFR enzyme. While it is approximately 3-fold less potent than the clinically optimized drug Gefitinib, its nanomolar activity confirms it is a valid inhibitor and a strong starting point for further optimization.
Experiment 2: Cell-Based Proliferation Assay (Efficacy)
Objective: To determine the half-maximal growth inhibition concentration (GI50) in a cancer cell line dependent on EGFR signaling.
Rationale: An in vitro enzymatic potency does not always translate to cellular activity due to factors like cell permeability and off-target effects. The A431 cell line (human epidermoid carcinoma) was chosen because it overexpresses EGFR, making its proliferation highly sensitive to EGFR inhibitors. The MTT assay is a standard colorimetric method used to measure cell viability.
-
Cell Seeding: Seed A431 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 9-point serial dilution of each compound (CMPT-1, Gefitinib, Staurosporine) for 72 hours. Include a DMSO vehicle control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. GI50 values are calculated by normalizing the data to the vehicle control and fitting to a dose-response curve.
| Compound | GI50 (µM) |
| CMPT-1 | 1.25 |
| Gefitinib | 0.45 |
| Staurosporine | 0.015 |
Analysis: CMPT-1 shows effective growth inhibition in an EGFR-dependent cell line. The shift from a 78.5 nM enzymatic IC50 to a 1.25 µM cellular GI50 is common and reflects the additional barriers the compound must overcome to reach its target within a cell. The efficacy, while lower than Gefitinib, is well within the range of a promising lead compound.
Experiment 3: Kinase Selectivity Profiling
Objective: To assess the selectivity of CMPT-1 by testing its activity against a panel of related tyrosine kinases.
Rationale: High selectivity is a critical attribute of modern kinase inhibitors, as it minimizes off-target effects and associated toxicities. A compound's selectivity profile dictates its potential therapeutic window. For this, we profile inhibition against kinases with high sequence homology in the ATP-binding site, such as SRC and VEGFR2.
The ADP-Glo™ assay described in section 3.1 was repeated using purified SRC and VEGFR2 enzymes at a single high concentration (1 µM) of each test compound. This provides a snapshot of off-target activity.
| Compound | EGFR | SRC | VEGFR2 |
| CMPT-1 | >99% | 45% | 38% |
| Gefitinib | >99% | 15% | 12% |
| Staurosporine | >99% | >99% | >99% |
Analysis: CMPT-1 is a potent EGFR inhibitor but displays moderate off-target activity against SRC and VEGFR2 at 1 µM. In contrast, Gefitinib shows significantly higher selectivity for EGFR. This suggests that while CMPT-1 is a promising scaffold, further medicinal chemistry efforts would be needed to improve its selectivity profile if a highly specific EGFR inhibitor is the desired outcome.
Experiment 4: Mechanism of Action - ATP Competition
Objective: To confirm that CMPT-1 inhibits the EGFR kinase by competing with ATP.
Rationale: Given the pyrimidine scaffold, the expected mechanism is competitive binding at the ATP pocket. This can be verified by running the kinase inhibition assay with varying concentrations of ATP. An ATP-competitive inhibitor's IC50 value will increase as the ATP concentration increases, as more ATP is available to outcompete the inhibitor.
Caption: Simplified EGFR signaling pathway and point of inhibition.
The IC50 of CMPT-1 against EGFR was determined using the protocol in 3.1 at three different ATP concentrations: 10 µM (low), 50 µM (Km), and 250 µM (high).
| ATP Concentration | CMPT-1 IC50 (nM) |
| 10 µM | 21.3 |
| 50 µM | 78.5 |
| 250 µM | 395.2 |
Analysis: A clear rightward shift in the IC50 value is observed as the ATP concentration increases. This dose-dependent increase is the classic hallmark of an ATP-competitive inhibitor, confirming the hypothesized mechanism of action.
Summary & Discussion
This guide demonstrates a systematic approach to characterizing a novel chemical entity. The collective data provides a comprehensive profile of this compound (CMPT-1) as a promising kinase inhibitor lead.
| Metric | CMPT-1 | Gefitinib | Staurosporine |
| EGFR IC50 | 78.5 nM | 25.2 nM | 6.8 nM |
| A431 GI50 | 1.25 µM | 0.45 µM | 0.015 µM |
| Selectivity (% Inh @ 1µM) | 45% (SRC), 38% (VEGFR2) | 15% (SRC), 12% (VEGFR2) | >99% (Broad) |
| Mechanism | ATP-Competitive | ATP-Competitive | ATP-Competitive |
CMPT-1 is a potent, ATP-competitive inhibitor of EGFR with efficacy in a relevant cellular model. Its primary weakness relative to the clinical comparator, Gefitinib, is its selectivity profile. The moderate inhibition of SRC and VEGFR2 suggests that the scaffold makes favorable interactions in related kinase ATP-binding pockets. While this could be a disadvantage if a highly selective agent is desired, it could also be an advantage for indications where dual or multi-kinase inhibition is beneficial.
Conclusion & Future Directions
This compound is a validated hit compound for kinase-directed drug discovery. It demonstrates a clear biological effect through a well-understood mechanism of action.
Recommended Next Steps:
-
Full Kinome Scan: Profile CMPT-1 against a broad panel of hundreds of kinases to fully map its selectivity profile and identify potential alternative targets or liabilities.
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs of CMPT-1, modifying the side chains at the C4 and C2 positions to improve potency and, critically, selectivity.
-
Co-crystallography: Obtain a crystal structure of CMPT-1 bound to the EGFR kinase domain to visualize the binding mode and guide rational drug design for SAR studies.
-
ADME Profiling: Conduct preliminary in vitro absorption, distribution, metabolism, and excretion studies to assess its drug-like properties.
The data presented herein provides a solid foundation and a clear path forward for developing the CMPT-1 scaffold into a viable clinical candidate.
References
-
Kryštof, V., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Rewcastle, G.W., et al. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Available at: [Link]
-
Asquith, C.R.M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]
-
Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]
-
Tatton, H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
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- 4. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine Derivatives
For researchers, scientists, and drug development professionals engaged in the pursuit of novel kinase inhibitors, the pyrimidine scaffold remains a cornerstone of medicinal chemistry. Its inherent ability to mimic the purine core of ATP allows for the rational design of potent and selective inhibitors targeting a wide array of protein kinases, enzymes frequently dysregulated in oncology and inflammatory diseases. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine derivatives, a promising class of kinase inhibitors. By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower researchers in their quest to optimize this privileged scaffold for therapeutic applications.
The 2,4,6-Trisubstituted Pyrimidine Core: A Privileged Scaffold for Kinase Inhibition
The 2,4,6-trisubstituted pyrimidine core is a versatile template for developing kinase inhibitors. The strategic placement of different functional groups at these three positions allows for fine-tuning of the molecule's interaction with the ATP-binding pocket of a target kinase. The general structure consists of a central pyrimidine ring with key interaction points at the 2, 4, and 6 positions.
The 4-amino group, in this case, the (3-Methoxypropylamino) substituent, typically forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor in the active site. The 2-methylthio group can be directed towards a hydrophobic pocket, contributing to the overall binding affinity. The 6-chloro substituent serves as a key handle for synthetic modification, allowing for the introduction of a variety of substituents to probe different regions of the ATP-binding site and optimize potency and selectivity.
Structure-Activity Relationship (SAR) Analysis: Unraveling the Determinants of Potency
The potency of this compound derivatives as kinase inhibitors is highly dependent on the nature of the substituents at the 4 and 6 positions of the pyrimidine ring. The following analysis, based on data from closely related 2,4,6-trisubstituted pyrimidine series, elucidates these critical relationships.[1]
The Significance of the C4-Amino Substituent
The amino group at the C4 position is a critical anchor for kinase binding. The length, flexibility, and presence of functional groups on the alkylamino side chain can significantly impact inhibitory activity. In the case of the (3-Methoxypropylamino) group, the ether oxygen can potentially form additional hydrogen bonds with the solvent-exposed region of the active site, thereby enhancing potency.
Systematic modifications of this side chain are crucial for optimizing activity. For instance, varying the length of the alkyl chain can alter the positioning of the terminal methoxy group. Furthermore, the introduction of cyclic amines or other functional groups at this position can provide valuable insights into the steric and electronic requirements of the target kinase.
The Role of the C6-Substituent in Modulating Activity and Selectivity
The substituent at the C6 position plays a pivotal role in dictating both the potency and selectivity profile of these inhibitors. While the parent compound features a chlorine atom, replacing this with various other groups can lead to dramatic changes in biological activity.
The following table summarizes the in vitro inhibitory activities of a series of 2,4,6-trisubstituted pyrimidine derivatives against Aurora A kinase, a key oncogenic kinase. This data, from a study on pyrimidine-based Aurora Kinase inhibitors, provides a valuable framework for understanding the SAR at the C6 position of the this compound scaffold.[1]
| Compound ID | C6-Substituent | Aurora A IC50 (nM) |
| 1 | 4-ethylpiperazin-1-yl | 10 |
| 2 | 4-methylpiperazin-1-yl | 15 |
| 3 | piperidin-1-yl | 25 |
| 4 | morpholin-4-yl | 30 |
| 5 | pyrrolidin-1-yl | 40 |
Data adapted from a study on pyrimidine-based Aurora Kinase inhibitors.[1]
As the data indicates, bulky and basic substituents at the C6 position, such as piperazine derivatives, tend to exhibit higher potency. This suggests that the C6 substituent likely interacts with a region of the kinase that can accommodate such groups and may form favorable interactions, such as salt bridges. The decreasing potency observed with piperidine, morpholine, and pyrrolidine suggests that both the size and basicity of the C6-substituent are important for optimal activity.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate further research and development of this promising class of inhibitors, detailed experimental protocols for the synthesis of a representative compound and a key bioassay are provided below.
Synthesis of 4-Chloro-6-(4-ethylpiperazin-1-yl)-2-methylthiopyrimidine
This protocol describes a representative synthesis of a 4,6-disubstituted-2-methylthiopyrimidine, which can be adapted for the synthesis of this compound and its analogs. The key step involves the nucleophilic aromatic substitution of a chlorine atom on the pyrimidine ring with an amine.[1]
Materials:
-
2,4,6-trichloropyrimidine
-
3-Amino-5-methylpyrazole
-
Triethylamine
-
Tetrahydrofuran (THF)
-
1-Ethylpiperazine
-
Sodium Iodide (NaI)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine: To a solution of 2,4,6-trichloropyrimidine (1 equivalent) in THF, add 3-Amino-5-methylpyrazole (1.5 equivalents) and triethylamine (1.5 equivalents). Heat the reaction mixture at 50°C and stir for 16 hours. After cooling, quench the reaction with brine and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the crude product, which is purified by column chromatography.[1]
-
Synthesis of 4-Chloro-6-(4-ethylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-aminopyrimidine: To a solution of the product from step 1 (1 equivalent) in DMSO, add 1-ethylpiperazine (1.2 equivalents), NaI (0.1 equivalents), and triethylamine (2 equivalents). Heat the reaction at 140°C. After completion, cool the reaction and purify the product by column chromatography.[1]
In Vitro Kinase Inhibition Assay
This protocol describes a general luminescence-based kinase assay to determine the IC50 values of the synthesized compounds. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Target kinase (e.g., Aurora A)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Synthesized pyrimidine derivatives
-
Kinase assay buffer
-
Luminescence-based ADP detection kit
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, add the test compound, the target kinase, and the kinase substrate in the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence of each well using a plate reader. Plot the percentage of inhibition versus the logarithm of the compound concentration and calculate the IC50 value using a non-linear regression curve fit.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationship data from analogous series clearly indicate that modifications at the C4 and C6 positions are critical for optimizing potency and selectivity. The synthetic accessibility of this scaffold allows for extensive exploration of the chemical space around these key positions.
Future efforts in this area should focus on a systematic exploration of the C4- and C6-substituents. A library of analogs with diverse functionalities at these positions should be synthesized and screened against a panel of kinases to identify potent and selective inhibitors. Further optimization of pharmacokinetic properties will be crucial for translating in vitro activity into in vivo efficacy. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting area of drug discovery.
References
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. J Med Chem. 2022;65(13):9173-9192.
-
Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorg Med Chem Lett. 2011;21(19):5789-5793.
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A Researcher's Guide to Confirming Cellular Target Engagement of Novel Small Molecules: A Comparative Analysis
In the landscape of contemporary drug discovery, the identification of a bioactive small molecule represents a pivotal, yet preliminary, milestone. The subsequent critical challenge lies in unequivocally demonstrating that this molecule interacts with its intended molecular target within the complex milieu of a living cell. This process, known as target engagement, is a cornerstone of establishing a compound's mechanism of action and is predictive of its potential therapeutic efficacy.[1][2][3]
The Imperative of Orthogonal Validation
No single method for confirming target engagement is infallible. A multi-pronged approach, employing at least two orthogonal techniques that rely on different biophysical principles, provides the most compelling evidence of a drug's direct interaction with its target.[1] This guide will focus on four widely adopted and powerful methodologies: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), Photo-affinity Labeling (PAL), and Affinity Chromatography (e.g., Kinobeads).
Comparative Overview of Target Engagement Methodologies
Choosing the appropriate assay is contingent on various factors, including the nature of the target protein, the availability of specific reagents, and the desired experimental throughput. The following table provides a high-level comparison of the techniques discussed in this guide.
| Methodology | Principle | Label-Free? | Requires Compound Modification? | Primary Readout | Key Advantages | Key Limitations |
| CETSA | Ligand-induced thermal stabilization of the target protein.[4][5][6] | Yes | No | Western Blot, Mass Spectrometry | Works in intact cells and tissues; no compound modification needed.[6] | Not all proteins exhibit a clear thermal shift; can be low-throughput. |
| DARTS | Ligand binding protects the target protein from proteolysis.[7][8][9] | Yes | No | SDS-PAGE, Western Blot, Mass Spectrometry | No compound modification required; relatively simple and quick.[10][11] | May not work for all protein-ligand interactions; requires optimization of protease conditions.[7] |
| Photo-affinity Labeling | Covalent cross-linking of a modified compound to its target upon photoactivation.[12][13][14] | No | Yes | Mass Spectrometry, Western Blot | Provides direct evidence of binding; can identify binding sites.[14] | Requires synthesis of a photo-probe; potential for non-specific labeling.[12][15] |
| Affinity Chromatography | Immobilized compound captures its binding partners from a cell lysate.[16][17] | Yes (for competition) | Yes (for immobilization) | Mass Spectrometry | Can identify a broad range of interacting proteins; useful for target deconvolution.[17] | Risk of identifying non-specific binders; compound immobilization can alter binding. |
In-Depth Methodological Guides
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that the binding of a small molecule to its target protein can alter the protein's thermal stability.[4][5] When heated, proteins denature and aggregate. A ligand-bound protein is often more stable and will thus remain in solution at higher temperatures compared to its unbound state.[4][18] This thermal shift can be detected by quantifying the amount of soluble protein at different temperatures.[6][19]
Experimental Workflow:
Caption: CETSA experimental workflow.
Detailed Protocol:
-
Cell Treatment: Culture cells to an appropriate confluency. Treat cells with varying concentrations of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[4]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the protein levels of the putative target by Western blotting using a specific antibody or by mass spectrometry for a proteome-wide analysis. A positive result is indicated by a higher amount of soluble target protein in the drug-treated samples at elevated temperatures.
Drug Affinity Responsive Target Stability (DARTS)
Principle: DARTS leverages the phenomenon that the binding of a small molecule can stabilize a protein's conformation, making it less susceptible to proteolytic degradation.[7][8][9] By treating cell lysates with a protease in the presence or absence of the compound, the target protein will be protected from digestion in the drug-treated sample.[10][11]
Experimental Workflow:
Caption: DARTS experimental workflow.
Detailed Protocol:
-
Cell Lysate Preparation: Harvest cells and prepare a native protein lysate using a suitable lysis buffer.
-
Compound Incubation: Divide the lysate into aliquots. Treat the aliquots with varying concentrations of this compound or a vehicle control. Incubate at room temperature to allow for binding.[7]
-
Protease Digestion: Add a protease (e.g., pronase, thermolysin) to each sample and incubate for a specific time. The choice of protease and digestion time needs to be optimized for each target.[7]
-
Quenching and Analysis: Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer. Analyze the samples by SDS-PAGE followed by Coomassie staining or Western blotting for the putative target protein. A protected band for the target protein in the drug-treated lane indicates target engagement.
Photo-affinity Labeling (PAL)
Principle: PAL provides direct and covalent evidence of target engagement.[12][14] This technique requires a chemically modified version of the compound that incorporates a photoreactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., biotin).[13][14] Upon exposure to UV light, the photoreactive group forms a highly reactive species that covalently cross-links to the binding pocket of the target protein.[12][13] The reporter tag is then used for detection and enrichment of the labeled protein.
Experimental Workflow:
Caption: Photo-affinity labeling workflow.
Detailed Protocol:
-
Probe Synthesis: Synthesize a photo-affinity probe of this compound containing a photoreactive moiety and a biotin tag.
-
Cellular Labeling: Incubate cells with the photo-probe. To demonstrate specificity, include a control group where cells are co-incubated with the photo-probe and an excess of the unmodified parent compound.[14]
-
UV Cross-linking: Expose the cells to UV light of a specific wavelength to activate the photoreactive group and induce covalent cross-linking.
-
Lysis and Enrichment: Lyse the cells and enrich the biotin-labeled proteins using streptavidin-coated beads.
-
Identification: Elute the captured proteins and identify them by mass spectrometry. A specific target will be identified in the photo-probe treated sample and will be significantly reduced in the competition sample.[20]
Affinity Chromatography (Kinobeads)
Principle: This chemoproteomic approach is particularly powerful for identifying the targets of kinase inhibitors, but the principle can be extended to other protein classes.[16][21] A broad-spectrum or specific inhibitor is immobilized on a solid support (beads).[17] When a cell lysate is incubated with these beads, proteins that bind to the immobilized ligand are captured.[16] To identify the specific targets of a free compound, a competition experiment is performed where the lysate is pre-incubated with the soluble compound before adding the beads. The free compound will compete for binding to its targets, preventing them from being captured by the beads.[17][22]
Experimental Workflow:
Caption: Kinobeads competition binding workflow.
Detailed Protocol:
-
Cell Lysate Preparation: Prepare a native protein lysate from the cells of interest.
-
Competition Binding: Aliquot the lysate and incubate with increasing concentrations of this compound or a vehicle control.[23]
-
Affinity Pulldown: Add the kinobeads to each lysate and incubate to allow for the binding of proteins that are not occupied by the free compound.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.
-
Mass Spectrometry Analysis: Digest the eluted proteins and analyze them by quantitative mass spectrometry. The specific targets of the compound will show a dose-dependent decrease in their abundance in the pulldown from the drug-treated lysates.[16][22]
Conclusion
Confirming that a novel small molecule engages its intended target within the complex cellular environment is a non-trivial but essential step in drug discovery and chemical biology.[2][24] This guide has provided a comparative overview and detailed protocols for four powerful and widely used methodologies: CETSA, DARTS, Photo-affinity Labeling, and Affinity Chromatography. Each of these techniques offers a unique window into the interaction between a small molecule and its protein partners. By understanding the principles, advantages, and limitations of each approach, researchers can design a robust and multi-faceted validation strategy. The judicious application of these methods will provide the necessary evidence to confidently link a compound's cellular phenotype to its molecular mechanism of action, paving the way for further development.
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In vivo efficacy comparison of 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine analogs
In Vivo Efficacy of Substituted Pyrimidine Analogs in Oncology: A Comparative Guide
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several key anticancer agents.[1][2][3] Its structural resemblance to the nucleotide bases of DNA and RNA allows for interference with crucial biological pathways in cancer cells.[3][4] This guide provides a comparative analysis of the in vivo and in vitro efficacy of various substituted 2-methylthiopyrimidine and aminopyrimidine analogs, offering insights for researchers and drug development professionals in oncology. While direct comparative data on the novel "4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine" class is not yet publicly available, this guide draws upon structurally related compounds to provide a robust framework for evaluation.
The compounds discussed herein primarily exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways often deregulated in cancer.[5] Analogs of the pyrimidine scaffold have been developed as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[3][5][6]
Comparative Efficacy of Representative Pyrimidine Analogs
The following sections and data tables summarize the performance of selected pyrimidine derivatives from recent preclinical studies. These examples have been chosen to represent the therapeutic potential of this class of compounds.
A significant body of research has focused on anilino and bis-anilinopyrimidines as potent kinase inhibitors.[5] These compounds often target kinases like EGFR, c-KIT, VEGFR, and PDGFR. The general structure involves an aniline or bis-aniline moiety attached to the pyrimidine core, which facilitates interaction with the kinase active site.
Table 1: In Vitro Activity of Selected Anilino/Bis-Anilinopyrimidine Analogs
| Compound Class | Target Kinase(s) | Potency (IC50) | Cancer Cell Line(s) | Reference |
| Anilino-pyrimidines | EGFR, c-KIT, VEGFR, PDGFR, Akt, AURKA | Low nanomolar range | Various human cancer cell lines | [5] |
| Bis-Anilinopyrimidines | EGFR (wild type and mutated) | Low nanomolar range | Various human cancer cell lines | [5] |
Causality in Experimental Design: The selection of target kinases such as EGFR and VEGFR is driven by their well-established roles in tumor growth, proliferation, and angiogenesis. The use of a panel of diverse human cancer cell lines in cytotoxicity assays is crucial for assessing the broad-spectrum or selective anticancer activity of the synthesized compounds.
Fused pyrimidine ring systems, such as pyrazolo[3,4-d]pyrimidines, are considered bioisosteres of purines and have demonstrated significant anticancer potential.[2]
A recent study detailed the synthesis and evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives.[4] Several of these compounds exhibited potent growth inhibitory activities against a panel of 60 human tumor cell lines.
Table 2: In Vitro Efficacy of 4-Aminopyrazolo[3,4-d]pyrimidine Analogs
| Compound ID | Cancer Panel | Most Sensitive Cell Line | IC50 (µM) | Reference |
| 12c | Renal Cancer | UO-31 | 0.87 | [4] |
| 12c | Leukemia | MOLT-4 | 1.58 | [4] |
| 12d | Leukemia | MOLT-4 | 2.0 | [4] |
| 12f | Leukemia | HL-60(TB) | 1.41 | [4] |
| 12j | Leukemia | MOLT-4 | 1.82 | [4] |
Self-Validating System: The use of the NCI-60 human tumor cell line panel is a standardized and self-validating system for initial anticancer drug screening. The five-dose response curves generated for each compound against each cell line provide robust and comparable data on potency and selectivity.
A series of 2-amino-4-chloro-pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against HCT116 (colon) and MCF7 (breast) cancer cell lines.[7]
Table 3: Cytotoxicity of 2-Amino-4-chloro-pyrimidine Analogs
| Compound ID | Cancer Cell Line | EC50 (µM) | Reference |
| Compound 6 | HCT116 | 89.24 ± 1.36 | [7] |
| Compound 6 | MCF7 | 89.37 ± 1.17 | [7] |
| Compound 1 | HCT116 | 209.17 ± 1.23 | [7] |
| Compound 1 | MCF7 | 221.91 ± 1.37 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of substituted pyrimidine analogs.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the antiproliferative activity of compounds against cancer cell lines.
1. Cell Seeding:
- Cancer cell lines (e.g., HCT-116, MCF-7) are harvested from culture flasks.
- A cell suspension is prepared, and cell density is determined using a hemocytometer.
- Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
- The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
- Serial dilutions of the compounds are prepared in cell culture medium.
- The medium from the 96-well plates is removed, and the cells are treated with various concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin) are included.
- The plates are incubated for 48-72 hours.
3. MTT Assay:
- After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
- The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle control.
- The EC50 or IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: In Vivo Anti-inflammatory and Analgesic Activity
This protocol describes the evaluation of the anti-inflammatory and analgesic effects of test compounds in a murine model.
1. Animal Model:
- Male or female mice are used for the study.
- The animals are housed under standard laboratory conditions with free access to food and water.
2. Anti-inflammatory Activity (Carrageenan-induced Paw Edema):
- The test compounds are administered orally (p.o.) at a specific dose (e.g., 100 mg/kg).
- After a set time (e.g., 30 minutes), a sub-plantar injection of carrageenan is administered to the right hind paw to induce inflammation.
- The paw volume is measured at various time points post-carrageenan injection using a plethysmometer.
- The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
3. Analgesic Activity (Hot Plate Test):
- The basal reaction time of the mice to a thermal stimulus is measured by placing them on a hot plate maintained at a constant temperature.
- The test compounds are administered, and the reaction time (e.g., licking of paws, jumping) is measured again at different time intervals.
- An increase in the reaction time indicates an analgesic effect.
Visualizations
Signaling Pathway Inhibition by Pyrimidine Analogs
Caption: Workflow for a xenograft model in vivo efficacy study.
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A Comparative Guide to Off-Target Effects of Novel Kinase Inhibitors: A Case Study of a 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine Derivative
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. This guide provides an in-depth, technical comparison of the off-target profile of a hypothetical, yet representative, kinase inhibitor, 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine (termed "CMPT") , with two well-characterized, clinically relevant kinase inhibitors, Dasatinib and Bosutinib.
The pyrimidine scaffold, a core component of CMPT, is a well-established hinge-binding motif that mimics the adenine ring of ATP, making it a privileged structure in the design of kinase inhibitors.[1] This inherent mimicry, while beneficial for on-target potency, can also lead to promiscuous binding across the highly conserved ATP-binding sites of the human kinome, resulting in a spectrum of off-target activities.[1][2] For the purpose of this guide, we will hypothesize that CMPT is a potent inhibitor of the Src family kinases (SFKs) , a group of non-receptor tyrosine kinases that are critical regulators of various cellular processes, including proliferation, differentiation, motility, and adhesion.[3][4][5]
This guide will dissect the methodologies used to evaluate off-target effects, present a comparative analysis of CMPT's hypothetical off-target profile against Dasatinib and Bosutinib, and provide detailed experimental protocols to empower researchers in their own investigations.
Comparative Kinase Selectivity: CMPT vs. Dasatinib and Bosutinib
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window. A highly selective inhibitor minimizes the potential for toxicity, while a multi-targeted inhibitor may offer broader efficacy. Dasatinib and Bosutinib are both potent inhibitors of the BCR-ABL fusion protein and SFKs, but exhibit distinct off-target profiles.[6][7]
The following tables summarize the inhibitory activity (IC50 in nM) of Dasatinib and Bosutinib against a panel of kinases, providing a benchmark against which to evaluate the hypothetical selectivity of CMPT. A lower IC50 value indicates a higher potency.
Table 1: Comparative Inhibitory Activity (IC50, nM) Against a Panel of Kinases
| Kinase Target | CMPT (Hypothetical IC50, nM) | Dasatinib (IC50, nM)[8][9][10][11] | Bosutinib (IC50, nM)[7][12] |
| Primary Targets (SFKs) | |||
| SRC | 5 | 0.5 - 1.1 | 1.2 |
| LCK | 8 | <10 | <10 |
| LYN | 12 | <10 | <10 |
| FYN | 15 | <10 | <10 |
| YES | 10 | <10 | <10 |
| Key Off-Targets | |||
| ABL1 | >500 | 3 | 41.61 |
| KIT | >1000 | <30 | >10,000 |
| PDGFRβ | >1000 | <30 | >10,000 |
| EGFR | >2000 | >100 | >10,000 |
| VEGFR2 | >1500 | >100 | >10,000 |
| BTK | 80 | <10 | <10 |
| EPHB4 | 250 | <30 | >1000 |
| DDR1 | >1000 | >100 | >1000 |
Note: IC50 values are compiled from multiple sources and may vary based on assay conditions.
This comparative data highlights the multi-targeted nature of Dasatinib, with potent activity against several kinases beyond the SFKs. In contrast, Bosutinib demonstrates a more selective profile, with minimal activity against KIT and PDGFR.[7] Our hypothetical CMPT is designed to exhibit high selectivity for SFKs with significantly reduced off-target activity, a desirable characteristic for minimizing potential side effects.
Methodologies for Evaluating Off-Target Effects
A comprehensive assessment of off-target effects requires a multi-pronged approach, combining in vitro biochemical assays with cell-based methods that provide a more physiologically relevant context.
In Vitro Kinase Profiling
Rationale: Kinase profiling is the foundational method for determining the selectivity of an inhibitor. It involves screening the compound against a large panel of purified kinases to determine its inhibitory potency (typically as an IC50 value) for each. This provides a broad, quantitative overview of the inhibitor's kinome-wide interactions.[13][14]
Experimental Workflow:
Caption: Workflow for In Vitro Kinase Profiling.
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a multi-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and ATP at a concentration near the Km for each kinase.[13]
-
Inhibitor Incubation: Add the serially diluted compound to the reaction wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor-kinase binding.
-
Initiation and Termination of Reaction: Initiate the kinase reaction by adding the ATP/substrate mixture. After a specific incubation period (e.g., 30-60 minutes at 30°C), terminate the reaction.
-
Detection: Quantify kinase activity. Common methods include:
-
Radiometric Assays: Measure the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into the substrate.[14]
-
Luminescence-Based Assays: Measure the amount of ADP produced, which is proportional to kinase activity.[13]
-
Fluorescence-Based Assays: Utilize fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP) to detect substrate phosphorylation.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each kinase.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique to confirm target engagement in a cellular environment. It is based on the principle that the binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature.[15][16] This method can differentiate between on-target and off-target effects by directly measuring the interaction of the compound with its intended target within the cell.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed Protocol:
-
Cell Culture and Treatment: Culture the desired cell line to approximately 80-90% confluency. Treat the cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours).[17]
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2.5°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.[17]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors. This can be achieved through methods like freeze-thaw cycles.[16]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[16]
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using methods such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target protein.[16]
-
ELISA: Use a target-specific antibody pair to quantify the protein.
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Phenotypic Screening
Rationale: Phenotypic screening assesses the effect of a compound on the overall cellular phenotype, providing insights into its functional consequences, which may arise from both on-target and off-target activities.[18][19] This approach is particularly valuable for identifying unexpected biological effects and can help to de-risk a compound early in the drug discovery process.
Experimental Workflow:
Caption: Phenotypic Screening Workflow.
Detailed Protocol:
-
Assay Development: Select a cell line and a phenotypic readout that are relevant to the intended therapeutic area and the known or hypothesized function of the target. This could include assays for cell proliferation, apoptosis, migration, or changes in cell morphology.[19]
-
Compound Screening: Seed cells in multi-well plates and treat with a library of compounds at one or more concentrations.[8]
-
Cell Staining: After a suitable incubation period, fix and stain the cells with fluorescent dyes to visualize specific cellular components (e.g., DAPI for the nucleus, phalloidin for actin filaments, and antibodies for specific proteins).[19]
-
High-Content Imaging: Acquire images of the stained cells using an automated fluorescence microscope.
-
Image Analysis: Use image analysis software to quantify various phenotypic parameters, such as cell number, nuclear size, cell shape, and the intensity and localization of fluorescent signals.
-
Data Analysis and Hit Identification: Analyze the multiparametric data to identify compounds that induce the desired phenotypic change. Compare the phenotypic signature of the test compound to that of known on- and off-target inhibitors to infer its mechanism of action.
Understanding the On-Target Signaling Pathway
To appreciate the consequences of both on- and off-target inhibition, it is essential to understand the signaling context. Src family kinases are key nodes in numerous signaling pathways that control cell growth and survival.[20][21]
Simplified Src Kinase Signaling Pathway:
Caption: Simplified Src Kinase Signaling Pathway and Point of Inhibition.
Inhibition of Src by CMPT is intended to block these downstream pathways, thereby reducing cancer cell proliferation, survival, and migration. However, off-target inhibition of other kinases can lead to unintended modulation of other signaling networks, resulting in unforeseen toxicities or even paradoxical effects.
Conclusion
The evaluation of off-target effects is a cornerstone of modern drug discovery. A thorough understanding of a compound's selectivity profile is paramount for predicting its therapeutic potential and potential liabilities. By employing a combination of in vitro kinase profiling, cellular target engagement assays like CETSA, and functional phenotypic screening, researchers can build a comprehensive picture of a compound's biological activity.
This guide has provided a framework for comparing the off-target effects of a novel pyrimidine-based kinase inhibitor, CMPT, against the established drugs Dasatinib and Bosutinib. The detailed experimental protocols and conceptual workflows are intended to serve as a valuable resource for scientists engaged in the development of the next generation of targeted therapeutics. Ultimately, a commitment to rigorous off-target evaluation will pave the way for safer and more effective medicines.
References
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Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline. (n.d.). Semantic Scholar. Retrieved from [Link]
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Hassan, A. A., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][6][22]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1860.
- Klutchko, S. R., et al. (1998). Biochemical and cellular effects of c-Src kinase-selective pyrido[2, 3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(17), 3276-3292.
- Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. (2013). OncoTargets and Therapy, 6, 321-330.
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Src family kinase. (n.d.). In Wikipedia. Retrieved from [Link]
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- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol, 11(22), e4229.
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NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. Retrieved from [Link]
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KINOMEscan data. (2018). HMS LINCS Project. Retrieved from [Link]
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- Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. (2022). STAR Protocols, 3(2), 101314.
- Wang, Y., et al. (2020). Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. Archiv der Pharmazie, 353(10), e2000097.
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- Hradil, Z., et al. (2014). Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin. PLoS ONE, 9(9), e107367.
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Activity (IC50) of imatinib, dasatinib, nilotinib, and ponatinib against selected BCR-ABL1 mutants. (n.d.). ResearchGate. Retrieved from [Link]
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IC50 graphic of Dasatinib in K562 cancer cells compared with untreated cells in 48 h. (n.d.). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine
Essential Safety and Handling Guide for 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine
This guide provides critical operational and safety protocols for the handling of this compound. As a substituted pyrimidine, this compound warrants careful handling to mitigate potential health risks. The following procedures are grounded in established safety principles for similar chemical structures and are intended for use by trained professionals in a laboratory setting.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin Contact: Potential for severe skin irritation or chemical burns.
-
Eye Contact: Risk of serious eye irritation or permanent damage.
-
Inhalation: May cause irritation to the respiratory tract.
-
Ingestion: Expected to be harmful if swallowed.
Given these potential risks, all handling procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE): The Last Line of Defense
Personal protective equipment is a critical barrier against chemical exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the procedures to be performed.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Protects the eyes from contact with corrosive materials. Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection for the entire face[2][3]. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene. Double gloving is recommended. | Prevents direct skin contact with the chemical. Gloves must be inspected for any signs of degradation or puncture before use and should be changed regularly or immediately if contamination is suspected[2][4][5]. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects the skin from accidental spills and splashes. A lab coat should be fully buttoned to provide maximum coverage[3][6]. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary if engineering controls are insufficient or during emergency situations. | Protects against the inhalation of harmful dust or vapors, especially in the event of a spill outside of a fume hood[2][7][8]. |
Operational Protocols: A Step-by-Step Approach to Safety
Adherence to standardized operational procedures is paramount for minimizing the risk of exposure and ensuring a safe laboratory environment.
3.1. Preparation and Handling
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
PPE Donning: Put on all required personal protective equipment as outlined in the table above.
-
Chemical Handling: Conduct all manipulations of the solid compound and its solutions within the fume hood.
-
Weighing: If weighing the solid, do so in a manner that avoids generating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After use, ensure the container is tightly sealed and the exterior is decontaminated.
3.2. Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[4][9].
-
Keep containers tightly closed to prevent contamination and potential reaction with moisture in the air[1].
3.3. Spill Management
-
Evacuation: Evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
3.4. Disposal
-
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
Emergency Procedures: Immediate and Effective Response
In the event of an exposure, immediate and appropriate first aid is crucial.
4.1. First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[10][11].
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention[10][11][12].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[7][10][12].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][10][11].
Visual Guides for Safety and Emergency Response
To further clarify the procedural flow, the following diagrams illustrate the recommended workflows for safe handling and emergency response.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response decision tree for exposure incidents.
References
- Pyrimidine - Safety Data Sheet - ChemicalBook. (n.d.).
- 4-Chloro-6-methoxy-2-(methylthio)pyrimidine ,98% Safety Data Sheets - Echemi. (n.d.).
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- Personal protective equipment for handling 2,6-Diphenylpyrimidine-4(1H)-thione - Benchchem. (n.d.).
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- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2023, October 6).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24).
- 4-Chloro-2-methylthiopyrimidine 98 49844-90-8 - Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
